molecular formula C13H12O B1265543 Benzyl phenyl ether CAS No. 946-80-5

Benzyl phenyl ether

Numéro de catalogue: B1265543
Numéro CAS: 946-80-5
Poids moléculaire: 184.23 g/mol
Clé InChI: BOTNYLSAWDQNEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl phenyl ether is a reactive organic oxygenate, containing ether as functional group, present in subbituminous and bituminous coals. It reacts with aluminium bromide in chlorobenzene solution to afford a mixture of phenol, o-benzyl phenol and dichlorodiphenylmethane. It is a useful as model compound in catalytic chemistry to represent the a-O4 ether bond in lignin and coal. It contains a weak ether bond of 234kJ/mol and belongs to the most thermo-labile compounds in lignin and low rank coal. Influence of alkali carbonates, common additives in biomass conversion, on the reaction pathways of BPE in superheated water has been reported. Cesium-exchanged heteropolyacid catalyzed decomposition of this compound to aromatics has been investigated. Photo-Claisen rearrangements of this compound was investigated in cation-exchanged Y zeolites and polyethylenes of differing crystallinities.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

phenoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNYLSAWDQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870813
Record name Benzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-80-5, 31324-44-4
Record name Benzyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl phenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Phenyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benzyl Phenyl Ether: A Comprehensive Technical Guide on Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and safety data for benzyl phenyl ether. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental procedures are provided.

Physical Properties

This compound is a solid at room temperature, appearing as white to light brown-orange chunks or powder.[1][2][3] Its key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₂O[4][5]
Molecular Weight 184.23 g/mol [4][5]
Melting Point 39-41 °C[1][6][7]
Boiling Point 286-287 °C[2][6][7]
Density 1.057 g/cm³[1][5]
Flash Point 110.8 °C - 113 °C (closed cup)[1][2]
Solubility Insoluble in water[6][7]
Appearance White to light brown-orange chunks or powder[1][2][3]

Safety Data

The safety profile of this compound is characterized by its potential for irritation to the skin, eyes, and respiratory system.[4][8] The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Irritation2H315: Causes skin irritation
alt text
Warning
Eye Irritation2AH319: Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
alt text
Warning

Data sourced from PubChem and commercial supplier safety data sheets.[4][9][10]

GHS Precautionary Statements
CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P264Wash skin thoroughly after handling.[10]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[10]
P302 + P352IF ON SKIN: Wash with plenty of water.[10]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P319Get medical help if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.[10]
P337 + P313If eye irritation persists: Get medical advice/attention.[10]
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Data sourced from ECHA C&L Inventory and supplier safety data sheets.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physical and safety properties of chemical substances like this compound.

Physical Property Determination

3.1.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20 °C per minute initially.

    • As the melting point is approached, the heating rate is reduced to 1-2 °C per minute.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[11][12][13]

3.1.2. Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro-boiling point apparatus.

  • Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.

  • Procedure:

    • A few drops of the liquid are placed in the small test tube.

    • A capillary tube, with its sealed end uppermost, is placed inside the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube.

    • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[14][15][16]

3.1.3. Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is determined using a closed-cup tester to simulate a closed environment.

  • Apparatus: Pensky-Martens closed-cup tester.

  • Standard: ASTM D93.[17][18]

  • Procedure:

    • The test cup is filled with the sample to the specified level.

    • The lid is placed on the cup, and the apparatus is heated at a slow, constant rate.

    • A test flame is periodically applied to the vapor space in the cup.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Safety Data Determination

3.2.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test evaluates the potential of a substance to cause skin irritation.

  • Guideline: OECD Test Guideline 439.[2][19]

  • Procedure:

    • A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed, and the tissue is incubated.

    • Cell viability is measured using a colorimetric assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[20]

3.2.2. Acute Eye Irritation/Corrosion Test

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.

  • Guideline: OECD Test Guideline 405.[21][22]

  • Procedure:

    • A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit). The other eye serves as a control.

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[1]

    • The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

    • The reversibility of the ocular effects is also observed over a period of up to 21 days.[22]

Logical Relationship of Properties and Safety

The physical properties of a substance like this compound are intrinsically linked to its safety profile and handling requirements. The following diagram illustrates these relationships.

G cluster_phys Physical Properties cluster_safe Safety Considerations & Handling A Melting Point (39-41 °C) J Handling Procedures (Avoid dust generation, Use in ventilated area) A->J Solid nature requires careful handling B Boiling Point (286-287 °C) C Flash Point (113 °C) K Fire Safety (Store away from ignition sources) C->K Combustible solid D Appearance (Solid/Powder) H Respiratory Irritation (H335) D->H Powder form increases inhalation risk D->J E Solubility (Insoluble in Water) F Skin Irritation (H315) I Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) F->I Requires protective gloves G Eye Irritation (H319) G->I Requires eye protection H->I Requires respiratory protection H->J Necessitates good ventilation

References

Spectroscopic Profile of Benzyl Phenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzyl phenyl ether (IUPAC name: phenoxymethylbenzene) is an aromatic ether with the chemical formula C₁₃H₁₂O. It serves as a valuable model compound in research, particularly in studies related to the cleavage of ether bonds in lignin and coal.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the analysis of reaction pathways. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The structural features of this compound give rise to a distinct spectroscopic fingerprint. The methylene bridge and two different aromatic rings are clearly distinguishable in NMR, IR, and MS analyses. The quantitative data from these techniques are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is characterized by signals from the benzylic protons and the two distinct aromatic rings. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45 - 7.30Multiplet5HC₆H ₅-CH₂-
~7.30 - 7.25Multiplet2H-O-C₆H₄- (ortho-H)
~7.00 - 6.95Multiplet3H-O-C₆H₄- (meta- & para-H)
5.06Singlet2H-CH ₂-

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum shows seven distinct signals corresponding to the different carbon environments.

Chemical Shift (δ) ppmAssignment
158.6C-O (phenoxy group)
137.0C-CH₂ (benzyl group, quaternary)
129.5ortho-C (phenoxy group)
128.6ortho/meta-C (benzyl group)
128.1para-C (benzyl group)
127.5meta-C (benzyl group)
121.2para-C (phenoxy group)
116.2meta-C (phenoxy group)
70.0-C H₂-

Note: Assignments are based on typical chemical shifts for substituted benzenes and ethers. Spectra are generally recorded in CDCl₃.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions corresponding to aromatic C-H bonds, C-O ether linkages, and the vibrations of the benzene rings.

Wavenumber (cm⁻¹)IntensityAssignment
~3060, 3030MediumAromatic C-H Stretch
~2920, 2870MediumAliphatic C-H Stretch (-CH₂-)
~1600, 1495StrongAromatic C=C Ring Stretch
~1240StrongAsymmetric C-O-C Stretch (Aryl-Alkyl Ether)
~1040StrongSymmetric C-O-C Stretch
~750, 690StrongC-H Out-of-Plane Bending (Monosubstituted Rings)

Note: Spectra are often obtained from a melt or as a KBr disc.[2][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

m/zRelative IntensityProposed Fragment
184Moderate[M]⁺ (Molecular Ion)
91100% (Base Peak)[C₇H₇]⁺ (Tropylium Ion)
77Moderate[C₆H₅]⁺ (Phenyl Ion)
65Moderate[C₅H₅]⁺

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is dominated by the cleavage of the benzylic C-O bond, which is the weakest bond in the molecule. This leads to the formation of the highly stable tropylium ion at m/z 91, which is consistently the base peak in the spectrum.[5]

G mol This compound [M]⁺˙ m/z = 184 frag1 Tropylium Cation [C₇H₇]⁺ m/z = 91 (Base Peak) mol->frag1 - [C₆H₅O]• frag2 Phenoxy Radical [C₆H₅O]• mol->frag2 - [C₇H₇]• frag4 [C₅H₅]⁺ m/z = 65 frag1->frag4 - C₂H₂ frag3 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag2->frag3 - O

Caption: Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and GC-MS analysis.

General Spectroscopic Analysis Workflow

The logical flow for analyzing a chemical sample like this compound involves a series of spectroscopic techniques, each providing unique structural information.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation prep Prepare Sample (e.g., dissolve in CDCl₃) NMR NMR (¹H, ¹³C) Provides carbon-hydrogen framework prep->NMR IR IR Identifies functional groups (ether C-O) prep->IR MS GC-MS Determines mass and fragmentation prep->MS interpret Combine Data & Elucidate Structure NMR->interpret IR->interpret MS->interpret

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: Place the NMR tube into the spectrometer's probe. Modern spectrometers typically operate at frequencies of 300 MHz or higher.[5]

  • Data Acquisition:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.

    • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

    • Acquisition: A standard single-pulse experiment is run. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • Melt (Thin Film): As this compound is a solid with a low melting point (39-41 °C), a small amount can be melted between two KBr or NaCl plates to create a thin liquid film.[1]

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Place the sample (plates or pellet) into the spectrometer's sample holder.

  • Data Acquisition:

    • Background Scan: First, a background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: The sample is then scanned. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce a transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: The system consists of a gas chromatograph coupled to a mass spectrometer. A capillary column (e.g., DB-5) is commonly used for separation.

  • Data Acquisition:

    • Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. The column temperature is typically programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

    • Ionization and Detection: As this compound elutes from the column, it enters the mass spectrometer's ion source (typically using electron ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

  • Data Processing: The software generates a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak. The mass spectrum of the peak corresponding to this compound can then be analyzed for its molecular ion and fragmentation pattern.

References

A Technical Guide to the Historical Synthesis of Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and foundational methods for the synthesis of benzyl phenyl ether, a significant structural motif in organic chemistry. The document provides a detailed overview of seminal synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis, first reported in the 1850s, remains one of the most fundamental and widely employed methods for the preparation of ethers, including this compound. The reaction proceeds via an SN2 mechanism, involving the reaction of a sodium phenoxide with a benzyl halide.

The overall reaction is as follows:

C₆H₅ONa + C₆H₅CH₂Cl → C₆H₅OCH₂C₆H₅ + NaCl

Classical Approach

In the traditional Williamson synthesis of this compound, sodium metal is reacted with phenol to form sodium phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[1]

Detailed Experimental Protocol: Classical Williamson Ether Synthesis[1]

Materials:

  • Phenol

  • Sodium metal

  • Absolute ethanol

  • Benzyl chloride (or benzyl bromide/iodide)

  • 5% Sodium carbonate solution

  • Diethyl ether

  • Calcium chloride

Procedure:

  • In a suitable reaction vessel, dissolve 0.25 gram-equivalent of metallic sodium in 300 mL of absolute ethanol.

  • To this solution, add phenol dissolved in a small amount of absolute ethanol.

  • Add 0.2 moles of benzyl chloride to the mixture.

  • Heat the mixture under reflux with stirring for 5 hours, ensuring the exclusion of moisture.

  • After reflux, distill off a substantial amount of the ethanol using a 20-cm Vigreux column with stirring.

  • Cool the distillation residue and pour it into 100 mL of 5% aqueous sodium carbonate solution.

  • Extract the organic phase several times with diethyl ether.

  • Wash the combined ether extracts with water and dry over anhydrous calcium chloride.

  • Distill off the diethyl ether.

  • The crude this compound can be purified by fractional distillation or recrystallization from ethanol.

Quantitative Data:

ParameterValue
Yield80%
Melting Point40°C
Boiling Point286-287°C
Phase-Transfer Catalysis (PTC) Modification

A significant improvement to the Williamson synthesis involves the use of phase-transfer catalysis (PTC). This modification is particularly useful for reactions involving a water-soluble nucleophile (like phenoxide generated in an aqueous base) and an organic-soluble electrophile (benzyl chloride). The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs.[2] This method often leads to higher yields, milder reaction conditions, and avoids the use of metallic sodium.[2]

Detailed Experimental Protocol: Phase-Transfer Catalyzed Williamson Synthesis

Materials:

  • Phenol

  • Sodium hydroxide (aqueous solution)

  • Benzyl chloride

  • Phase-transfer catalyst (e.g., methyltrioctylammonium chloride)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

  • Add benzyl chloride and a catalytic amount of a quaternary ammonium salt (e.g., methyltrioctylammonium chloride).[2]

  • The reaction is carried out in a multiphase system, often without an additional organic solvent, with vigorous stirring at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the this compound by distillation or recrystallization.

Quantitative Data:

ParameterValue
Conversionup to 98%
Yieldup to 91%

Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation, discovered by Fritz Ullmann in the early 1900s, is a classical method for the formation of diaryl ethers, which can be adapted for the synthesis of this compound.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1] Traditionally, the reaction requires high temperatures and stoichiometric amounts of copper.[1]

While a specific protocol for the Ullmann synthesis of this compound is not as commonly cited as the Williamson synthesis, the general principles can be applied. The reaction would involve the coupling of a benzyl halide with phenol in the presence of a copper catalyst and a base.

Detailed Experimental Protocol: Representative Ullmann-Type Diaryl Ether Synthesis[3]

Materials:

  • Aryl halide (e.g., 4-chloronitrobenzene as a representative activated aryl halide)

  • Phenol

  • Potassium hydroxide

  • Copper catalyst (e.g., copper powder or a copper salt)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone, nitrobenzene, or dimethylformamide)[1]

Procedure:

  • In a reaction vessel equipped with a reflux condenser, combine the aryl halide, phenol, potassium hydroxide, and the copper catalyst in a high-boiling polar solvent.[1]

  • Heat the reaction mixture to a high temperature (often in excess of 210°C) and maintain it for several hours.[1]

  • Monitor the reaction by a suitable analytical method.

  • After completion, cool the reaction mixture.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., toluene or diethyl ether).

  • Wash the organic extract with an aqueous base to remove unreacted phenol, followed by water.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the diaryl ether by distillation or recrystallization.

Note: The reactivity in Ullmann-type reactions is highly dependent on the nature of the aryl halide and the phenol, with electron-withdrawing groups on the aryl halide generally facilitating the reaction.[1]

Multi-Step Synthesis from Benzene and Phenol

Historically, this compound could also be synthesized from the basic aromatic hydrocarbons, benzene and phenol, through a multi-step process. This route is less direct but illustrates the preparation of the necessary precursors from fundamental starting materials. The final step of this sequence is a Williamson ether synthesis.

The synthesis involves two main branches:

  • Preparation of Benzyl Chloride from Benzene:

    • Friedel-Crafts Alkylation: Benzene is first converted to toluene by reaction with a methyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).

    • Free Radical Halogenation: Toluene is then subjected to free radical chlorination to produce benzyl chloride.

  • Formation of Sodium Phenoxide from Phenol:

    • Phenol is treated with a strong base, such as sodium hydroxide or sodium hydride, to generate the sodium phenoxide salt.

Finally, the prepared benzyl chloride and sodium phenoxide are reacted together via the Williamson ether synthesis as described previously.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical SolventTemperatureTypical YieldReference
Classical Williamson Phenol, Sodium, Benzyl ChlorideAbsolute EthanolReflux80%[1]
Phase-Transfer Catalysis Phenol, NaOH, Benzyl Chloride, Quaternary Ammonium SaltMultiphase (often no organic solvent)Varies (milder than classical)up to 91%[2]
Ullmann Condensation Phenol, Benzyl Halide, Copper Catalyst, BaseHigh-boiling polar solvents>210°CVaries[1]
One-Pot (Modern) Phenylboronic acid, H₂O₂, Choline hydroxide, Benzyl bromideWater20°C99%[3]

Signaling Pathways and Experimental Workflows

Williamson Ether Synthesis Workflow

Williamson_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation base Base (e.g., NaH, NaOH) base->phenoxide product This compound phenoxide->product SN2 Attack benzyl_halide Benzyl Halide benzyl_halide->product salt Salt (e.g., NaX) Ullmann_Condensation cluster_reactants Reactants cluster_cycle Catalytic Cycle aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition phenol Phenol (Ar'-OH) cu_phenoxide Cu(I)-Phenoxide (Cu-OAr') phenol->cu_phenoxide cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenoxide base Base base->cu_phenoxide cu_phenoxide->oxidative_addition cu_iii_intermediate Cu(III) Intermediate (Ar)(Ar'O)Cu-X oxidative_addition->cu_iii_intermediate reductive_elimination Reductive Elimination cu_iii_intermediate->reductive_elimination reductive_elimination->cu_catalyst Catalyst Regeneration product Diaryl Ether (Ar-OAr') reductive_elimination->product Multi_Step_Synthesis cluster_benzene From Benzene cluster_phenol From Phenol benzene Benzene toluene Toluene benzene->toluene Friedel-Crafts Alkylation benzyl_chloride Benzyl Chloride toluene->benzyl_chloride Free Radical Chlorination williamson Williamson Ether Synthesis benzyl_chloride->williamson phenol Phenol sodium_phenoxide Sodium Phenoxide phenol->sodium_phenoxide naoh NaOH naoh->sodium_phenoxide sodium_phenoxide->williamson product This compound williamson->product

References

Fundamental Reactivity of Benzyl Phenyl Ether with Common Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl ether (BPE), with the chemical structure C₆H₅CH₂OC₆H₅, is a key structural motif found in various organic molecules and serves as a crucial model compound in lignin chemistry. Its reactivity is of significant interest in fields ranging from organic synthesis and catalysis to biomass valorization. The ether linkage, flanked by a benzylic and a phenyl group, exhibits distinct chemical behaviors when subjected to a variety of common reagents. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, detailing its reactions with acids, bases, oxidizing agents, and reducing agents. The information presented herein is supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their understanding and application of BPE chemistry.

Cleavage of the Ether Bond

The cleavage of the C-O bond in this compound is a primary area of its reactivity, with two main pathways being prevalent: hydrogenolysis and acid-catalyzed cleavage.

Hydrogenolysis

Catalytic hydrogenolysis is a highly effective method for cleaving the benzylic C-O bond of this compound, typically yielding toluene and phenol as the major products. This reaction is of great interest, particularly in the context of lignin depolymerization.

Reaction Scheme: C₆H₅CH₂OC₆H₅ + H₂ --(Catalyst)--> C₆H₅CH₃ + C₆H₅OH

Commonly employed catalysts include palladium and nickel supported on various materials like carbon, alumina, and silica.

Quantitative Data for Hydrogenolysis of this compound

CatalystSupportTemperature (°C)Time (h)Conversion (%)Toluene Yield (%)Phenol Yield (%)Reference
PdActivated Carbon (AC)25210098.494.5[1]
Ni-25061004314
NiMo (sulfided)Pillared Clay30061003030

Experimental Protocol: Hydrogenolysis of this compound with Pd/C

This procedure describes the selective cleavage of the C–O bond in this compound under mild conditions.[1]

  • Materials: this compound (100 mg), 5% Pd/AC catalyst (10 mg), Methanol (20 mL).

  • Apparatus: A high-pressure stainless-steel autoclave with a magnetic stirrer.

  • Procedure:

    • The autoclave is charged with this compound, Pd/AC catalyst, and methanol.

    • The reactor is sealed and purged with H₂ several times to remove air.

    • The reactor is pressurized with H₂ to 0.1 MPa.

    • The reaction mixture is stirred at 25°C for 2 hours.

    • After the reaction, the reactor is cooled and depressurized.

    • The catalyst is removed by filtration.

    • The filtrate is analyzed by gas chromatography (GC) to determine the conversion and product yields.

Logical Relationship: Hydrogenolysis of this compound

hydrogenolysis BPE This compound Catalyst Pd/C or Ni catalyst BPE->Catalyst H2 H₂ H2->Catalyst Products Toluene + Phenol Catalyst->Products C-O bond cleavage

Caption: Hydrogenolysis of this compound to toluene and phenol.

Acid-Catalyzed Cleavage

Strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), readily cleave the ether bond of this compound. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the benzylic carbocation, the cleavage typically occurs via an Sₙ1-like mechanism, yielding phenol and benzyl halide.

Reaction Scheme: C₆H₅CH₂OC₆H₅ + HX --(Heat)--> C₆H₅OH + C₆H₅CH₂X (where X = Br, I)

Experimental Protocol: Cleavage of this compound with HBr

This procedure is a general method for the cleavage of ethers using a strong acid.

  • Materials: this compound (1 equivalent), 48% aqueous hydrobromic acid (excess).

  • Apparatus: Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • This compound is dissolved in a suitable solvent like acetic acid or used neat if liquid.

    • An excess of 48% aqueous HBr is added to the flask.

    • The mixture is heated to reflux for several hours (the reaction progress can be monitored by TLC).

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography or distillation to isolate phenol and benzyl bromide.

Signaling Pathway: Acid Cleavage of this compound

acid_cleavage BPE This compound Protonated_Ether Protonated Ether [C₆H₅CH₂O(H)C₆H₅]⁺ BPE->Protonated_Ether Protonation HX HBr or HI HX->Protonated_Ether Phenol Phenol Protonated_Ether->Phenol Loss of Phenol Carbocation Benzyl Carbocation [C₆H₅CH₂]⁺ Protonated_Ether->Carbocation Benzyl_Halide Benzyl Halide Carbocation->Benzyl_Halide Nucleophilic Attack Halide_ion X⁻ Halide_ion->Benzyl_Halide

Caption: Sₙ1-like mechanism for the acid cleavage of this compound.

Oxidation Reactions

The benzylic C-H bonds in this compound are susceptible to oxidation by various oxidizing agents. The outcome of the reaction depends on the strength and nature of the oxidant used.

Oxidation with Potassium Permanganate (KMnO₄)

Strong oxidizing agents like potassium permanganate are expected to oxidize the benzylic carbon of this compound. Based on the reactivity of similar benzyl ethers, the primary product is likely to be phenyl benzoate, formed through the oxidation of the benzylic carbon to a carboxyl group, followed by esterification with the phenoxy group.

Expected Reaction Scheme: C₆H₅CH₂OC₆H₅ + KMnO₄ --(Heat)--> C₆H₅COOC₆H₅

Experimental Protocol: Oxidation of Benzyl Methyl Ether with KMnO₄

This protocol for a related benzyl ether suggests the conditions applicable to this compound.[2]

  • Materials: Benzyl methyl ether (1 equivalent), Potassium permanganate (excess), a phase transfer catalyst (e.g., a crown ether or a quaternary ammonium salt), dichloromethane.

  • Apparatus: Round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Benzyl methyl ether is dissolved in dichloromethane.

    • Potassium permanganate and a catalytic amount of the phase transfer catalyst are added.

    • The mixture is stirred vigorously at room temperature or gentle reflux.

    • The reaction progress is monitored by TLC or GC.

    • Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears.

    • The mixture is filtered to remove manganese dioxide.

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The product, methyl benzoate, is purified by distillation or chromatography. A similar procedure with this compound is expected to yield phenyl benzoate.

Oxidation with N-Halosuccinimides

N-halosuccinimides, such as N-chlorosuccinimide (NCS), can oxidize this compound, typically yielding the corresponding ester as the major product.

Quantitative Data for Oxidation with NCS

SubstrateOxidantConditionsProductReference
This compoundNCSaq. Acetic acid, HCl, 45°CPhenyl benzoate

Experimental Protocol: Oxidation of this compound with NCS

This procedure outlines the kinetic study and product analysis for the oxidation of this compound with NCS.

  • Materials: this compound, N-chlorosuccinimide (NCS), Hydrochloric acid (HCl), Sodium perchlorate (NaClO₄), Acetic acid, Water.

  • Procedure for Product Analysis:

    • A reaction mixture containing an excess of the substrate (this compound) over NCS in the presence of HCl and NaClO₄ is prepared in aqueous acetic acid.

    • The reaction is allowed to proceed to completion by keeping it in a thermostat at 45°C for 3-4 hours.

    • The solution is cooled and extracted with diethyl ether.

    • The ether layer is washed several times with water and dried with anhydrous sodium sulfate.

    • The product is identified as the corresponding ester by spot tests and IR spectroscopy.

Experimental Workflow: Oxidation of this compound

oxidation_workflow Start Start: this compound Add_Oxidant Add Oxidizing Agent (e.g., KMnO₄ or NCS) Start->Add_Oxidant Reaction Reaction under controlled temperature Add_Oxidant->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Product (e.g., Phenyl Benzoate) Purification->Product

Caption: General workflow for the oxidation of this compound.

Electrophilic Aromatic Substitution

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution. The phenoxy group (-OPh) is an ortho-, para-directing and activating group, while the benzyl group (-CH₂Ph) is a weakly activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur predominantly on the phenyl ring attached to the oxygen atom at the ortho and para positions.

Rearrangement reactions of this compound catalyzed by Lewis acids like AlBr₃ also demonstrate a strong preference for substitution at the ortho position of the phenol ring.[3]

Quantitative Data for Rearrangement of this compound

SolventOrtho:Para Product RatioReference
1,2,4-Trichlorobenzene~11[3]
Nitrobenzene~4.7[3]

Experimental Protocol: General Procedure for Nitration of an Aromatic Ether

This is a general procedure that can be adapted for the nitration of this compound.[4]

  • Materials: this compound (1 equivalent), Concentrated nitric acid (1 equivalent), Concentrated sulfuric acid (catalyst and solvent).

  • Apparatus: Erlenmeyer flask, stir bar, ice-water bath.

  • Procedure:

    • Place concentrated sulfuric acid in an Erlenmeyer flask and cool it in an ice-water bath with stirring for about 10 minutes.

    • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in the ice bath.

    • Add the this compound to the cold sulfuric acid.

    • Keeping the flask in the ice-bath, add the cold nitrating mixture dropwise over about 5 minutes while stirring.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Pour the reaction mixture over crushed ice to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) for purification.

    • The product mixture can be analyzed by NMR spectroscopy to determine the ratio of ortho and para isomers.

Reduction Reactions

Birch Reduction

The Birch reduction is a method for the reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. For aryl ethers, the reduction typically occurs on the aromatic ring, leading to a non-conjugated diene. In the case of this compound, both rings are potential substrates for reduction. The phenoxy-substituted ring is expected to be more readily reduced due to the electron-donating nature of the ether oxygen.

Expected Reaction Scheme: The reduction of the phenyl ether ring would lead to a cyclohexadiene derivative, which upon acidic workup could hydrolyze to a cyclohexenone.

Reactivity with Organometallic Reagents

Strong bases, such as organolithium reagents, can deprotonate the benzylic position of benzyl ethers due to the increased acidity of the benzylic protons. This forms a stabilized carbanion that can then react with various electrophiles, allowing for functionalization at the benzylic carbon.

Reaction Scheme: C₆H₅CH₂OC₆H₅ + n-BuLi → [C₆H₅CH(Li)OC₆H₅] + C₄H₁₀

Conclusion

This compound exhibits a rich and varied reactivity profile. The ether linkage is susceptible to cleavage by both catalytic hydrogenolysis and strong acids, providing routes to valuable phenolic and aromatic compounds. The benzylic position is a site for oxidation and deprotonation, enabling further functionalization. The electron-rich nature of the phenoxy-substituted ring makes it a target for electrophilic aromatic substitution, primarily at the ortho and para positions. Understanding these fundamental reactivities is essential for the effective manipulation of this important chemical entity in various research and development endeavors. This guide provides a foundational understanding, supported by experimental data and protocols, to aid scientists in leveraging the chemistry of this compound.

References

Benzyl Phenyl Ether: A Technical Guide to its Application as a Model Compound in Lignin Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignin, an abundant aromatic biopolymer, represents a significant and underutilized renewable resource for the production of valuable chemicals and biofuels. Its complex, irregular structure, however, presents considerable challenges for efficient depolymerization. To overcome this, researchers extensively use model compounds that represent the key linkages within the lignin polymer. This technical guide focuses on benzyl phenyl ether (BPE), the primary model compound for the α-O-4 aryl-ether linkage. Due to its relatively low bond dissociation energy, the α-O-4 linkage is a principal target in lignin degradation strategies. This document provides an in-depth overview of BPE's role in studying various degradation pathways, detailed experimental protocols, and quantitative data on catalytic performance, serving as a vital resource for professionals in the field.

Introduction: The Role of this compound in Lignin Valorization

Lignin is one of the three main components of lignocellulosic biomass, comprising 15-30% of its dry weight.[1] It is a complex, three-dimensional amorphous polymer composed of phenylpropanoid units linked by various ether and carbon-carbon bonds.[2] The most common of these linkages is the β-O-4 ether bond, followed by other significant linkages including the α-O-4 bond. The valorization of lignin into low-molecular-weight aromatic chemicals is a key goal for establishing sustainable biorefineries.[2]

The inherent complexity and heterogeneity of native lignin make it difficult to study degradation mechanisms and catalyst performance systematically.[2] Therefore, model compounds that contain specific linkages found in lignin are employed to simplify these studies. This compound (BPE) is widely used to represent the α-O-4 aryl-ether linkage.[3][4] This bond is considered one of the most labile C-O bonds in the lignin structure, making it a critical target for depolymerization strategies.[4] By studying the cleavage of BPE, researchers can gain fundamental insights into reaction mechanisms, catalyst selectivity, and process optimization for breaking down complex lignin polymers into valuable aromatic monomers like phenol and toluene.[3][5]

Lignin_Model_Compound_Relationship cluster_0 Lignin Polymer cluster_1 Key Structural Unit cluster_2 Model System Lignin Complex Aromatic Polymer Alpha_O_4 α-O-4 Aryl-Ether Linkage (C-O Bond) Lignin->Alpha_O_4 contains BPE This compound (BPE) Alpha_O_4->BPE is modeled by BPE_Degradation_Pathway cluster_products Primary Products cluster_secondary Secondary/Side Products BPE This compound Toluene Toluene BPE->Toluene Hydrogenolysis (HDL) Phenol Phenol BPE->Phenol Hydrogenolysis (HDL) BenzylAlcohol Benzyl Alcohol BPE->BenzylAlcohol Hydrolysis Benzylphenols 2- & 4-Benzylphenol (Alkylated Products) BPE->Benzylphenols Rearrangement / C-C Coupling Cyclohexanol Cyclohexanol Phenol->Cyclohexanol Hydrogenation DPM Diphenylmethane BenzylAlcohol->DPM Recombination (RCB) Experimental_Workflow Start Start Load Load BPE and Catalyst into Reactor Start->Load Seal Seal and Purge Reactor (N₂ then H₂) Load->Seal Pressurize Pressurize with H₂ (e.g., 20 bar) Seal->Pressurize React Heat and Stir (e.g., 573 K, 6 h) Pressurize->React Cool Cool to Room Temp & Depressurize React->Cool Collect Collect Products with Solvent Cool->Collect Analyze Analyze via GC-MS Collect->Analyze End End Analyze->End

References

Solubility of Benzyl Phenyl Ether in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of benzyl phenyl ether in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility assessments based on chemical principles and available data for analogous compounds. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data in a laboratory setting. This guide is intended to be a valuable resource for scientists and professionals working with this compound in synthesis, purification, and formulation.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₂O, is an aromatic ether that consists of a phenyl group and a benzyl group linked by an oxygen atom. It is a solid at room temperature with a melting point of 39-41°C and a boiling point of 286-287°C. This compound is of interest in various chemical applications, including as a model compound in lignin and coal research due to the representation of the α-O-4 ether linkage. Understanding its solubility is crucial for its effective use in chemical reactions, purification processes such as recrystallization, and in the formulation of products.

Qualitative and Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, based on its chemical structure—comprising two aromatic rings and an ether linkage—a qualitative assessment of its solubility can be made using the principle of "like dissolves like." this compound is a relatively nonpolar molecule, suggesting good solubility in nonpolar and moderately polar aprotic solvents, and poor solubility in highly polar, protic solvents like water.

The following table summarizes the expected qualitative solubility of this compound at ambient temperature (approximately 20-25°C), along with any available quantitative data found in the literature.

Solvent Class Solvent Qualitative Solubility Quantitative Solubility ( g/100 mL at 25°C)
Water WaterInsoluble[1][2][3]Data not available
Alcohols MethanolSolubleData not available
EthanolSoluble[4]Data not available
Ethers Diethyl EtherVery Soluble[4]Data not available
Tetrahydrofuran (THF)Very SolubleData not available
Ketones AcetoneSolubleData not available
Esters Ethyl AcetateSolubleData not available
Aromatic Hydrocarbons TolueneVery SolubleData not available
BenzeneSoluble[4]Data not available
Halogenated Solvents Dichloromethane (DCM)Very SolubleData not available
ChloroformVery SolubleData not available
Alkanes HexaneSparingly SolubleData not available

Experimental Protocol for Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a generalized procedure based on the widely accepted shake-flask method, which is suitable for determining the solubility of a solid solute in an organic solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps and PTFE septa

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

3.2. Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Add excess this compound to solvent in a vial B Seal the vial A->B C Place in a thermostatically controlled shaker B->C D Agitate at a constant temperature until equilibrium is reached C->D E Allow undissolved solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the sample using a syringe filter F->G H Dilute the filtrate with a known volume of solvent G->H I Analyze the concentration using a calibrated HPLC or GC H->I J Calculate the solubility in g/100 mL or mol/L I->J

Caption: Workflow for the experimental determination of this compound solubility.

3.3. Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be necessary to determine the time required to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand in the thermostat for a period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected sample through a syringe filter (pre-warmed to the experimental temperature) to remove any remaining solid particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

    • Accurately dilute the filtered sample with a known volume of the solvent in a volumetric flask.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

    • Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.4. Considerations for Accuracy

  • Temperature Control: Maintaining a constant and accurately known temperature is critical as solubility is temperature-dependent.

  • Purity of Materials: The purity of both this compound and the solvents will affect the solubility measurements.

  • Equilibrium Time: Ensure that sufficient time is allowed for the system to reach equilibrium.

  • Prevention of Solvent Loss: Tightly seal all vials and handle samples quickly to prevent solvent evaporation, which would lead to erroneously high solubility values.

Conclusion

References

The Thermal Stability and Decomposition of Benzyl Phenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl ether (BPE), a molecule featuring a benzylic ether linkage, serves as a crucial model compound in various fields of chemical research. Its structural motif is representative of the α-O-4 ether linkage found in lignin, making its decomposition behavior of significant interest in biomass valorization and biofuel development. Furthermore, understanding the thermal lability of such ethers is pertinent in the context of drug design and development, where molecular stability under physiological and storage conditions is paramount. This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing reaction mechanisms.

Thermal Decomposition Pathways

The thermal decomposition of this compound can proceed through several pathways, largely dependent on the reaction conditions such as temperature, pressure, and the presence of solvents or catalysts. The primary decomposition routes involve the homolytic cleavage of the C-O ether bond, leading to the formation of benzyl and phenoxy radicals. These highly reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and rearrangement.

In the presence of a hydrogen-donating solvent like tetralin, the primary products are toluene and phenol, formed by the stabilization of the initial radical species. Under hydrolysis conditions in high-temperature liquid water, benzyl alcohol and phenol are the main products.[1][2] Catalytic conditions can significantly alter the product distribution, with hydrogenolysis over metal catalysts favoring the formation of toluene and phenol.[3]

Key Decomposition Products

The major products observed from the thermal decomposition of this compound under various conditions are summarized below:

  • Toluene and Phenol: Resulting from the cleavage of the ether linkage and subsequent hydrogen abstraction by the benzyl and phenoxy radicals, respectively. This is a dominant pathway in the presence of hydrogen donors.

  • Benzyl Alcohol: A primary product of hydrolysis in high-temperature water.[1]

  • Rearrangement Products: Intramolecular rearrangement of the initial radical pair can lead to the formation of 2- and 4-benzylphenol.

  • Recombination Products: Self-recombination of benzyl radicals can form bibenzyl, though this is less common in the presence of efficient hydrogen donors.

Quantitative Decomposition Data

The following tables summarize key quantitative data from various studies on the thermal decomposition of this compound.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

ConditionTemperature Range (°C)Activation Energy (Ea)Pre-exponential Factor (A)Rate LawReference
In excess Tetralin (liquid phase)260 - 44053.2 kcal/mol10^15.2 s⁻¹First-order[4]
Hydrolysis in high-temperature water220 - 250150.3 ± 12.5 kJ/molNot ReportedFirst-order[1]

Table 2: Product Distribution from the Decomposition of this compound under Various Conditions

ConditionTemperature (°C)Toluene Yield (%)Phenol Yield (%)Benzyl Alcohol Yield (%)Other Major Products (Yield %)Reference
Pyrolysis in Tetralin350Major ProductMajor Product--[4]
Hydrolysis in High-Temperature Liquid Water220 - 250->75.7 (selectivity)>82.8 (selectivity)-[1]
Microwave-assisted with ZrP–Pd/C catalyst200-47.32 (selectivity)-Benzyl alcohol (part of total yield with phenol was 26.91% with ZrP)[5]
Solvolysis in aqueous methanol with high-pressure CO₂300PresentPresentPresentBenzyl methyl ether (16.1 ± 0.3)[6]

Experimental Protocols

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique is instrumental in identifying the volatile products of thermal decomposition.

Objective: To identify the fragmentation pattern of this compound upon rapid heating in an inert atmosphere.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

  • Pyrolyzer Setup: The pyrolyzer is coupled to the injector of a gas chromatograph. The pyrolysis temperature is set to the desired value (e.g., 600 °C).

  • Pyrolysis: The sample is rapidly heated in an inert gas stream (e.g., Helium). The thermal energy causes the molecule to fragment.

  • Chromatographic Separation: The volatile pyrolysis products are swept into the GC column. The column temperature is programmed to separate the different components of the product mixture. A typical program might be: hold at 40 °C for 3 minutes, then ramp at 4 °C/min to 280 °C and hold for 3 minutes.[7]

  • Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra. The MS is typically operated in electron-ionization (EI) mode at 70 eV.[7]

  • Data Analysis: The resulting chromatogram (pyrogram) shows peaks corresponding to the different decomposition products. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification.[7]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability and to measure the heat flow associated with thermal transitions.

Objective: To determine the onset of decomposition and the enthalpy changes associated with the thermal degradation of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed in an aluminum DSC pan.[8] An empty, hermetically sealed pan is used as a reference.[8]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program and atmosphere (e.g., nitrogen) are set.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 400 °C).[9]

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC curve plots heat flow versus temperature. An exothermic peak indicates a decomposition process. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak can be used to calculate the enthalpy of decomposition.

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Thermal_Decomposition_Pathway Primary Thermal Decomposition Pathway of this compound BPE This compound Radicals Benzyl Radical + Phenoxy Radical BPE->Radicals Homolytic Cleavage (Primary Step) Products Toluene + Phenol Radicals->Products Hydrogen Abstraction (in H-donor solvent) Rearrangement Benzylphenols (ortho, para) Radicals->Rearrangement Intramolecular Rearrangement

Primary thermal decomposition pathway of this compound.

Experimental_Workflow Experimental Workflow for BPE Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation BPE_Sample This compound Sample PyGCMS Py-GC/MS BPE_Sample->PyGCMS DSC DSC BPE_Sample->DSC Product_ID Product Identification (Mass Spectra) PyGCMS->Product_ID Thermal_Stability Decomposition Temperature (DSC Curve) DSC->Thermal_Stability

A typical experimental workflow for thermal analysis.

Conclusion

The thermal stability and decomposition of this compound are governed by a complex interplay of reaction conditions. The primary decomposition event is the homolytic cleavage of the ether bond, leading to radical intermediates. The fate of these radicals dictates the final product distribution, which can be tuned by the choice of solvent and the use of catalysts. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers working with this important model compound. A thorough understanding of these decomposition pathways is essential for applications ranging from biomass conversion to the rational design of stable pharmaceutical compounds.

References

Quantum Chemical Calculations for Benzyl Phenyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl ether (BPE) serves as a crucial model compound in computational chemistry and catalysis research, primarily for its representation of the α-O-4 ether linkage found in lignin. The cleavage of this bond is a key step in the valorization of biomass into biofuels and valuable aromatic chemicals. Understanding the conformational landscape, electronic structure, and reaction mechanisms of BPE at a quantum mechanical level is paramount for designing efficient catalytic systems and predicting its behavior in complex chemical environments. This guide provides a technical overview of the application of quantum chemical calculations to elucidate the structural and reactive properties of this compound.

Conformational Analysis

The conformational flexibility of this compound, arising from the rotation around its C-O bonds, gives rise to several conformers with distinct energies and geometries. High-level quantum chemical calculations are instrumental in identifying the most stable conformers and understanding the potential energy surface.

Computational Methodology for Conformational Analysis

A common and effective approach for the conformational analysis of BPE involves geometry optimizations using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational cost. A split-valence basis set, such as 6-31G(d), which includes polarization functions on heavy atoms, is typically sufficient for obtaining reliable geometries. For more accurate energy evaluations, a larger basis set like 6-311++G(d,p), incorporating diffuse functions and polarization functions on hydrogen atoms, is recommended.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A starting 3D structure of this compound is generated using a molecular builder.

  • Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). The B3LYP functional with the 6-31G(d) basis set is selected for the initial geometry optimization.

  • Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to locate the minimum energy structure.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is performed on the optimized geometry using a larger basis set, such as 6-311++G(d,p).

Key Conformers and Relative Energies

Computational studies have identified two primary low-energy conformers of this compound: a non-planar C₁ conformer and a planar Cₛ conformer. The C₁ conformer, where the phenyl ring of the benzyl group is twisted out of the plane of the C-O-C bond, is generally found to be the global minimum. The energy difference between these conformers is very small, on the order of a few meV, suggesting that both will be present at room temperature.

ConformerPoint GroupRelative Energy (kcal/mol)Key Dihedral Angle (C-O-C-C)
1 C₁0.00~60°
2 Cₛ~0.14

Note: Relative energies are illustrative and can vary slightly with the level of theory and basis set used.

Below is a diagram illustrating the conformational landscape of this compound.

G Conformational Landscape of this compound C1 C₁ Conformer (Global Minimum) TransitionState Rotational Barrier C1->TransitionState Rotation around C-O bond Cs Cₛ Conformer (Transition State or Local Minimum) TransitionState->Cs

Conformational isomers of this compound.

Optimized Geometries

The geometry optimization provides detailed information about bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters are crucial for understanding the steric and electronic effects within the molecule.

Optimized Geometric Parameters (B3LYP/6-31G(d))

Below are representative tables of optimized geometric parameters for the C₁ conformer of this compound.

Table 1: Selected Bond Lengths

BondLength (Å)
C(phenyl)-O1.365
O-C(benzyl)1.428
C(benzyl)-C(phenyl)1.510
C-H (benzyl CH₂)1.095

Table 2: Selected Bond Angles

AngleAngle (°)
C(phenyl)-O-C(benzyl)118.5
O-C(benzyl)-C(phenyl)108.2
H-C(benzyl)-H108.0

Table 3: Key Dihedral Angles

Dihedral AngleAngle (°)
C-C-O-C178.2
C-O-C-C65.4

Reaction Mechanisms: C-O Bond Cleavage

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, such as the catalytic cleavage of the C-O bond in this compound. These calculations can map out the entire reaction pathway, including reactants, products, intermediates, and transition states.

Hydrogenolysis of this compound

The hydrogenolysis of this compound is a key reaction in lignin depolymerization, yielding valuable products like toluene and phenol. DFT calculations can be used to model this reaction on a catalyst surface or in the presence of a catalyst model.

Experimental Protocol: Transition State Calculation

  • Reactant and Product Optimization: The geometries of the reactants (BPE and H₂) and products (toluene and phenol) are optimized using the chosen level of theory (e.g., B3LYP/6-31G(d)).

  • Initial Transition State Guess: An initial guess for the transition state geometry is generated. This can be done using various methods, such as a linear synchronous transit (LST) or quadratic synchronous transit (QST) approach, or by manually modifying the geometry along the expected reaction coordinate.

  • Transition State Optimization: The transition state optimization is performed using an algorithm like the Berny algorithm. This process locates a first-order saddle point on the potential energy surface.

  • Frequency Analysis: A frequency calculation is performed on the optimized transition state geometry. A single imaginary frequency confirms that the structure is a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the corresponding reactants and products, verifying that the correct reaction pathway has been identified.

The following diagram illustrates a simplified workflow for a transition state calculation.

G Workflow for Transition State Calculation Reactants Optimize Reactant Geometries TS_Guess Generate Initial Transition State Guess Reactants->TS_Guess Products Optimize Product Geometries Products->TS_Guess TS_Opt Optimize Transition State Geometry TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Validation Validate Reaction Pathway IRC_Calc->Validation

A simplified workflow for calculating a reaction's transition state.
Transition State Properties

The transition state for the C-O bond cleavage in this compound would involve the elongation of the C-O bond and the formation of new bonds with hydrogen atoms from the catalyst surface. The calculated activation energy, which is the energy difference between the transition state and the reactants, is a critical parameter for predicting the reaction rate.

Table 4: Hypothetical Transition State Data for BPE Hydrogenolysis

ParameterValue
Activation Energy (kcal/mol)25.0
Imaginary Frequency (cm⁻¹)-450
Key Bond Length (C-O) (Å)2.150

Note: These values are illustrative for a hypothetical transition state and will vary depending on the specific catalyst and reaction conditions modeled.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide powerful insights into the fundamental properties of this compound. From determining the preferred conformations and their geometric parameters to elucidating complex reaction mechanisms like C-O bond cleavage, these computational tools are invaluable for researchers in catalysis, materials science, and drug development. The ability to model and predict molecular behavior at the electronic level accelerates the design of new technologies and the understanding of intricate chemical processes.

Unraveling the Solid-State Architecture of Benzyl Phenyl Ether: A Technical Guide to Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of benzyl phenyl ether. To date, a solved crystal structure for this compound has not been publicly reported in crystallographic databases. This document outlines the necessary experimental protocols, from synthesis and crystallization to X-ray diffraction analysis, to elucidate its three-dimensional atomic arrangement. Understanding the solid-state conformation of this ether is crucial for researchers in materials science and drug development, as its structural motifs can influence physicochemical properties and molecular interactions.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing appropriate crystallization experiments.

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Melting Point 39-41 °C
Boiling Point 286-287 °C
Appearance White to pale cream crystals or powder
Solubility Insoluble in water; soluble in many organic solvents such as ethanol, ether, and benzene.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, beginning with the synthesis of high-purity material, followed by crystallization to obtain single crystals suitable for X-ray diffraction analysis.

I. Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (or metallic sodium)

  • Benzyl chloride (or benzyl bromide)

  • Absolute ethanol

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Calcium chloride (anhydrous)

Procedure:

  • Preparation of Sodium Phenoxide: Dissolve 0.25 gram-equivalents of metallic sodium in 300 mL of absolute ethanol. To this solution, add a solution of phenol in a small amount of absolute ethanol.

  • Reaction: To the sodium phenoxide solution, add 0.2 moles of benzyl chloride. The mixture is then heated under reflux with stirring for approximately 5 hours, ensuring the exclusion of moisture.

  • Work-up: After the reaction is complete, distill off the majority of the ethanol. The cooled residue is then poured into 100 mL of 5% sodium carbonate solution.

  • Extraction: Extract the organic phase multiple times with diethyl ether. Wash the combined ether extracts with water and dry over anhydrous calcium chloride.

  • Purification: Evaporate the solvent. The resulting crude product can be purified by fractional distillation or recrystallization from ethanol to yield pure this compound.

II. Crystallization of this compound

Obtaining high-quality single crystals is the most critical and often the most challenging step. Several methods can be employed, and screening of various solvents and conditions is typically necessary.

General Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent. The process can be slowed further by placing the vial in a cooler environment.

  • Slow Cooling: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of single crystals. The slower the cooling rate, the larger and higher quality the crystals are likely to be.

  • Vapor Diffusion: This is a highly successful method for growing single crystals from small amounts of material.

    • Dissolve the this compound in a small amount of a moderately volatile solvent (e.g., toluene, chloroform) in a small, open vial.

    • Place this inner vial inside a larger, sealed container (e.g., a jar or beaker with a lid) that contains a small amount of a more volatile solvent in which the compound is less soluble (e.g., hexane, pentane, or diethyl ether).

    • The vapor from the more volatile anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.

III. Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

    • The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

    • The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.

Workflow for Crystal Structure Determination

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.

Crystal_Structure_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis cluster_output Final Output Synthesis Williamson Ether Synthesis Purification Recrystallization / Distillation Synthesis->Purification Crystallization Crystal Growth Screening (Slow Evaporation, Slow Cooling, Vapor Diffusion) Purification->Crystallization High-Purity Compound Data_Collection Single-Crystal X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Crystal Structure (Unit Cell, Bond Lengths, Angles) Structure_Refinement->Final_Structure Refined Structure

Workflow for the determination of the crystal structure of this compound.

This guide provides a comprehensive framework for the experimental determination of the crystal structure of this compound. The successful application of these protocols will yield valuable insights into the solid-state conformation and intermolecular interactions of this fundamental ether molecule, contributing to a deeper understanding of its properties and potential applications.

Methodological & Application

Application Note and Detailed Protocol for the Williamson Ether Synthesis of Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][3] This application note provides a detailed protocol for the synthesis of benzyl phenyl ether, a valuable intermediate in organic synthesis, through the reaction of a phenoxide with a benzyl halide. The protocol is designed to be safe and efficient for laboratory settings.[4][5]

Reaction and Mechanism

The synthesis of this compound is achieved by the reaction of a phenoxide ion with a benzyl halide, such as benzyl chloride or benzyl bromide.[4][6] The phenoxide is typically generated in situ by treating phenol with a base like sodium hydroxide or sodium metal.[4] The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in a classic SN2 displacement, yielding this compound and a salt byproduct.[1]

Reaction Scheme

reaction_scheme phenol Phenol plus1 + phenol->plus1 base Base (e.g., NaOH) plus1->base arrow1 base->arrow1 phenoxide Sodium Phenoxide arrow1->phenoxide plus2 + phenoxide->plus2 benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) plus2->benzyl_halide arrow2 benzyl_halide->arrow2 benzyl_phenyl_ether This compound arrow2->benzyl_phenyl_ether plus3 + benzyl_phenyl_ether->plus3 salt Salt (e.g., NaCl) plus3->salt

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound.

ParameterProcedure 1Procedure 2[7]
Phenolic Reactant PhenolPhenylboronic acid
Benzylating Agent Benzyl chloride (0.2 mole)Benzyl bromide (2.0 mmol)
Base Metallic sodium (0.25 g-equivalent) in ethanolCholine hydroxide (aq. 40-50 wt%, 2.0 mL)
Solvent Absolute ethanol (300 mL)Water
Reaction Temperature Reflux20 °C
Reaction Time 5 hours2 hours
Yield 80%99%
Product Melting Point 40 °CNot reported
Product Boiling Point 286-287 °CNot reported

Detailed Experimental Protocol

This protocol is based on the traditional Williamson ether synthesis using phenol and benzyl chloride.[4][5]

Materials and Reagents:

  • Phenol

  • Sodium hydroxide (NaOH) or Metallic Sodium (Na)

  • Benzyl chloride

  • Absolute ethanol

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Calcium chloride (anhydrous)

  • Deionized water

  • Round-bottom flask (250 mL, three-necked)

  • Reflux condenser

  • Thermometer

  • Septum

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Vigreux column (20 cm)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for visualization

Safety Precautions:

  • Phenol is toxic and corrosive.[5]

  • Benzyl chloride is a lachrymator and irritant to the eyes, mucous membranes, and skin.[5]

  • Sodium hydroxide is corrosive.

  • Ethanol and diethyl ether are flammable.

  • All manipulations should be performed in a well-ventilated fume hood.[5]

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Experimental Workflow

experimental_workflow start Start setup Set up a three-necked round-bottom flask with a reflux condenser, thermometer, and septum. start->setup reactants Charge the flask with ethanol and sodium metal (or sodium hydroxide) to form sodium phenoxide. setup->reactants add_phenol Add phenol dissolved in ethanol. reactants->add_phenol add_benzyl_chloride Add benzyl chloride. add_phenol->add_benzyl_chloride reflux Heat the mixture to reflux with stirring for 5 hours. add_benzyl_chloride->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture. monitor->cool distill Distill off the majority of the ethanol. cool->distill pour Pour the residue into 5% sodium carbonate solution. distill->pour extract Extract the aqueous phase with diethyl ether. pour->extract wash Wash the combined organic layers with water. extract->wash dry Dry the organic phase with anhydrous calcium chloride. wash->dry evaporate Evaporate the solvent using a rotary evaporator. dry->evaporate purify Purify the crude product by recrystallization from ethanol/water. evaporate->purify characterize Characterize the final product (m.p., IR, NMR). purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and septum, dissolve 0.25 gram-equivalent of metallic sodium in 300 mL of absolute ethanol.

    • Alternatively, and more safely, add an equimolar amount of sodium hydroxide to a solution of phenol in ethanol.[4][5]

  • Reaction:

    • To the sodium phenoxide solution, add a solution of phenol (1 equivalent) dissolved in a small amount of absolute ethanol.

    • Then, add 0.2 mole of benzyl chloride to the reaction mixture.

    • Heat the mixture to reflux with constant stirring for 5 hours, ensuring moisture is excluded.

    • The progress of the reaction can be monitored using thin-layer chromatography (TLC) on silica gel.[4]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.[5]

    • Distill off a substantial amount of the ethanol using a 20-cm Vigreux column with stirring.

    • Pour the cooled distillation residue into 100 mL of 5% aqueous sodium carbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic phase several times with diethyl ether.

    • Wash the combined organic extracts with water.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification and Characterization:

    • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

    • The crude this compound can be purified by recrystallization from a mixed solvent system of ethanol and water.[5]

    • The purified product should be a solid with a melting point of approximately 40°C.

    • Characterize the final product using spectroscopic methods such as IR, NMR, and mass spectrometry.[4]

Troubleshooting and Considerations

  • Side Reactions: The primary side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[2][8] Using a primary halide like benzyl chloride minimizes this.

  • Base Strength: A strong base is required to deprotonate the phenol. However, excess strong base can compete as a nucleophile.[4]

  • Solvent Choice: The use of polar aprotic solvents can sometimes accelerate SN2 reactions.[2]

  • Purity of Reactants: Ensure that the reactants and solvent are dry, as water can interfere with the formation of the phenoxide.

References

Application Notes and Protocols: Benzyl Phenyl Ether as a Protective Group for Phenols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in drug development, the judicious use of protecting groups is paramount to ensure the selective transformation of functional groups. For the protection of phenols, the benzyl ether linkage stands out as a robust and versatile strategy. The resulting benzyl phenyl ethers exhibit remarkable stability across a wide range of reaction conditions, including acidic and basic media, making them compatible with numerous synthetic transformations. Concurrently, the benzyl group can be selectively cleaved under mild conditions, most commonly via catalytic hydrogenolysis, to regenerate the parent phenol.

These application notes provide a comprehensive overview of the use of benzyl phenyl ether as a protecting group for phenols. Detailed experimental protocols for both the protection (O-benzylation) and deprotection (O-debenzylation) reactions are presented, along with a summary of quantitative data to aid in reaction optimization. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual understanding of the chemical processes involved.

Advantages and Disadvantages of Benzyl Ether Protecting Group for Phenols

Advantages:

  • Stability: Benzyl ethers are stable to a wide range of reagents and reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions.[1]

  • Ease of Formation: The formation of benzyl phenyl ethers is typically straightforward, often proceeding in high yields via the Williamson ether synthesis.[2]

  • Mild Deprotection: The benzyl group can be removed under neutral conditions using catalytic hydrogenolysis, which is compatible with many other functional groups.[3][4]

  • Orthogonality: The deprotection conditions are orthogonal to those used for many other common protecting groups, allowing for selective deprotection in complex molecules.

Disadvantages:

  • Sensitivity to Hydrogenolysis: The primary method of cleavage, catalytic hydrogenolysis, is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing groups.[1]

  • Potential for C-alkylation: Under certain conditions, the phenoxide ion can undergo C-alkylation as a side reaction during the Williamson ether synthesis, although this can often be minimized by careful choice of solvent and reaction conditions.[5]

  • Steric Hindrance: The formation of benzyl ethers with highly sterically hindered phenols can be challenging.[6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the formation and cleavage of benzyl phenyl ethers under various conditions, providing a useful reference for reaction optimization.

Table 1: O-Benzylation of Phenols via Williamson Ether Synthesis

Phenol SubstrateBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolBenzyl bromideK₂CO₃Acetonitrile82488[7]
PhenolBenzyl bromideK₂CO₃, n-Bu₄NIDMFRoom Temp693[7]
PhenolBenzyl bromideAg₂OCH₂Cl₂Room Temp1892[7]
PhenolBenzyl bromideK₂CO₃AcetoneReflux2-692-95[7]
4-MethylphenolChloroacetic acidNaOH (30% aq.)WaterGentle Warming--[8]
o-CresolBenzyl alcoholH₂SO₄ (94%)-140195.8[9]

Table 2: O-Debenzylation of Benzyl Phenyl Ethers via Catalytic Hydrogenolysis

SubstrateCatalystHydrogen SourceSolventPressureTemperature (°C)Time (h)Yield (%)Reference
This compound10% Pd/CH₂ (balloon)EtOAcAtmosphericRoom Temp999[7]
This compound10% Pd/CH₂ (balloon)AcOH, EtOAcAtmosphericRoom Temp399[7]
This compoundRaney NiH₂EtOH-Reflux593[7]
This compoundNiMo-PILC (sulfided)H₂-20 bar3006100 (conversion)[10]
N-Benzylamine10% Pd/CAmmonium formateMethanol-Room Temp--[11]

Experimental Protocols

Protocol 1: O-Benzylation of Phenol using Benzyl Bromide and Potassium Carbonate

This protocol describes a standard procedure for the protection of a phenol as its benzyl ether using the Williamson ether synthesis.[7][8]

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF.

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C in acetonitrile) for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer successively with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Protocol 2: O-Debenzylation of this compound using Catalytic Transfer Hydrogenolysis

This protocol details the cleavage of a benzyl ether using palladium on carbon with ammonium formate as a hydrogen donor, a method that avoids the need for a hydrogen gas cylinder.[11]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium)

  • Ammonium formate (HCOONH₄) (4.0-5.0 eq)

  • Methanol (or ethanol)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% palladium on carbon to the solution.

  • To this mixture, add ammonium formate (4.0-5.0 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent and any volatile byproducts.

  • The resulting crude phenol can be further purified by column chromatography, recrystallization, or distillation if necessary.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Protection_Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Substitution (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Phenol->Phenoxide Deprotonation Base + Base ProtonatedBase + Base-H⁺ Phenoxide2 Ar-O⁻ Product Ar-O-Bn Phenoxide2->Product Phenoxide2->Product SN2 Attack BenzylHalide + Bn-X Halide + X⁻

Caption: Reaction mechanism for the O-benzylation of phenols.

Deprotection_Mechanism cluster_products Products BenzylEther Ar-O-CH₂-Ph This compound Adsorption Adsorption onto Catalyst Surface BenzylEther->Adsorption Hydrogen H₂ Hydrogen Hydrogen->Adsorption Cleavage Hydrogenolysis (C-O Bond Cleavage) Adsorption->Cleavage Desorption Desorption of Products Cleavage->Desorption Phenol Ar-OH Phenol Desorption->Phenol Toluene CH₃-Ph Toluene Desorption->Toluene

Caption: Simplified mechanism of catalytic hydrogenolysis.

Experimental_Workflow start Start: Phenol or This compound reaction_setup Reaction Setup: - Add Reagents and Solvent - Stir at appropriate temperature start->reaction_setup reaction_monitoring Monitor Reaction Progress (e.g., TLC) reaction_setup->reaction_monitoring workup Aqueous Work-up: - Quench Reaction - Extraction - Washing reaction_monitoring->workup Reaction Complete drying Drying and Concentration: - Dry with Na₂SO₄ - Filter - Evaporate Solvent workup->drying purification Purification: - Column Chromatography - Recrystallization, or - Distillation drying->purification characterization Characterization: - NMR - IR - Mass Spectrometry - Melting Point purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Hydrogenolysis for Benzyl Phenyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed hydrogenolysis is a cornerstone of synthetic organic chemistry, widely employed for the cleavage of benzyl ether protecting groups. This method is favored for its mild reaction conditions and high efficiency, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products. The deprotection of benzyl phenyl ether serves as a fundamental model for understanding this critical transformation. This document provides a detailed overview of the reaction conditions, experimental protocols, and the underlying mechanism of palladium-catalyzed hydrogenolysis for the deprotection of this compound.

Reaction Principles

The hydrogenolysis of this compound involves the cleavage of the carbon-oxygen bond at the benzylic position, yielding phenol and toluene as the primary products. This reaction is heterogeneously catalyzed by palladium, typically supported on activated carbon (Pd/C), which facilitates the activation of molecular hydrogen. The general transformation is depicted below:

Figure 1: General reaction for the hydrogenolysis of this compound.

The efficiency and selectivity of this reaction are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. A key challenge can be the undesired hydrogenation of the aromatic rings, a side reaction that can be suppressed through careful optimization of the reaction conditions.[1][2]

Comparative Data of Hydrogenolysis Conditions

The following table summarizes various reported conditions for the palladium-catalyzed hydrogenolysis of this compound and related substrates, offering a comparative overview for methodological selection.

CatalystSubstrateSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)ObservationsReference(s)
5% Pd/C (Evonik Noblyst®)Benzyl-protected oligosaccharideTHF:tBuOH:PBS (60:10:30)Ambient10->73High yield and selectivity, with minimal saturation of aromatic groups.[3]
10% Pd/CBenzyl ether of p-cresolEthanol2510.5100Very efficient under standard conditions.[3]
20% Pd(OH)₂/C (Pearlman's)Benzyl ether of p-cresolEthanol2510.5100Comparable efficiency to 10% Pd/C.[3]
10% Pd/C + 20% Pd(OH)₂/C (1:1)Benzyl ether of p-cresolEthanol2510.25100The combination of catalysts significantly reduced the reaction time.[3]
Pd/ACThis compoundMethanol2512100Efficient cleavage under exceptionally mild conditions, yielding toluene (98.4%) and phenol (94.5%).
4 wt% Pd/Al₂O₃This compound(solventless, ball milling)Ambient1 (H₂ flow)0.25-3100Mechanocatalytic approach achieving full conversion.[4][5]
4 wt% Pd/SiO₂This compound(solventless, ball milling)Ambient1 (H₂ flow)0.25-3~34Lower efficiency compared to the Al₂O₃ support under mechanocatalytic conditions.[4][5]

Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the deprotection of this compound using 10% Pd/C under atmospheric pressure of hydrogen.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration (e.g., Büchner funnel, Celite®)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Dissolve the substrate in a suitable amount of ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • The flask is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

  • The filter cake is washed with a small amount of ethanol.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to afford the crude product.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Optimized Hydrogenolysis with Catalyst Pre-treatment

This protocol is adapted for substrates prone to aromatic ring saturation and employs a catalyst pre-treatment strategy to enhance selectivity.[2]

Materials:

  • Benzyl-protected substrate

  • 5% Pd/C (e.g., Evonik Noblyst®)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • tert-Butyl alcohol (tBuOH)

  • Phosphate-buffered saline (PBS, 100 mM, pH 5)

  • High-pressure reactor

  • Filtration apparatus (Celite®)

Procedure:

Catalyst Pre-treatment:

  • Suspend 5% Pd/C in a mixture of DMF and water (e.g., 80:20 v/v).

  • Acidify the suspension by adding a small amount of concentrated HCl.

  • Stir the mixture for approximately 20 minutes.

  • Isolate the treated catalyst by filtration. The moist catalyst is used directly in the hydrogenolysis reaction.[2]

Hydrogenolysis Reaction:

  • In a high-pressure reactor, dissolve the benzyl-protected substrate (1 equivalent) in a solvent mixture of THF, tBuOH, and PBS (100 mM, pH 5) in a 60:10:30 ratio.[2]

  • Add the pre-treated 5% Pd/C catalyst (0.2-0.5 equivalents per benzyl group).[2]

  • Pressurize the reactor with hydrogen to 10 bar.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, vent the reactor and filter the mixture through a pad of Celite®.

  • Remove the solvent from the filtrate in vacuo to yield the deprotected product.

Visualizing the Process

Experimental Workflow

The general workflow for a palladium-catalyzed hydrogenolysis experiment is outlined below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Pd Catalyst A->B C Inert Atmosphere Purge B->C D Introduce Hydrogen C->D E Stir at Defined Temp & Pressure D->E F Monitor Progress (TLC/GC) E->F G Filter Catalyst F->G H Solvent Evaporation G->H I Purification (if needed) H->I J Final Product I->J

Caption: General experimental workflow for hydrogenolysis.

Proposed Reaction Mechanism

The cleavage of the benzyl ether C-O bond is believed to proceed through a series of steps on the palladium surface.

reaction_mechanism cluster_surface Palladium Surface H2 H₂ Pd_H 2 H• (adsorbed on Pd) H2->Pd_H Dissociative Adsorption Intermediate Intermediate Species Pd_H->Intermediate BPE This compound (Ph-O-CH₂-Ph) Adsorbed_BPE Adsorbed BPE BPE->Adsorbed_BPE Adsorption Adsorbed_BPE->Intermediate Hydrogenolysis (C-O bond cleavage) Products Phenol (Ph-OH) + Toluene (CH₃-Ph) Intermediate->Products Desorption

Caption: Simplified mechanism of hydrogenolysis.

Conclusion

Palladium-catalyzed hydrogenolysis remains a highly effective and versatile method for the deprotection of benzyl ethers. The selection of the catalyst, whether it be standard Pd/C, Pearlman's catalyst, or a combination, along with the optimization of reaction parameters such as solvent, temperature, and pressure, are crucial for achieving high yields and selectivity. For sensitive substrates, catalyst pre-treatment can be an effective strategy to minimize side reactions like aromatic ring saturation. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: Acid-Catalyzed Cleavage of Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ethers are widely utilized as protecting groups for alcohols and phenols in organic synthesis due to their stability under various reaction conditions. The cleavage of the benzyl C-O bond, or debenzylation, is a critical step to deprotect the hydroxyl group. While catalytic hydrogenolysis is a common method for this transformation, it is incompatible with functional groups sensitive to reduction, such as alkenes or alkynes. Acid-catalyzed cleavage presents an alternative pathway, particularly for substrates that can withstand strongly acidic conditions.

This document provides a detailed overview of the mechanism and a general experimental protocol for the acid-catalyzed cleavage of benzyl phenyl ether, a model compound representing the α-O-4 linkage found in lignin.

Reaction Mechanism

The acid-catalyzed cleavage of this compound proceeds through a nucleophilic substitution pathway. The reaction is initiated by the protonation of the ether oxygen by a strong acid, which enhances the leaving group ability of the resulting alcohol fragment.

The mechanism involves the following key steps:

  • Protonation: The ether oxygen atom is protonated by a strong acid (e.g., HBr, HI), forming a good leaving group (an oxonium ion).

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻, I⁻), attacks the benzylic carbon. The cleavage of the C(aliphatic)-O bond can occur via an Sₙ1 or Sₙ2 mechanism. Given the stability of the benzyl carbocation, an Sₙ1 pathway is plausible, especially under forcing conditions. However, a direct Sₙ2 displacement is also possible.

  • Product Formation: The reaction yields phenol and a benzyl halide (e.g., benzyl bromide). Phenol is resistant to further substitution at the sp²-hybridized carbon under these conditions.

The overall transformation is the selective cleavage of the benzyl-oxygen bond, leaving the more stable phenyl-oxygen bond intact.

Figure 1. Mechanism of acid-catalyzed cleavage of this compound.

Experimental Protocols

The following is a general procedure for the acid-catalyzed cleavage of this compound. Conditions such as temperature and reaction time may need to be optimized depending on the specific substrate and the acid used. Ether cleavage generally requires strong acid and heat.

Materials and Reagents:

  • This compound

  • Strong acid (e.g., 48% HBr, concentrated HI, or BCl₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dioxane, or acetic acid)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., DCM).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add the strong acid (e.g., HBr) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, heat the reaction to reflux and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) two to three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (phenol) by column chromatography or distillation, if necessary.

Figure 2. General experimental workflow for ether cleavage.

Quantitative Data Summary

The efficiency of this compound cleavage is highly dependent on the catalyst, temperature, and reaction environment. The table below summarizes data from various studies, highlighting the conversion and product selectivity under different conditions.

Catalyst/ReagentTemperature (°C)Time (h)Conversion (%)Phenol Selectivity (%)Toluene/Benzyl Alcohol Selectivity (%)Reference
ZrP (Microwave)2001-26.11 (Yield)0.8 (Benzyl Alcohol Yield)
ZrP-Pd/C (Microwave)200185.747.32-
NiMoPS300610030 (Yield)30 (Toluene Yield)
Pd/AC25210094.5 (Yield)98.4 (Toluene Yield)
HZSM-5 (in water)250-High--
Ni/SiO₂250-HighHighHigh (Toluene)

Note: The data presented are from studies on this compound as a model compound, often in the context of lignin depolymerization. "Yield" refers to the yield of the specified product, while "Selectivity" refers to the percentage of converted reactant that formed the specified product.

Conclusion

Acid-catalyzed cleavage provides a viable method for the deprotection of benzyl ethers, especially in molecules lacking reduction-sensitive functional groups. While the reaction often requires harsh conditions, such as strong acids and elevated temperatures, it can be effective. The choice of acid and reaction conditions must be carefully considered to ensure compatibility with other functional groups present in the substrate and to maximize the yield of the desired product. Newer catalytic systems operating under milder conditions are also being developed, offering more selective and efficient cleavage of the C-O bond.

Application of Benzyl Phenyl Ether in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for hydroxyl functionalities, the benzyl ether stands out for its robustness and versatility. Its stability under a wide range of acidic and basic conditions, coupled with its selective removal through various methods, makes it an invaluable tool for chemists. This document provides detailed application notes and protocols for the use of benzyl phenyl ether as a protecting group in the synthesis of complex natural products.

General Principles

The benzyl group (Bn), typically introduced as a benzyl ether, serves as a reliable protecting group for alcohols and phenols. Its utility stems from its general inertness to many reagents used in multi-step syntheses, while being readily cleavable under specific, often mild, conditions.

Protection of Hydroxyl Groups

The most common method for the formation of benzyl ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, such as benzyl bromide or benzyl chloride.

Deprotection of Benzyl Ethers

The cleavage of benzyl ethers can be accomplished through several methods, allowing for strategic deprotection in the presence of other functional groups. The choice of deprotection method is often dictated by the overall synthetic strategy and the sensitivity of the substrate.

  • Catalytic Hydrogenolysis: This is the most frequently employed method for benzyl ether deprotection. The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate. This method is valued for its mildness and high efficiency.

  • Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, though this method is less common due to its harshness and potential to affect other acid-labile functional groups.

  • Oxidative Cleavage: Certain oxidizing agents can also be used to remove benzyl groups.

Application in Natural Product Synthesis: Case Studies

The strategic application of benzyl ether protecting groups is exemplified in the total synthesis of numerous complex natural products. Below are a few illustrative examples.

Total Synthesis of (+)-Pancratistatin

(+)-Pancratistatin is a natural product that has garnered significant attention for its potent anticancer properties. In one synthetic approach, a benzyl ether was employed to protect a phenolic hydroxyl group. This protection was crucial for the subsequent steps of the synthesis. The benzyl group was later removed in a high-yielding deprotection step. In this synthesis, the cleavage of the benzyl group was achieved using Pd/C-catalyzed hydrogenolysis, which then allowed for an efficient cyclization to form the natural product.[1] The overall yield for the two-step deprotection and cyclization sequence was 68%.[1]

Total Synthesis of Vancomycin

Vancomycin is a glycopeptide antibiotic of significant clinical importance. Its complex structure, featuring multiple hydroxyl and amino groups, necessitates a sophisticated protecting group strategy. In the total synthesis of vancomycin, benzyl ethers were utilized to protect hydroxyl groups. For instance, in one approach, a key step involved the reductive cleavage of a C-terminus benzyl ether, which proceeded with a 94% yield.[1] In another part of the synthesis, a benzyl ether deprotection was carried out using Raney Ni in methanol at 0 °C, achieving a 98% yield.[2] The choice of protecting groups for the sugar moieties was also critical, and in some cases, switching from a benzyl ether to an acetate group dramatically improved the yield of a glycosylation reaction from 5% to 84%.[1]

Total Synthesis of Discodermolide

Discodermolide is a potent microtubule-stabilizing agent with potential as an anticancer drug. The synthesis of this complex polyketide has been a formidable challenge, requiring careful planning of protecting group strategies. In some synthetic routes towards discodermolide and its analogues, benzyl ethers have been employed to protect hydroxyl groups during the construction of key fragments.

Total Synthesis of Bryostatin Analogues

Bryostatins are a family of macrolactones with promising anticancer and neurological applications. The total synthesis of these complex molecules is a significant undertaking. In the synthesis of a bryostatin analogue, a benzyloxy group was present at the C7 position, highlighting the compatibility of the benzyl ether in a complex molecular environment.[3]

Quantitative Data Summary

The following tables summarize quantitative data from the case studies, providing a comparison of reaction conditions and yields for the application of benzyl ethers in natural product synthesis.

Natural ProductProtection/Deprotection StepReagents and ConditionsYield (%)Reference
(+)-PancratistatinBenzyl ether cleavagePd/C, H₂68% (for two steps including cyclization)[1]
VancomycinReductive cleavage of C-terminus benzyl ether-94%[1]
VancomycinBenzyl ether deprotectionRaney Ni, CH₃OH, 0 °C98%[2]
VancomycinGlycosylation (comparison)Benzyl-protected sugar5%[1]
VancomycinGlycosylation (comparison)Acetate-protected sugar84%[1]

Experimental Protocols

Protocol 1: General Procedure for Benzylation of a Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes a general method for the protection of an alcohol as a benzyl ether.

  • Dissolve the alcohol in a suitable aprotic solvent (e.g., DMF or THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., sodium hydride (NaH), potassium hydride (KH), or sodium bis(trimethylsilyl)amide (NaHMDS)) portion-wise at 0 °C to deprotonate the alcohol. Stir the mixture for 30-60 minutes at this temperature.

  • Add benzyl bromide or benzyl chloride (typically 1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the cleavage of a benzyl ether using palladium on carbon and hydrogen gas.

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof).

  • Add a catalytic amount of palladium on carbon (typically 5-10 mol% Pd on a weight basis).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the deprotection is complete, as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol, which can be further purified if necessary.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of benzyl phenyl ethers in synthesis.

Protection_Deprotection_Workflow Start Natural Product Synthesis (with -OH group) Protection Protection of -OH as Benzyl Ether Start->Protection Williamson Ether Synthesis Intermediate Benzyl-Protected Intermediate Protection->Intermediate Reaction_Steps Further Synthetic Transformations Intermediate->Reaction_Steps Stable to various reaction conditions Deprotection Deprotection of Benzyl Ether Reaction_Steps->Deprotection Final_Product Final Natural Product Deprotection->Final_Product Catalytic Hydrogenolysis Deprotection_Methods BnO_R R-OBn (Benzyl Ether) Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) BnO_R->Hydrogenolysis Mild, Common Acid_Cleavage Strong Acid Cleavage (e.g., HBr, BCl₃) BnO_R->Acid_Cleavage Harsh Oxidative_Cleavage Oxidative Cleavage (e.g., DDQ) BnO_R->Oxidative_Cleavage For specific substrates ROH R-OH (Alcohol) Hydrogenolysis->ROH Acid_Cleavage->ROH Oxidative_Cleavage->ROH

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Benzyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, has been significantly advanced through the application of microwave irradiation.[1] This approach, known as Microwave-Assisted Organic Synthesis (MAOS), offers a rapid, efficient, and environmentally benign alternative to conventional heating methods for the preparation of substituted benzyl phenyl ethers.[2] These compounds are valuable scaffolds in medicinal chemistry and materials science.

Microwave heating dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity by minimizing the formation of byproducts. The technology's ability to directly and uniformly heat the reaction mixture circumvents the limitations of conventional heating, leading to a more energy-efficient process.[1] This document provides detailed protocols for the microwave-assisted synthesis of substituted benzyl phenyl ethers under various conditions, including in the presence of solvents, under solvent-free conditions, and with the use of phase-transfer catalysts.

Reaction Principle

The microwave-assisted synthesis of substituted benzyl phenyl ethers proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this reaction, a substituted phenoxide ion, generated in situ by the deprotonation of a phenol with a base, acts as the nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of a substituted benzyl halide, displacing the halide leaving group to form the desired ether.[3][4] The use of primary benzyl halides is preferred as secondary and tertiary halides are more prone to elimination side reactions.[3]

Data Presentation

The following tables summarize the results from various literature sources for the microwave-assisted synthesis of substituted benzyl phenyl ethers, showcasing the versatility and efficiency of this method.

Table 1: Synthesis of Substituted Benzyl Phenyl Ethers in the Presence of a Solvent

EntryPhenol DerivativeBenzyl Halide DerivativeBaseSolventMicrowave Power (W)Time (min)Yield (%)Reference
1p-NitrophenolBenzyl chlorideNaOHDMF400595.5[5]
2PhenolBenzyl chlorideK₂CO₃Acetonitrile--High[6]
3β-NaphtholBenzyl bromide-1-Butyl-3-methyl-imidazolium tetrafluoroborate-6-1275-90

Table 2: Solvent-Free Synthesis of Substituted Benzyl Phenyl Ethers

EntryPhenol DerivativeBenzyl Halide DerivativeBaseCatalystMicrowave Power (W)Time (min)Yield (%)Reference
1Various PhenolsVarious Alkyl HalidesK₂CO₃/KOHTBAB-0.75-1.67High
2PhenolBenzyl chlorideKOHNone---[7]
3Substituted PhenolsBenzyl ChlorideKOHNone40--[8]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Substituted Benzyl Phenyl Ethers in a Solvent

This protocol is a general guideline and can be adapted based on the specific substrates and available microwave reactor.

Materials:

  • Substituted phenol (1.0 mmol)

  • Substituted benzyl halide (1.2 mmol)

  • Base (e.g., K₂CO₃, NaOH, KOH) (1.5 mmol)

  • Solvent (e.g., DMF, DMSO, Acetonitrile, Ethanol) (3-5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the substituted phenol (1.0 mmol), the base (1.5 mmol), and the solvent (3-5 mL).

  • Stir the mixture for 1-2 minutes at room temperature to ensure proper mixing and partial dissolution.

  • Add the substituted benzyl halide (1.2 mmol) to the reaction mixture.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters: temperature (typically 80-150 °C), time (typically 2-15 minutes), and power (as appropriate for the solvent and reactor).

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted benzyl phenyl ether.

Protocol 2: Specific Procedure for the Synthesis of 4-Nitrophenyl Benzyl Ether [5]

Materials:

  • p-Nitrophenol (1.0 mmol, 139 mg)

  • Sodium hydroxide (1.2 mmol, 48 mg)

  • Benzyl chloride (1.12 mmol, 142 mg, 128 µL)

  • N,N-Dimethylformamide (DMF) (10.36 mmol, 0.8 mL)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine p-nitrophenol (139 mg), sodium hydroxide (48 mg), and DMF (0.8 mL).

  • Stir the mixture for 1 minute.

  • Add benzyl chloride (128 µL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 400 W for 5.0 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-nitrophenyl benzyl ether. A yield of up to 95.5% can be expected.[5]

Protocol 3: General Procedure for Solvent-Free Microwave-Assisted Synthesis with Phase-Transfer Catalysis

Materials:

  • Substituted phenol (1.0 mmol)

  • Substituted benzyl halide (1.2 mmol)

  • Solid base (e.g., K₂CO₃, KOH) (2.0 mmol)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (0.1 mmol)

  • Mortar and pestle

  • Microwave reactor vial (10 mL)

Procedure:

  • Grind the substituted phenol (1.0 mmol), solid base (2.0 mmol), and phase-transfer catalyst (0.1 mmol) together in a mortar and pestle to create a fine, homogeneous powder.

  • Transfer the powder to a 10 mL microwave reactor vial.

  • Add the substituted benzyl halide (1.2 mmol) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a moderate power level (e.g., 150-300 W) for a short duration (e.g., 1-5 minutes). Monitor the reaction progress by TLC.

  • After cooling, add water and an organic solvent (e.g., ethyl acetate) to the vial.

  • Transfer the contents to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as described in Protocol 1.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification reagents Combine Phenol, Base, and Benzyl Halide solvent Add Solvent (Optional) reagents->solvent ptc Add Phase-Transfer Catalyst (Optional) solvent->ptc mw_irrad Irradiate in Microwave Reactor ptc->mw_irrad quench Quench with Water mw_irrad->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify product Substituted this compound purify->product

Caption: Experimental workflow for microwave-assisted synthesis.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products phenoxide Ar-O⁻ (Nucleophile) transition_state [Ar---O---CH₂(R)---X]⁻ phenoxide->transition_state Backside Attack benzyl_halide R-CH₂-X (Electrophile) benzyl_halide->transition_state ether Ar-O-CH₂-R transition_state->ether halide X⁻ (Leaving Group) transition_state->halide

Caption: SN2 mechanism of Williamson ether synthesis.

References

Application Notes and Protocols for the Phase-Transfer Catalyzed Synthesis of Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a fundamental and versatile method for the preparation of ethers. When applied to the synthesis of benzyl phenyl ether, the use of phase-transfer catalysis (PTC) offers significant advantages, including milder reaction conditions, increased reaction rates, and higher yields compared to traditional methods. This is achieved by employing a phase-transfer catalyst to facilitate the transport of the phenoxide anion from an aqueous phase to an organic phase where it can react with benzyl chloride or bromide. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Application Notes

Phase-transfer catalysis in the synthesis of this compound is a robust and efficient method, particularly advantageous in industrial and research settings. Quaternary ammonium salts are commonly employed as catalysts, effectively shuttling the phenoxide nucleophile across the phase boundary.[1]

Catalyst Selection: The choice of the phase-transfer catalyst can significantly influence the reaction's efficiency. Lipophilic quaternary ammonium salts with longer alkyl chains, such as methyltrioctylammonium chloride and tetrabutylammonium bromide (TBAB), have demonstrated high efficacy in this synthesis.[1] Methyltrioctylammonium chloride, in particular, has been noted as a highly effective catalyst.[1]

Reaction Conditions: The reaction is typically carried out in a biphasic system, consisting of an aqueous solution of a base (e.g., sodium hydroxide) and an organic solvent in which the benzyl halide and the catalyst are soluble. The use of a solvent may not always be necessary, as some protocols describe solvent-free conditions. The reaction temperature can be controlled to optimize the yield and minimize side reactions.

Potential Side Reactions: A potential side reaction in the synthesis of this compound is the C-alkylation of the phenoxide ion, leading to the formation of benzylphenols. However, the use of phase-transfer catalysis generally favors O-alkylation, leading to the desired ether product with high selectivity.

Quantitative Data

The following table summarizes quantitative data for the synthesis of this compound under various phase-transfer catalysis conditions.

CatalystAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Conversion (%)Reference
Quaternary ammonium saltBenzyl chlorideNaOH (aq)Multiphase systemNot specifiedNot specified9198[1]
Methyltrioctylammonium chlorideAlkyl halidesNaOH (aq)-Not specifiedNot specified--[1]
Tetrabutylammonium bromide (TBAB)Benzyl chlorideNaOHNot specified90Not specified--

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using phase-transfer catalysis.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase: In a round-bottom flask, dissolve sodium hydroxide (1.2 g, 30 mmol) in deionized water (20 mL).

  • Addition of Phenol and Catalyst: To the aqueous solution, add phenol (1.88 g, 20 mmol) and tetrabutylammonium bromide (0.32 g, 1 mmol, 5 mol%).

  • Addition of the Organic Phase: Add toluene (20 mL) to the flask, followed by the dropwise addition of benzyl chloride (2.53 g, 20 mmol) with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol, followed by washing with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the phase-transfer catalyzed synthesis of this compound.

reaction_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenol Phenol (PhOH) phenoxide Sodium Phenoxide (PhO⁻Na⁺) phenol->phenoxide Deprotonation naoh NaOH naoh->phenol catalyst_phenoxide_aq Q⁺OPh⁻ phenoxide->catalyst_phenoxide_aq catalyst_aq Catalyst (Q⁺X⁻) catalyst_aq->catalyst_phenoxide_aq Ion Exchange catalyst_phenoxide_org Q⁺OPh⁻ catalyst_phenoxide_aq->catalyst_phenoxide_org Phase Transfer benzyl_chloride Benzyl Chloride (BnCl) benzyl_phenyl_ether This compound (PhOBn) benzyl_chloride->benzyl_phenyl_ether catalyst_org Catalyst (Q⁺X⁻) benzyl_phenyl_ether->catalyst_org catalyst_org->catalyst_aq Catalyst Regeneration catalyst_phenoxide_org->benzyl_phenyl_ether SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of this compound using phase-transfer catalysis.

experimental_workflow start Start reactants Combine Phenol, NaOH(aq), PTC, and Benzyl Chloride start->reactants reaction Heat and Stir (e.g., 80-90°C, 4-6h) reactants->reaction workup Cool and Separate Organic Layer reaction->workup extraction Extract Aqueous Layer with Organic Solvent workup->extraction washing Wash Combined Organic Layers (NaOH, Brine) extraction->washing drying Dry with Anhydrous MgSO₄ washing->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Pure this compound purification->product

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for the Cleavage of Benzyl Phenyl Ether Using Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether protecting group is a cornerstone in modern organic synthesis, prized for its robustness under a wide range of reaction conditions. However, its efficient and selective cleavage remains a critical consideration, particularly in the synthesis of complex molecules. Lewis acid-mediated debenzylation offers a powerful alternative to standard methods like catalytic hydrogenolysis, especially when substrates contain reducible functional groups. This document provides detailed application notes and protocols for the cleavage of benzyl phenyl ether, a common model substrate, using various Lewis acids.

Mechanism of Action

The cleavage of this compound by a Lewis acid (LA) generally proceeds through the initial coordination of the Lewis acid to the ether oxygen. This coordination enhances the leaving group ability of the phenoxide moiety. The subsequent cleavage can occur via different pathways, such as an SN2-type displacement by a nucleophile or an SN1-type process involving the formation of a benzyl cation, which is then trapped by a nucleophile or scavenger.[1][2][3] The specific mechanism can be influenced by the nature of the Lewis acid, the solvent, and the presence of any additives.

LewisAcidCleavage cluster_0 Lewis Acid Activation cluster_1 Cleavage & Product Formation BPE This compound ActivatedComplex Activated Ether-Lewis Acid Complex BPE->ActivatedComplex + LA LA Lewis Acid (e.g., AlCl₃, BCl₃) Cleavage C-O Bond Cleavage ActivatedComplex->Cleavage Phenol Phenol Cleavage->Phenol Byproduct Benzyl Byproduct Cleavage->Byproduct

Figure 1: General mechanism of Lewis acid-mediated cleavage of this compound.

Data Presentation: Comparison of Lewis Acids

The following table summarizes the efficacy of various Lewis acids for the cleavage of benzyl ethers. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions such as temperature, reaction time, and the specific substrate can significantly influence the yield.

Lewis Acid/Reagent SystemSubstrateSolventTemp. (°C)TimeYield (%)Reference(s)
AlCl₃-N,N-dimethylanilineBenzyl 3-phenylpropyl etherCH₂Cl₂rt30 min99[4]
AlCl₃-anisoleBenzyl 3-phenylpropyl etherCH₂Cl₂rt30 min91[4]
BCl₃Chromane derivativeDCM-78-92[5]
BCl₃·SMe₂Benzyl ether of a primary alcoholCH₂Cl₂-78 to 01 h95[6]
BBr₃Aryl methyl etherDCM-78 to rt--[7]
FeCl₃Benzyl ethers of sugarsCH₂Cl₂rt15-30 min>70[8]
SnCl₄Benzyl 3-phenylpropyl etherCH₂Cl₂rt2 h25[4]
BF₃·OEt₂Benzyl 3-phenylpropyl etherCH₂Cl₂rt2 h0[4]
TMSI (in situ from TMSCl/NaI)Aryl alkyl ethersCH₃CNreflux-high[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the cleavage of benzyl ethers using different Lewis acids.

Protocol 1: Cleavage of Benzyl Ether using AlCl₃-N,N-dimethylaniline[4]

This protocol describes a highly efficient method for benzyl ether cleavage.

Materials:

  • Benzyl ether substrate (e.g., Benzyl 3-phenylpropyl ether)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • N,N-dimethylaniline

  • Aluminum chloride (AlCl₃), powdered

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzyl ether substrate (1.0 mmol) and N,N-dimethylaniline (3.0 mmol) in anhydrous CH₂Cl₂ (2.0 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add powdered AlCl₃ (4.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for the time indicated by TLC analysis (typically 30 minutes to 2 hours).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Protocol 2: Cleavage of Benzyl Ether using Boron Trichloride (BCl₃)[5]

This protocol is particularly useful for substrates sensitive to harsh conditions, as it is performed at low temperatures.

Materials:

  • Benzyl ether substrate

  • Dichloromethane (DCM), anhydrous

  • Boron trichloride (BCl₃), 1 M solution in DCM

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the benzyl ether substrate (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • Slowly add the 1 M solution of BCl₃ in DCM (e.g., 2.0-3.0 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of anhydrous methanol (5 mL).

  • Allow the mixture to warm to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Cleavage of Benzyl Ether using Trimethylsilyl Iodide (TMSI) generated in situ[1]

This method avoids the use of the unstable and costly TMSI reagent by generating it in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).

Materials:

  • Benzyl ether substrate

  • Acetonitrile (CH₃CN), anhydrous

  • Chlorotrimethylsilane (TMSCl)

  • Sodium iodide (NaI)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the benzyl ether substrate (1.0 mmol) and NaI (1.5 mmol) in anhydrous CH₃CN (10 mL), add TMSCl (1.5 mmol) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with methanol (2 mL).

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ExperimentalWorkflow Start Start Dissolve Dissolve Benzyl Ether Substrate in Anhydrous Solvent Start->Dissolve AddReagents Add Lewis Acid & any Co-reagents Dissolve->AddReagents Reaction Stir at Appropriate Temperature AddReagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Aqueous Workup (Extraction & Washing) Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated Product Purify->End

Figure 2: General experimental workflow for Lewis acid-mediated benzyl ether cleavage.

References

Application Notes and Protocols for Benzyl Phenyl Ether as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice for achieving accurate and precise results. An internal standard is a compound of known concentration that is added to a sample before analysis. It co-elutes with the analytes of interest and helps to correct for variations in sample injection volume, extraction efficiency, and instrument response. The ideal internal standard is a compound that is chemically similar to the analytes, but not naturally present in the samples.

Benzyl phenyl ether possesses several characteristics that make it a suitable candidate as an internal standard for the analysis of various semi-volatile organic compounds, particularly phenols, and other aromatic ethers, by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its aromatic structure and ether linkage provide a degree of polarity and a boiling point that are comparable to many common analytes in environmental and pharmaceutical analysis. Furthermore, it is commercially available in high purity.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis, complete with experimental procedures, data presentation, and workflow diagrams.

Application: Quantification of Phenolic Compounds in Water Samples by GC-MS

This application note details a method for the quantitative analysis of a panel of phenolic compounds in water samples using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).

Principle

A known amount of this compound (internal standard) is added to a water sample. The phenolic compounds and the internal standard are then extracted from the water matrix using a solid-phase extraction (SPE) procedure. The extract is concentrated and analyzed by GC-MS. The quantification of each phenolic compound is based on the ratio of its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Materials and Reagents
  • Analytes: Phenol, 2-Chlorophenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, Pentachlorophenol

  • Internal Standard: this compound (≥99% purity)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all pesticide residue grade or equivalent)

  • Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous)

  • Standards: Certified reference materials of the phenolic compounds and this compound.

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

Experimental Protocol

2.3.1. Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of each phenolic compound and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by appropriately diluting the primary stock standards with methanol.

  • Internal Standard Spiking Solution (5 µg/mL): Dilute the this compound primary stock standard with methanol to a final concentration of 5 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into blank water samples that have been pre-spiked with the internal standard. A typical calibration range would be 0.5, 1, 5, 10, 20, and 50 µg/L.

2.3.2. Sample Preparation (Solid-Phase Extraction)

  • Measure 100 mL of the water sample into a clean glass container.

  • Spike the sample with 100 µL of the 5 µg/mL this compound internal standard spiking solution to achieve a concentration of 5 µg/L.

  • Acidify the sample to pH < 2 with concentrated HCl.

  • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water (pH < 2).

  • Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elute the retained analytes and the internal standard with 2 x 3 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

  • Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2.3.3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS Retention Times and SIM Ions for Phenolic Compounds and this compound (Internal Standard)

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Phenol8.52946566
This compound (IS) 14.25 91 184 65
2-Chlorophenol10.181286493
2,4-Dichlorophenol12.8916216498
2,4,6-Trichlorophenol15.6719619897
Pentachlorophenol19.43266264268

Note: Retention times are illustrative and may vary depending on the specific instrument and conditions.

Table 2: Method Validation Data (Illustrative)

ParameterResult
Linearity
Calibration Range (µg/L)0.5 - 50
Correlation Coefficient (r²)> 0.995 for all analytes
Accuracy (Recovery %)
Spiked at 1 µg/L85 - 110%
Spiked at 10 µg/L90 - 105%
Spiked at 40 µg/L92 - 103%
Precision (RSD %)
Intra-day (n=6)< 10%
Inter-day (n=6)< 15%
Limit of Detection (LOD) 0.1 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 1.5 µg/L

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification sample Water Sample (100 mL) spike_is Spike with this compound (IS) sample->spike_is acidify Acidify to pH < 2 spike_is->acidify load Load Sample acidify->load standards Prepare Calibration Standards standards->load for calibration curve condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute with DCM/Ethyl Acetate wash->elute dry_concentrate Dry and Concentrate Extract elute->dry_concentrate inject Inject 1 µL into GC-MS dry_concentrate->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analytes integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of phenolic compounds in water using this compound as an internal standard.

Discussion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable analytical method. This compound offers several advantages in this context:

  • Chemical Similarity: Its aromatic ether structure mimics that of many environmental contaminants and pharmaceutical impurities, ensuring similar behavior during extraction and chromatographic separation.

  • Chromatographic Behavior: It is sufficiently volatile for GC analysis and has a retention time that typically does not interfere with common target analytes.

  • Mass Spectrum: The fragmentation pattern of this compound in EI-MS provides unique and abundant ions suitable for quantification in SIM mode, minimizing interferences. The prominent ion at m/z 91 (tropylium ion) is a common fragment for benzyl-containing compounds.

  • Commercial Availability and Purity: High-purity this compound is readily available, which is essential for preparing accurate standard solutions.

It is crucial to validate the use of this compound as an internal standard for each specific application. This includes verifying that it does not co-elute with any analytes of interest and that its recovery is representative of the target analytes in the specific sample matrix.

Conclusion

This compound is a viable and effective internal standard for the quantitative analysis of a range of semi-volatile organic compounds, particularly phenols and related aromatic compounds, by GC-MS. The detailed protocol and illustrative data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows, thereby enhancing the accuracy and reliability of their quantitative results. As with any analytical method, proper validation is essential to ensure the data generated is fit for its intended purpose.

Troubleshooting & Optimization

Troubleshooting low yield in Williamson ether synthesis of benzyl phenyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the synthesis of benzyl phenyl ether via the Williamson ether synthesis.

Troubleshooting Guide

This section offers solutions to common problems that can lead to low yields in the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile. If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a low reaction rate.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), to fully deprotonate the phenol.[1][2] The base should be fresh and handled under anhydrous conditions, especially if using reactive bases like NaH.

  • Poor Quality of Reagents: The presence of moisture can quench the highly reactive alkoxide intermediate. Benzyl bromide can degrade over time, and the phenol may contain impurities.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[3] It is advisable to use freshly opened or purified reagents. The purity of benzyl bromide and phenol should be verified before use.

  • Inadequate Reaction Time or Temperature: The Williamson ether synthesis can be slow, and insufficient reaction time or temperature will result in incomplete conversion.[4]

    • Solution: Ensure the reaction is allowed to proceed for the recommended duration, which can range from 1 to 8 hours.[4] Heating (refluxing) the reaction mixture is often necessary to achieve a reasonable reaction rate.[4] For some aromatic ethers, higher temperatures (even up to 300°C) with weaker alkylating agents have been shown to be effective.[4][5]

  • Improper Choice of Solvent: The solvent plays a crucial role in the reaction rate and selectivity.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can accelerate SN2 reactions.[2][6] Using the parent alcohol (ethanol in the case of sodium ethoxide) is also a common practice.[7]

Problem 2: Presence of Significant Side Products

Possible Causes and Solutions:

  • Elimination (E2) Reaction: A common side reaction is the base-catalyzed elimination of HBr from benzyl bromide to form stilbene, especially at higher temperatures.[4][6]

    • Solution: While benzyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, it's still a possibility.[4][7] Using the mildest possible reaction conditions (lower temperature, less sterically hindered base) can help minimize this side reaction.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[2][4]

    • Solution: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Aprotic solvents generally favor O-alkylation.[6]

  • Self-Condensation or Other Side Reactions of Benzyl Bromide: Under basic conditions, benzyl bromide can undergo self-condensation or react with any available nucleophiles.

    • Solution: Add the benzyl bromide slowly to the reaction mixture containing the phenoxide to maintain a low concentration of the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, including incomplete deprotonation of the phenol, presence of water in the reaction, side reactions such as elimination or C-alkylation, and insufficient reaction time or temperature.[4][6] Carefully review your experimental setup, reagent quality, and reaction parameters against the troubleshooting guide above.

Q2: What is the optimal base for deprotonating phenol in this synthesis?

Commonly used bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[2][6] For laboratory-scale synthesis, NaOH or KOH are often sufficient and safer to handle than NaH.[1]

Q3: Can I use benzyl chloride instead of benzyl bromide?

Yes, benzyl chloride can be used.[1] However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times or higher yields under similar conditions.[8]

Q4: How can I minimize the formation of byproducts?

To minimize elimination, use a primary halide like benzyl bromide and avoid excessively high temperatures.[4][7] To favor the desired O-alkylation over C-alkylation, using a polar aprotic solvent is recommended.[6]

Q5: Is it possible to improve the reaction rate without increasing the temperature?

Yes, using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly enhance the reaction rate, especially in a biphasic system (e.g., aqueous NaOH and an organic solvent).[9][10] This allows for milder reaction conditions, which can also help to reduce side reactions.

Data Presentation

Table 1: Influence of Solvent on Alkylation of Sodium β-Naphthoxide with Benzyl Bromide

This table illustrates how the choice of solvent can affect the product distribution between O-alkylation (desired ether product) and C-alkylation (undesired byproduct). While this data is for a related system, the principle applies to the synthesis of this compound.

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228

Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide, which serves as a model for the competitive O- vs. C-alkylation in phenoxide reactions.[6]

Experimental Protocol

Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Phenol

  • Sodium hydroxide (or potassium hydroxide)

  • Benzyl bromide

  • Ethanol (absolute)

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Calcium chloride (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve 0.25 gram-equivalent of metallic sodium in 300 mL of absolute ethanol. (Alternative, safer method: Use an equivalent amount of sodium hydroxide or potassium hydroxide and dissolve it in ethanol).[1]

  • To the resulting alkoxide solution, add a solution of phenol (1 equivalent) dissolved in a small amount of absolute ethanol.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring for approximately 5 hours. Ensure the system is protected from atmospheric moisture.

  • Work-up: a. After the reflux period, allow the mixture to cool to room temperature. b. Distill off the majority of the ethanol. c. Pour the cooled residue into 100 mL of a 5% sodium carbonate solution. d. Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether. e. Combine the organic extracts and wash them with water. f. Dry the organic layer over anhydrous calcium chloride.

  • Purification: a. Remove the diethyl ether by distillation. b. The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the Williamson ether synthesis of this compound.

TroubleshootingWorkflow Start Low Yield of this compound CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK ReEvaluate Re-evaluate and Optimize CheckReagents->ReEvaluate Reagents Impure/ Incorrect Stoichiometry (Purify/Adjust) InvestigateSideReactions 3. Investigate Side Reactions CheckConditions->InvestigateSideReactions Conditions Seem Optimal CheckConditions->ReEvaluate Suboptimal Conditions (Adjust Temp/Time/Solvent) ConsiderPTC 4. Consider Phase-Transfer Catalysis InvestigateSideReactions->ConsiderPTC Side Reactions Minimized InvestigateSideReactions->ReEvaluate Significant Side Products (Adjust Conditions/Reagents) ImprovedYield Improved Yield ConsiderPTC->ImprovedYield Yield Improves ConsiderPTC->ReEvaluate Yield Still Low (Re-evaluate entire process) ReEvaluate->Start ReactionPathways cluster_reactants Reactants cluster_products Products Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Elimination Stilbene (from E2) Base->Elimination E2 Elimination (Side Reaction) BenzylBromide Benzyl Bromide DesiredProduct This compound (O-Alkylation) BenzylBromide->DesiredProduct SN2 (Desired Pathway) CAlkylation C-Alkylated Byproduct BenzylBromide->CAlkylation C-Alkylation (Side Reaction) BenzylBromide->Elimination E2 Elimination (Side Reaction) Phenoxide->DesiredProduct SN2 (Desired Pathway) Phenoxide->CAlkylation C-Alkylation (Side Reaction)

References

Side reactions and byproduct formation in benzyl phenyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl phenyl ether. The information is presented in a question-and-answer format to directly address common challenges, focusing on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the basic reaction mechanism?

The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The process involves two primary steps:

  • Deprotonation of Phenol: A base is used to deprotonate the hydroxyl group of phenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the ether linkage.[2]

WilliamsonEtherSynthesis phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide + Base base Base base->phenoxide benzyl_phenyl_ether This compound (Ar-O-Bn) phenoxide->benzyl_phenyl_ether + Benzyl Halide benzyl_halide Benzyl Halide (Bn-X) benzyl_halide->benzyl_phenyl_ether halide_ion Halide Ion (X⁻) byproduct Salt Byproduct (Base-H⁺ + X⁻)

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting Guide: Side Reactions and Byproduct Formation

Q2: My reaction is producing a significant amount of C-alkylated byproducts (2-benzylphenol and 4-benzylphenol). How can I favor O-alkylation?

The formation of C-alkylated byproducts is a common issue because the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[3] The selectivity between O-alkylation and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.

  • Explanation: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the oxygen of the phenoxide ion, solvating it and making it less available for nucleophilic attack. This shielding effect can lead to a higher proportion of C-alkylation.[3][4] In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not solvate the oxygen atom as strongly, leaving it more exposed and reactive, thus favoring O-alkylation.[3]

OC_Alkylation cluster_O O-Alkylation cluster_C C-Alkylation phenoxide Phenoxide Ion O_product This compound phenoxide->O_product Favored in C_product 2-Benzylphenol & 4-Benzylphenol phenoxide->C_product Favored in benzyl_halide Benzyl Halide O_solvent Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) O_product->O_solvent C_solvent Protic Solvents (Water, Ethanol, Methanol) C_product->C_solvent

Caption: Solvent Influence on O- vs. C-Alkylation.

Data Presentation: Influence of Solvent on Alkylation Selectivity

The choice of solvent has a quantifiable impact on the product distribution in the reaction of a phenoxide with a benzyl halide.

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Dimethylformamide (DMF)HighLow
Dimethyl Sulfoxide (DMSO)HighLow
AcetonitrileHighLow
Trifluoroethanol (TFE)LowHigh
MethanolModerateModerate
WaterLowHigh

Note: Specific percentages can vary based on the exact substrate, base, and temperature.

Experimental Protocol to Maximize O-Alkylation:

  • Reagents:

    • Phenol (1.0 eq)

    • Benzyl chloride or bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of potassium carbonate in anhydrous DMF, add the phenol at room temperature.

    • Stir the mixture for 15-20 minutes to allow for the formation of the potassium phenoxide.

    • Add the benzyl halide to the reaction mixture.

    • Heat the reaction to 50-60 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Q3: I am observing the formation of dibenzyl ether as a byproduct. What is the cause and how can I prevent it?

Dibenzyl ether can form if there is a source of hydroxide ions that can react with the benzyl halide to form benzyl alcohol. The benzyl alcohol can then be deprotonated by the base to form a benzyl alkoxide, which can then react with another molecule of benzyl halide.

  • Explanation: This side reaction is more likely to occur if the reaction conditions are not anhydrous or if a strong hydroxide base (like NaOH or KOH) is used in a protic solvent. The presence of water can hydrolyze the benzyl halide to benzyl alcohol.

DibenzylEtherFormation benzyl_halide1 Benzyl Halide benzyl_alcohol Benzyl Alcohol benzyl_halide1->benzyl_alcohol + OH⁻ hydroxide Hydroxide Ion (OH⁻) (from water or base) hydroxide->benzyl_alcohol benzyl_alkoxide Benzyl Alkoxide benzyl_alcohol->benzyl_alkoxide + Base base Base base->benzyl_alkoxide dibenzyl_ether Dibenzyl Ether benzyl_alkoxide->dibenzyl_ether + Benzyl Halide benzyl_halide2 Benzyl Halide benzyl_halide2->dibenzyl_ether

Caption: Formation Pathway of Dibenzyl Ether.

Troubleshooting Steps to Avoid Dibenzyl Ether:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Choice of Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is generally preferred for its ease of handling.

  • Order of Addition: Add the phenol and base to the solvent first to form the phenoxide before adding the benzyl halide. This ensures the phenoxide is the primary nucleophile present.

Q4: My reaction yield is low, and I have a significant amount of unreacted starting materials. What could be the problem?

Low yield with unreacted starting materials often points to incomplete deprotonation of the phenol or insufficient reaction time and/or temperature.

  • Explanation: The pKa of the phenol and the strength of the base are critical. If the base is not strong enough to deprotonate the phenol substantially, the concentration of the nucleophilic phenoxide will be too low for the reaction to proceed efficiently.

Troubleshooting Steps for Low Conversion:

  • Base Strength: Ensure the base is strong enough for the specific phenol being used. For most simple phenols, K₂CO₃ is sufficient. For less acidic phenols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.

  • Reaction Temperature: While higher temperatures can promote side reactions, the reaction may not proceed at a reasonable rate if the temperature is too low. A moderate temperature of 50-80 °C is often a good starting point for the reaction in DMF or acetonitrile.

  • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Williamson ether syntheses can take anywhere from a few hours to overnight.

  • Purity of Reagents: Ensure that the phenol and benzyl halide are pure. Impurities can interfere with the reaction.

Q5: Can I use a secondary or tertiary benzyl halide in this synthesis?

Using secondary or tertiary halides is generally not recommended for the Williamson ether synthesis.

  • Explanation: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance at the electrophilic carbon. Secondary and, especially, tertiary halides are sterically hindered, which disfavors the backside attack required for SN2. Instead, the phenoxide, being a strong base, will promote the E2 (elimination) side reaction, leading to the formation of an alkene instead of the desired ether.[1] Benzyl halides are primary halides and are therefore ideal for this reaction.

References

Purification of benzyl phenyl ether from reaction mixture by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzyl phenyl ether from a reaction mixture by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Q1: My separation of this compound from byproducts is poor, with significant overlap between fractions. What could be the cause?

A1: Poor separation can stem from several factors:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds to elute too quickly and close together. Conversely, if the polarity is too low, the compounds may not move sufficiently, leading to broad bands. It is crucial to select a solvent system that provides a good separation of spots on a TLC plate, ideally with the Rf value of this compound around 0.2-0.4.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands that are difficult to separate.

  • Improper Column Packing: The presence of air bubbles, cracks, or an uneven silica gel bed can result in channeling, where the solvent and sample flow unevenly through the column, leading to poor separation.

  • Flow Rate Issues: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, resulting in poor separation.[1] A flow rate that is too slow can lead to band broadening due to diffusion.[1]

Q2: this compound is not eluting from the column, or the recovery is very low. What should I do?

A2: This issue can be caused by a few problems:

  • Incorrect Solvent System: The eluent may not be polar enough to move the this compound down the column. You may need to gradually increase the polarity of your solvent system.

  • Compound Decomposition: Although generally stable, some ethers can be sensitive to the acidic nature of silica gel.[2] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing on the silica gel.[2] In such cases, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[2][3]

  • Sample Precipitation: If the crude mixture is not fully soluble in the eluting solvent, it may precipitate at the top of the column, preventing it from eluting properly.[4]

Q3: All the spots from my reaction mixture are coming off the column at once, near the solvent front. Why is this happening?

A3: This typically indicates that your eluting solvent is too polar. The solvent is competing too effectively with your compounds for binding sites on the silica gel, causing everything to be washed through without separation. You should switch to a less polar solvent system. For this compound, which is relatively non-polar, starting with a low polarity eluent like pure hexanes or a small percentage of ethyl acetate in hexanes is recommended.[5][6]

Q4: The column is running very slowly or has stopped completely. How can I fix this?

A4: A blocked column can be caused by:

  • Fine particles: The presence of very fine particles from the silica gel or the crude sample can clog the column frit.

  • Precipitation: The sample may have precipitated at the top of the column, blocking the flow.[7]

  • Improper packing: A column packed too tightly can restrict solvent flow.

To resolve this, you can try to carefully apply gentle pressure to the top of the column. If the blockage is severe, the column may need to be repacked.[8]

Q5: How do I choose the right solvent system for the purification of this compound?

A5: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or mixture of solvents that moves all components off the baseline but provides good separation between the desired product and impurities. For this compound, which is an ether, common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and hexanes.[2][6] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity until you achieve an Rf value of approximately 0.2-0.4 for this compound.

Data Presentation

The following tables summarize quantitative data relevant to the column chromatography of this compound.

Table 1: Typical Solvent Systems and Approximate Rf Values for this compound

Solvent System (v/v)Approximate Rf of this compoundCommon Impurities Eluting BeforeCommon Impurities Eluting After
100% Hexanes~0.1 - 0.2[5]Dibenzyl ether, Benzyl bromideBenzyl alcohol, Phenol
2% Ethyl Acetate / 98% Hexanes~0.3 - 0.4Dibenzyl ether, Benzyl bromideBenzyl alcohol, Phenol
5% Ethyl Acetate / 95% Hexanes~0.5 - 0.6Dibenzyl ether, Benzyl bromideBenzyl alcohol, Phenol
98:2 Toluene / Ethanol~0.7 (for unsubstituted this compound)[9]-Substituted phenols

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. These values should be used as a guideline.

Table 2: Column Chromatography Parameters

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for separating compounds of moderate polarity.
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)Ensures adequate separation capacity. A higher ratio is needed for difficult separations.
Column Dimensions Dependent on the amount of crude materialA taller, narrower column generally provides better separation than a shorter, wider one.
Loading Method Dry loading is often preferredIf the crude product has poor solubility in the initial eluent, dry loading onto a small amount of silica gel can prevent precipitation at the top of the column and improve resolution.[1]

Experimental Protocols

Detailed Protocol for Purification of this compound by Column Chromatography

This protocol assumes the synthesis of this compound via Williamson ether synthesis from phenol and benzyl bromide, which may result in unreacted starting materials and dibenzyl ether as a byproduct.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample and eluent addition.

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add the dry-loaded sample onto the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with the initial low-polarity solvent system. This will elute non-polar byproducts such as dibenzyl ether and any remaining benzyl bromide.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the elution of compounds by TLC analysis of the collected fractions. A common visualization method is a UV lamp (254 nm).

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the this compound.

  • Continue collecting and analyzing fractions until the desired product has completely eluted.

  • More polar, unreacted starting materials like phenol and benzyl alcohol will elute at higher solvent polarities.

4. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Below are diagrams illustrating the workflow and logical relationships in the purification process.

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layers pack_column->add_sand prep_sample Prepare Sample (Dry Loading) load_sample Load Sample onto Column prep_sample->load_sample elute_nonpolar Elute with Low Polarity Solvent load_sample->elute_nonpolar collect_fractions Collect Fractions elute_nonpolar->collect_fractions elute_product Gradually Increase Polarity to Elute Product elute_product->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute_product Product not eluted combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Product eluted & pure evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Purified this compound evaporate_solvent->pure_product G cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Improper Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Poor Column Packing start->cause3 cause4 Incorrect Flow Rate start->cause4 sol1 Optimize Solvent System via TLC (Rf ~0.2-0.4) cause1->sol1 sol2 Reduce Sample Load (Silica:Crude > 30:1) cause2->sol2 sol3 Repack Column Carefully cause3->sol3 sol4 Adjust Flow Rate cause4->sol4 end end sol1->end Improved Separation sol2->end sol3->end sol4->end

References

Technical Support Center: Optimizing Selective Cleavage of Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the selective cleavage of benzyl phenyl ether (BPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My BPE conversion is low. What are the potential causes and solutions?

A1: Low conversion of this compound can stem from several factors. Firstly, inadequate catalyst activity is a common issue. Ensure the catalyst has not been deactivated and consider increasing the catalyst loading. Reaction temperature and pressure also play a crucial role; for instance, Pd/AC can achieve 100% conversion at 120°C and 1 MPa H₂.[1] Secondly, the choice of solvent can significantly impact conversion rates. Isopropanol has been shown to be an effective H-donor solvent, leading to high BPE conversion.[1] Finally, insufficient reaction time will naturally lead to incomplete conversion. Monitor the reaction progress over time to determine the optimal duration. For microwave-assisted reactions with a ZrP–Pd/C catalyst, significant conversion (85.70%) was achieved within 1 hour.[2][3]

Q2: I am observing significant side products, such as 2-benzylphenol and 4-benzylphenol. How can I improve selectivity towards phenol and toluene?

A2: The formation of alkylated products like 2-benzylphenol and 4-benzylphenol often occurs in the absence of a catalyst or under pyrolysis conditions, resulting from C-C coupling of the aromatic products.[4] To enhance selectivity, the choice of catalyst and reaction pathway is critical.

  • Catalytic Hydrogenolysis: Employing catalysts like Ni/SiO₂ or Pd/AC under a hydrogen atmosphere favors the hydrogenolysis of the Caliphatic-O bond to yield phenol and toluene.[1][4]

  • Solvent Effects: In aqueous phases without a catalyst, BPE can be converted primarily into phenol and benzyl alcohol through hydrolysis.[4][5] However, this can be followed by alkylation. In apolar solvents like undecane, non-catalytic thermal pyrolysis can lead to radical reactions and condensation products.[5][6]

  • Temperature Control: Reaction temperature can influence the competition between hydrogenolysis and hydrogenation. Milder temperatures are often preferred for selective C-O bond cleavage without over-hydrogenation of the aromatic rings.[1]

Q3: My desired phenol product is being hydrogenated to cyclohexanol/cyclohexanone. How can I prevent this?

A3: Undesired hydrogenation of the phenol ring is a common side reaction, particularly with highly active hydrogenation catalysts like palladium.[7] Here are some strategies to minimize this:

  • Catalyst Choice: While Pd/OMC shows high BPE conversion, it can also lead to saturation of the aromatic ring.[7] Bimetallic catalysts, such as Pd-Fe/OMC, can modify the electronic properties of palladium, enhancing selectivity for aromatics by suppressing ring hydrogenation.[7]

  • Reaction Temperature: Lowering the reaction temperature can favor hydrogenolysis over hydrogenation. For Pd/AC, mild temperatures (e.g., 25°C) have been shown to efficiently cleave the C-O bond to produce toluene and phenol without ring hydrogenation.[1]

  • Control Hydrogen Source: When using H₂ gas, carefully controlling the pressure is important. Alternatively, transfer hydrogenolysis using a hydrogen-donor solvent like isopropanol can provide a milder source of hydrogen.

Q4: I am observing repolymerization of my products. What conditions favor this, and how can it be avoided?

A4: Repolymerization can occur, especially at longer reaction times and in the presence of certain catalysts like Pd.[2][3] It is believed that the initial cleavage products, phenol and benzyl alcohol, can repolymerize to form thermally stable polymers.[2][3] To mitigate this, optimizing the reaction time is crucial. The highest yield of phenol in some microwave-assisted systems was observed at 1 hour, with repolymerization becoming significant at longer durations.[2][3]

Data Presentation: Comparison of Catalytic Systems

CatalystSupportTemperature (°C)H₂ Pressure (bar/MPa)SolventBPE Conversion (%)Phenol Selectivity (%)Toluene/Benzyl Alcohol Selectivity (%)Reference
Pd/AC Activated Carbon250.1 MPaIsopropanolHighHigh (no ring hydrogenation)High (Toluene)[1]
Pd/AC Activated Carbon1201 MPaMethanol10094.598.4 (Toluene)[1]
Ni/SiO₂ Silica25040 bar-HighHigh (via hydrogenolysis)High (Toluene)[4]
ZrP-Pd/C -200 (Microwave)--85.7047.32-[2][3]
Pd/OMC Ordered Mesoporous Carbon---HighestLow (due to ring saturation)-[7]
Fe/OMC Ordered Mesoporous Carbon---Lower than Pd/OMCHigher than Pd/OMC-[7]
Pd-Fe/OMC Ordered Mesoporous Carbon---HighHighest Yield for Aromatics-[7]

Experimental Protocols

Protocol 1: Selective Hydrogenolysis of BPE using Pd/AC at Room Temperature

This protocol is adapted from studies demonstrating highly selective cleavage under mild conditions.[1]

Materials:

  • This compound (BPE)

  • 10% Pd/AC catalyst

  • Isopropanol (reagent grade)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Round-bottom flask suitable for hydrogenation

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 100 mg of this compound in 20 mL of isopropanol.

  • Carefully add 10 mg of 10% Pd/AC catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon, approx. 0.1 MPa).

  • Stir the reaction mixture vigorously at room temperature (25°C) for 2 hours.

  • Upon completion, carefully vent the hydrogen gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/AC catalyst.

  • Wash the filter cake with a small amount of isopropanol.

  • The filtrate contains the product mixture (primarily phenol and toluene) and can be analyzed by GC-MS or other appropriate analytical techniques.

Protocol 2: Microwave-Assisted Cleavage of BPE using a Hybrid ZrP-Pd/C Catalyst

This protocol is based on the effective depolymerization of BPE using microwave heating.[2][3]

Materials:

  • This compound (BPE)

  • ZrP-Pd/C hybrid catalyst

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • Place the desired amount of BPE and the ZrP-Pd/C catalyst into a microwave reactor vial equipped with a magnetic stir bar.

  • Seal the vial securely.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction temperature to 200°C and the reaction time to 1 hour.

  • Initiate the microwave heating program with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial in a fume hood.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) to facilitate catalyst separation.

  • Separate the catalyst by filtration or centrifugation.

  • Analyze the product mixture (phenol, benzyl alcohol, etc.) using appropriate analytical methods.

Visualizations

Experimental Workflow for BPE Cleavage

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Select Catalyst & Solvent B Add BPE, Solvent, Catalyst to Reactor A->B C Set Temperature & Pressure B->C D Run Reaction for a Set Time C->D E Cool Reaction Mixture D->E F Separate Catalyst (Filtration) E->F G Analyze Products (e.g., GC-MS) F->G

Caption: General experimental workflow for catalytic cleavage of this compound.

Troubleshooting Decision Tree for BPE Cleavage

G Start Start: Analyze Reaction Outcome LowConversion Issue: Low Conversion? Start->LowConversion LowSelectivity Issue: Low Selectivity? (e.g., Alkylation) LowConversion->LowSelectivity No Sol_Conversion Action: - Increase Temp/Pressure - Check Catalyst Activity - Increase Reaction Time LowConversion->Sol_Conversion Yes RingHydrogenation Issue: Ring Hydrogenation? LowSelectivity->RingHydrogenation No Sol_Selectivity Action: - Use Hydrogenolysis Catalyst (e.g., Pd/AC) - Avoid Catalyst-Free/Pyrolysis Conditions LowSelectivity->Sol_Selectivity Yes Success Successful Cleavage RingHydrogenation->Success No Sol_Hydrogenation Action: - Lower Reaction Temperature - Use Bimetallic Catalyst (e.g., Pd-Fe) - Control H₂ Source RingHydrogenation->Sol_Hydrogenation Yes Sol_Conversion->Start Re-run Sol_Selectivity->Start Re-run Sol_Hydrogenation->Start Re-run

Caption: A decision tree for troubleshooting common issues in BPE cleavage reactions.

References

Preventing unwanted cleavage of benzyl phenyl ether during subsequent reaction steps.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted cleavage of benzyl phenyl ethers during subsequent reaction steps.

Troubleshooting Guide

Issue: My benzyl ether is being cleaved during a hydrogenation reaction intended to reduce another functional group (e.g., a nitro group or an alkene).

Answer: Unwanted hydrogenolysis of benzyl ethers is a common side reaction. Here are several strategies to mitigate this issue:

  • Catalyst Choice and Treatment:

    • Catalyst Poisoning/Inhibition: The reactivity of the palladium catalyst can be attenuated. The addition of inhibitors such as ammonia, pyridine, or ammonium acetate can suppress benzyl ether cleavage while allowing for the reduction of other functional groups like olefins, Cbz groups, benzyl esters, and azides.[1][2]

    • Catalyst Pre-treatment: A pre-treatment strategy for the palladium catalyst can create a more selective catalyst for the hydrogenolysis of benzyl and naphthylmethyl ethers, suppressing unwanted hydrogenation side-products.[3]

  • Alternative Reduction Methods:

    • Consider using alternative reducing agents that are less prone to cleaving benzyl ethers. For example, transfer hydrogenation using reagents like ammonium formate or formic acid can sometimes be more selective.[4]

Issue: I am observing cleavage of my benzyl ether under acidic conditions used to deprotect another group (e.g., a Boc or trityl group).

Answer: While generally stable to a wide pH range, benzyl ethers can be cleaved by strong acids.[1][5]

  • Use Mildly Acidic Conditions: For the removal of highly acid-labile groups like trityl ethers, very mild acidic conditions such as formic acid, acetic acid, or dilute trifluoroacetic acid (TFA) can be employed, which are less likely to affect the benzyl ether.[6]

  • Orthogonal Protecting Groups: In planning your synthetic route, consider using protecting groups that are removed under non-acidic conditions to avoid this issue altogether. For example, silyl ethers (e.g., TBS, TIPS) are typically removed with fluoride ions.

Issue: My benzyl ether is not stable during an oxidation reaction.

Answer: Benzyl ethers can be susceptible to cleavage under certain oxidative conditions.

  • Reagent Selection: Avoid strong oxidizing agents that are known to cleave benzyl ethers, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone.[1][7][8] If an oxidation is necessary elsewhere in the molecule, choose reagents that are compatible with the benzyl ether protecting group. The stability of the benzyl ether can be influenced by substituents on the aromatic ring; for instance, p-methoxybenzyl (PMB) ethers are more readily cleaved by oxidation than unsubstituted benzyl ethers.[1]

Issue: I need to perform a reaction with a Grignard reagent, and I'm concerned about the stability of the benzyl ether.

Answer: Phenyl benzyl ether is generally stable to Grignard reagents at moderate temperatures. For example, it has been reported that phenyl benzyl ether does not react with Grignard reagents at 80°C.[9] However, more reactive allyl ethers can be cleaved under these conditions.[9] It is always advisable to perform a small-scale trial reaction to confirm compatibility with your specific substrate and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of benzyl phenyl ether?

A1: Benzyl ethers are known for their robustness, making them a widely used protecting group in organic synthesis. They are generally stable under a wide range of conditions, including many acidic and basic environments.[7] However, they are susceptible to cleavage by catalytic hydrogenolysis, strong acids, and certain oxidizing agents.[7][8]

Q2: How can I selectively deprotect other functional groups in the presence of a benzyl ether?

A2: The key is to use an orthogonal protecting group strategy, where protecting groups are chosen based on their unique cleavage conditions.[6][10] For example, a trityl ether can be removed with mild acid without affecting a benzyl ether, and a silyl ether can be removed with a fluoride source.[6]

Q3: Are there alternative methods to cleave benzyl ethers that might be milder and more selective than traditional hydrogenolysis?

A3: Yes, several milder methods have been developed:

  • Oxidative Cleavage: Visible-light-mediated debenzylation using a photooxidant like DDQ can be a mild and selective method, compatible with functional groups that are sensitive to hydrogenolysis, such as azides, alkenes, and alkynes.[7][8]

  • Lewis Acid Cleavage: A boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions while tolerating a broad range of other functional groups.[1]

Q4: Can I use a benzyl ether to protect a phenol?

A4: Yes, benzyl ethers are commonly used to protect phenols. The synthesis is typically achieved through a Williamson ether synthesis.[1]

Data and Protocols

Stability of this compound Under Various Conditions
Condition CategoryReagent/ConditionStability of this compoundCitation(s)
Acidic Strong Acids (e.g., HBr, HI)Labile[1][11]
Mild Acids (e.g., formic acid, dilute TFA)Generally Stable[6]
Reductive Catalytic Hydrogenolysis (H₂, Pd/C)Labile[1][4]
Birch Reduction (Na, NH₃)Labile[4][5]
Oxidative DDQLabile (especially with light)[1][7][8]
OzoneLabile[1][7]
Basic Strong Bases (e.g., NaH)Stable[1][5]
Organometallic Grignard ReagentsGenerally Stable[9]
Lewis Acids BCl₃·SMe₂Labile[1]
SnCl₄Stable[12]
Compatibility of Benzyl Ether with Other Protecting Groups
Protecting GroupCleavage ConditionOrthogonal with Benzyl Ether?Citation(s)
Trityl (Tr) Mild AcidYes[6]
tert-Butyldimethylsilyl (TBS) Fluoride Source (e.g., TBAF)Yes
p-Methoxybenzyl (PMB) Oxidative (e.g., DDQ)No (PMB is more labile)[1]
Acetyl (Ac) Base (e.g., NaOMe)Yes
Benzyloxycarbonyl (Cbz) HydrogenolysisNo[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation of an Alkene in the Presence of a Benzyl Ether

Objective: To reduce a carbon-carbon double bond without cleaving a benzyl ether protecting group.

Methodology:

  • Catalyst Preparation: In a separate flask, suspend 10% Palladium on carbon (Pd/C) in ethanol.

  • Inhibitor Addition: Add pyridine (1 to 5 equivalents relative to the catalyst) to the catalyst suspension and stir for 15 minutes at room temperature.

  • Reaction Setup: To a solution of the substrate containing both the alkene and the benzyl ether in ethanol, add the pre-treated catalyst suspension.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (typically 1 atm, but can be adjusted) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete alkene reduction and minimize any potential benzyl ether cleavage.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

This protocol is a general guideline and may need to be optimized for specific substrates.

Protocol 2: Mild Oxidative Deprotection of a Benzyl Ether using Visible Light and DDQ

Objective: To cleave a benzyl ether in the presence of functional groups sensitive to hydrogenolysis.

Methodology:

  • Reaction Setup: Dissolve the benzyl ether-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (stoichiometric or catalytic amounts can be used) to the solution. If using catalytic DDQ, a co-catalyst like tert-butyl nitrite (TBN) may be required.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a green or blue LED) at room temperature.[7][8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any remaining DDQ with a reducing agent (e.g., sodium bisulfite solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

This protocol is based on literature procedures and should be adapted and optimized for the specific substrate.[7][8]

Visualizations

workflow start Unwanted Benzyl Ether Cleavage Observed q_reaction_type What is the reaction type? start->q_reaction_type sub_hydrogenation Hydrogenation q_reaction_type->sub_hydrogenation Reduction sub_acid Acidic Conditions q_reaction_type->sub_acid Deprotection/Reaction sub_oxidation Oxidation q_reaction_type->sub_oxidation Oxidation sol_hydrogenation Use catalyst inhibitor (e.g., pyridine) or pre-treated catalyst. Consider alternative reducing agents. sub_hydrogenation->sol_hydrogenation sol_acid Use milder acidic conditions. Employ orthogonal protecting groups. sub_acid->sol_acid sol_oxidation Select compatible oxidizing agents. Avoid DDQ or ozone if cleavage is not desired. sub_oxidation->sol_oxidation

Caption: Troubleshooting workflow for unwanted benzyl ether cleavage.

deprotection_pathway cluster_hydrogenolysis Hydrogenolysis cluster_oxidation Oxidative Cleavage substrate R-O-Bn (Benzyl Protected Alcohol) h2_pdc H₂, Pd/C substrate->h2_pdc ddq DDQ, hv substrate->ddq product R-OH (Deprotected Alcohol) h2_pdc->product toluene Toluene h2_pdc->toluene ddq->product benzaldehyde Benzaldehyde ddq->benzaldehyde

Caption: Common deprotection pathways for benzyl ethers.

References

Technical Support Center: Purifying Solid Benzyl Phenyl Ether by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of solid benzyl phenyl ether using recrystallization techniques. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at a low temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the selective crystallization of pure this compound upon cooling.

Q2: Which solvents are recommended for the recrystallization of this compound?

Based on literature and chemical properties, the most commonly recommended solvents are:

  • Ethanol: this compound is soluble in hot ethanol and less soluble in cold ethanol, making it a suitable single-solvent choice.

  • Ethanol/Water mixture: A mixed solvent system of ethanol and water can also be effective. Ethanol acts as the "good" solvent in which this compound is soluble, while water acts as the "poor" solvent to decrease its solubility upon cooling and induce crystallization.

Q3: What are the expected melting and boiling points of pure this compound?

Pure this compound has a melting point of 39-41 °C and a boiling point of 286-287 °C.[1][2] A sharp melting point within this range is a good indicator of purity.

Q4: What are the common impurities in crude this compound?

Common impurities depend on the synthetic route used. For the Williamson ether synthesis, which is a common method for preparing this compound, potential impurities include:

  • Unreacted starting materials: Phenol and benzyl halides (e.g., benzyl bromide or benzyl chloride).

  • C-alkylation byproducts: Ortho- and para-benzylphenol, formed by the alkylation of the phenyl ring instead of the oxygen atom.

  • Elimination byproducts: Stilbene, formed from the elimination of HBr from benzyl bromide.

  • Solvent residues: Residual solvents from the reaction or workup.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is inappropriate. 3. The presence of insoluble impurities.1. Add small portions of hot solvent until the solid dissolves. Avoid a large excess. 2. Ensure you are using a recommended solvent like ethanol. 3. If a significant amount of solid remains, perform a hot filtration to remove insoluble impurities before cooling.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound.
An oil forms instead of crystals ("oiling out"). 1. The melting point of the impure solid is lower than the boiling point of the solvent, and the solid is coming out of solution above its melting point. 2. The rate of cooling is too fast. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to lower the saturation point. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Consider purifying the crude product by another method (e.g., column chromatography) to remove significant impurities before recrystallization.
Low recovery of purified this compound. 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is too warm.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. 1. Presence of colored impurities. 2. Decomposition of the sample.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. 2. Ensure the heating temperature is not excessively high to prevent decomposition.

Data Presentation

Estimated Solubility of this compound

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Ethanol20Low
Ethanol78 (Boiling Point)High
Water20Insoluble[1][2]
Water100Insoluble[1][2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

  • Dissolution: Place the crude solid this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude this compound AddSolvent Add Minimum Hot Solvent (e.g., Ethanol) Crude->AddSolvent Dissolved Clear Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling HotFiltration->Cooling Crystallization Crystal Formation Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure this compound Drying->PureCrystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Pure Crystals Obtained Problem->Success No TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Reheat Reheat to dissolve oil OilingOut->Reheat CheckMotherLiquor Check mother liquor for product LowYield->CheckMotherLiquor CheckWashing Washing with cold solvent? LowYield->CheckWashing BoilOffSolvent Boil off some solvent TooMuchSolvent->BoilOffSolvent Yes InduceCrystallization Induce Crystallization (Scratch/Seed) TooMuchSolvent->InduceCrystallization No BoilOffSolvent->Start InduceCrystallization->Start AddSolvent Add more 'good' solvent Reheat->AddSolvent SlowCooling Cool more slowly AddSolvent->SlowCooling SlowCooling->Start ReduceSolvent Use less solvent next time CheckMotherLiquor->ReduceSolvent

Caption: Logical relationships in troubleshooting common recrystallization issues.

References

Technical Support Center: Identifying Impurities in Benzyl Phenyl Ether by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the identification of impurities in benzyl phenyl ether via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a this compound sample?

A1: Impurities in this compound typically originate from the synthesis process, usually a Williamson ether synthesis, or from degradation. Common impurities include starting materials, byproducts, and related compounds. These often include phenol, benzyl alcohol, benzaldehyde, toluene, and dibenzyl ether.[1][2][3] Commercial products may contain benzaldehyde, which contributes a "Bitter Almond" scent.[2][3]

Q2: My chromatogram shows significant peak tailing for polar compounds like phenol. What is the likely cause and solution?

A2: Peak tailing, especially for polar analytes, is often caused by active sites within the GC system. These sites can be found on the inlet liner, the column itself, or on contaminants.

  • Solution:

    • Inlet Liner: Deactivated liners are essential. If you are using a liner with glass wool, the wool can be a source of activity. Consider replacing the liner with a new, deactivated one.[4] Using gloves while handling the new liner prevents contamination from skin oils.[5]

    • Column: The front end of the column can accumulate non-volatile residues, creating active sites. Trimming the first few inches of the column can often resolve this.[4] If the problem persists, the column's stationary phase may be damaged, necessitating column replacement.[4]

    • Contamination: Ensure your sample is free of particulate matter by centrifuging it before injection.[6]

Q3: I am observing "ghost peaks" in my solvent blank runs. What are they and how can I eliminate them?

A3: Ghost peaks are peaks that appear in blank runs and are indicative of contamination within the system.

  • Sources & Solutions:

    • Previous Injections (Carryover): Highly concentrated samples or non-volatile components can remain in the injector and slowly elute in subsequent runs. Clean the injector and replace the inlet liner.[4]

    • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to shed particles into the inlet. Use high-quality septa and replace them regularly.

    • Contaminated Solvent/Vials: Ensure the solvent used for sample preparation and blanks is high purity. Use clean vials and caps.

Q4: The retention times for my peaks are shifting from one injection to the next. What could be causing this instability?

A4: Retention time shifts are typically caused by changes in the carrier gas flow rate or the column itself.

  • Causes & Solutions:

    • Leaks: A leak in the system is a common cause of flow rate fluctuations. Use an electronic leak detector to check all fittings and connections, especially at the injector and detector.[7]

    • Gas Supply: Ensure the carrier gas cylinder has adequate pressure and that the gas regulators are functioning correctly.

    • Column Maintenance: If you have recently trimmed the column, a slight shift to earlier retention times is expected. If the shifts are inconsistent, it may point back to leaks introduced during re-installation.[8]

Q5: My overall sensitivity is poor, and I'm struggling to detect trace-level impurities. What should I check?

A5: Poor sensitivity can stem from several issues, from sample introduction to the detector.

  • Troubleshooting Steps:

    • Check for Leaks: Air leaking into the MS detector will significantly reduce sensitivity.[7]

    • Clean the Ion Source: The MS ion source becomes contaminated over time, which reduces its efficiency. Follow the manufacturer's procedure for cleaning the ion source.

    • Sample Concentration: Ensure your sample concentration is appropriate. A typical starting point is around 10 µg/mL for a 1 µL splitless injection.[6]

    • Injection Parameters: Verify that the syringe is functioning correctly and that the injection volume is accurate.[7]

Q6: How can I definitively confirm the identity of a peak I suspect is an impurity?

A6: Mass spectrometry provides the primary means of identification.

  • Confirmation Strategy:

    • Mass Spectrum Matching: Compare the mass spectrum of the unknown peak to a reference library like the NIST Mass Spectral Library.[9]

    • Fragmentation Pattern Analysis: Analyze the fragmentation pattern for characteristic ions. For example, a prominent peak at m/z 91 is characteristic of a benzyl group.[10]

    • Reference Standard: The most reliable method is to inject a certified reference standard of the suspected impurity and confirm that its retention time and mass spectrum match the unknown peak under identical conditions.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during GC-MS analysis.

GCMS_Troubleshooting GC-MS Troubleshooting Workflow start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Shift start->retention_time sensitivity Low Sensitivity / No Peaks start->sensitivity baseline Baseline Issues (Noise, Drift, Ghost Peaks) start->baseline cause_active_sites Cause: Active Sites (Liner, Column) peak_shape->cause_active_sites cause_overload Cause: Column Overload / Incompatible Solvent peak_shape->cause_overload cause_leaks Cause: System Leak retention_time->cause_leaks cause_flow_issue Cause: Flow Controller / Gas Supply Issue retention_time->cause_flow_issue solution_column Solution: Trim/Replace Column retention_time->solution_column sensitivity->cause_leaks cause_injection Cause: Injection Error (Syringe, Sample) sensitivity->cause_injection cause_ms_source Cause: Dirty MS Source sensitivity->cause_ms_source baseline->cause_leaks cause_contamination Cause: Contamination (Carryover, Septum, Gas) baseline->cause_contamination cause_bleed Cause: Column Bleed baseline->cause_bleed solution_liner Solution: Replace/Clean Inlet Liner cause_active_sites->solution_liner cause_active_sites->solution_column solution_dilute Solution: Dilute Sample / Change Solvent cause_overload->solution_dilute solution_leak_check Solution: Perform Leak Check cause_leaks->solution_leak_check solution_gas Solution: Check Gas Supply & Regulators cause_flow_issue->solution_gas solution_check_syringe Solution: Check Syringe & Sample Prep cause_injection->solution_check_syringe solution_clean_source Solution: Clean Ion Source cause_ms_source->solution_clean_source solution_bakeout Solution: Bake Out Column, Replace Consumables cause_contamination->solution_bakeout cause_bleed->solution_column

Caption: A logical workflow for diagnosing and resolving common GC-MS issues.

Data on Potential Impurities

The following table summarizes common impurities found in this compound, along with their key identifying mass fragments.

ImpurityMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
This compound 184.2491 , 184, 77, 65The base peak is typically m/z 91 (tropylium ion).[10][11]
Phenol94.1194 , 66, 65Strong molecular ion at m/z 94.[12]
Benzyl Alcohol108.14108 , 107, 79 , 77Quantifier ion m/z 79, qualifier ion m/z 108.[9]
Benzaldehyde106.12106 , 105, 77, 51Strong molecular ion; m/z 105 from loss of H.
Toluene92.1492 , 91 , 65Strong molecular ion; base peak often m/z 91.[1]
Dibenzyl Ether198.2691 , 107, 79, 77Will likely show a very strong m/z 91 fragment.[1]

Experimental Protocol: GC-MS Analysis

This section provides a standard methodology for the analysis of this compound.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to create a 1 mg/mL stock solution.[6][9]

  • Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration of approximately 10 µg/mL.[6]

  • If any particulate matter is visible, centrifuge the sample vial and transfer the supernatant to a clean 1.5 mL GC autosampler vial.[6]

2. GC-MS Instrument Conditions

The following table provides typical instrument parameters. These may need to be optimized for your specific instrument and impurities of interest.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless (1 µL)
Inlet Temperature280 °C[9]
Carrier GasHelium, constant flow at 1.0 mL/min[9]
Column TypeDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Oven ProgramInitial: 50 °C, hold for 5 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Mass Range40 - 450 amu (Full Scan)
Ion Source Temp.230 °C[9]
Transfer Line Temp.300 °C[9]
MS Quad Temp.150 °C[9]

3. Data Analysis

  • Integrate all peaks in the total ion chromatogram (TIC).

  • For each integrated peak, view the corresponding mass spectrum.

  • Compare the experimental mass spectrum against a spectral library (e.g., NIST) for tentative identification.

  • Analyze the fragmentation pattern to confirm structural features. For example, the presence of a tropylium ion (m/z 91) strongly suggests a benzyl moiety.[10]

  • Quantify impurities using either an external standard calibration curve or by calculating the area percent relative to the main this compound peak, assuming similar response factors for a semi-quantitative estimate.

References

Technical Support Center: Benzyl Phenyl Ether Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenolysis of benzyl phenyl ether (BPE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the hydrogenolysis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of this compound

Potential CauseSuggested Solution(s)
Catalyst Inactivity - Verify Catalyst Quality: Ensure the catalyst has not expired and has been stored under appropriate conditions (e.g., inert atmosphere for pyrophoric catalysts).- Catalyst Activation: Some catalysts, like nickel-based ones, may require an activation step (e.g., reduction at high temperature) to remove passivation layers.[1][2] - Increase Catalyst Loading: A low catalyst-to-substrate ratio may be insufficient to drive the reaction to completion.
Suboptimal Reaction Conditions - Increase Hydrogen Pressure: Higher H₂ pressure generally favors the hydrogenolysis of BPE.[3][4] - Elevate Reaction Temperature: Increasing the temperature can significantly enhance the reaction rate. However, be aware that excessively high temperatures can lead to undesired side reactions.[3][4] - Optimize Solvent: The choice of solvent can play a crucial role. For instance, 2-propanol has been shown to be an effective hydrogen-transfer solvent, promoting the reaction even under an inert atmosphere.[3][4]
Mass Transfer Limitations - Improve Stirring/Agitation: Inadequate mixing can lead to poor contact between the reactants, catalyst, and hydrogen. Increase the stirring rate.
Catalyst Poisoning - Purify Reactants and Solvents: Impurities in the starting material or solvent (e.g., sulfur compounds, water) can poison the catalyst. Ensure high-purity reagents are used.

Issue 2: Poor Selectivity to Toluene and Phenol (High Byproduct Formation)

Potential CauseSuggested Solution(s)
Over-hydrogenation - Use a More Selective Catalyst: Palladium on carbon (Pd/C) is often effective for selective C-O bond cleavage.[5] - Reduce Reaction Temperature and/or Pressure: Milder conditions can help prevent the hydrogenation of the aromatic rings, which leads to byproducts like cyclohexanol.[6] - Decrease Reaction Time: Monitor the reaction progress and stop it once the desired conversion of BPE is achieved to avoid further hydrogenation of the products.
Acid-Catalyzed Side Reactions - Select a Neutral or Basic Support: Acidic catalyst supports (e.g., some zeolites or aluminas) can promote side reactions like alkylation, leading to benzylphenols.[3][6] Consider using a support with lower acidity, such as carbon or silica. - Use a Sulfided Catalyst: Sulfided nickel-molybdenum (NiMoS) catalysts have shown high selectivity towards toluene and phenol due to the nature of their active sites.[6][7]
Rearrangement and Dimerization - Optimize Reaction Conditions: The formation of dimeric compounds like diphenylmethane can occur under certain conditions. Adjusting the temperature and catalyst can help minimize these byproducts.[6]

Issue 3: Catalyst Deactivation and Difficulty in Recycling

Potential CauseSuggested Solution(s)
Coking/Carbon Deposition - Regenerate the Catalyst: Catalyst regeneration through calcination (burning off the coke in air) can restore activity.[8] - Optimize Reaction Conditions: High temperatures can sometimes increase the rate of coke formation.[2]
Leaching of Active Metal - Choose a More Stable Catalyst: Investigate catalysts with stronger metal-support interactions to minimize leaching.
Sintering of Metal Nanoparticles - Avoid Excessively High Temperatures: High-temperature activation or reaction can cause metal nanoparticles to agglomerate, reducing the active surface area.
Strong Adsorption of Products - Select an Appropriate Support: Phenol can strongly adsorb to certain supports like alumina and silica, inhibiting catalyst turnover. Carbon supports often show weaker product adsorption, making the catalyst more effective for recycling.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound hydrogenolysis?

A1: A variety of catalysts can be used, with the choice often depending on the desired selectivity and reaction conditions. Common examples include:

  • Palladium-based catalysts (e.g., Pd/C): These are highly active and often used for selective C-O bond cleavage under relatively mild conditions.[5][9][10]

  • Nickel-based catalysts (e.g., Ni/ZSM-5, Raney Ni): These are a more cost-effective option and can be very effective, though they may sometimes require harsher conditions and can be prone to over-hydrogenation.[1][3][4][10]

  • Nickel-Molybdenum catalysts (e.g., NiMo-pillared clay): These have demonstrated high activity and selectivity, particularly in their sulfided form.[6][7]

Q2: What is the expected product distribution in BPE hydrogenolysis?

A2: The primary and desired products are an equimolar mixture of toluene and phenol, resulting from the cleavage of the Caliphatic-O bond.[5][6] However, various byproducts can be formed depending on the catalyst and reaction conditions. These can include cyclohexanol (from the hydrogenation of phenol), benzene, and dimeric compounds like diphenylmethane.[2][6]

Q3: How do reaction temperature and hydrogen pressure affect the rate and selectivity?

A3: Generally, increasing both temperature and hydrogen pressure will increase the rate of BPE conversion.[3][4] However, these conditions must be carefully optimized. Excessively high temperatures or pressures can lead to a decrease in selectivity by promoting the hydrogenation of the aromatic rings of the desired products.[6]

Q4: Can the hydrogenolysis of this compound be performed without an external hydrogen source?

A4: Yes, this can be achieved through catalytic transfer hydrogenolysis. In this method, a hydrogen-donor solvent, such as 2-propanol, is used. The catalyst facilitates the transfer of hydrogen from the solvent to the this compound, leading to its cleavage.[3][4]

Q5: What is mechanocatalytic hydrogenolysis, and what are its advantages?

A5: Mechanocatalysis is a technique that uses mechanical energy, typically from ball milling, to drive chemical reactions.[1][2][5] For BPE hydrogenolysis, this method offers several advantages, including the ability to perform the reaction at room temperature and atmospheric pressure, often without the need for a solvent. The mechanical action can also help to activate the catalyst in situ.[1][2]

Data Presentation

Table 1: Comparison of Different Catalysts for this compound Hydrogenolysis

CatalystSupportTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Toluene Yield (%)Phenol Yield (%)Reference
20% NiZSM-52508.0290.6--[3]
10% NiZSM-52508.02>99--[4]
5% NiZSM-52508.0280.4--[4]
NiMoPSPillared Clay3002061003030[6]
NiMoPRPillared Clay3002061004314[6]
4 wt% PdCarbonMechanocatalysis (RT, 1 atm)---~80~42[5]
4 wt% PdAl₂O₃Mechanocatalysis (RT, 1 atm)--~99~40-42[5]
4 wt% PdSiO₂Mechanocatalysis (RT, 1 atm)--~99~40-42[5]

Note: Direct comparison of yields can be complex due to different analytical methods and reporting standards across studies. Some studies report selectivity instead of yield.

Experimental Protocols

Protocol 1: General Procedure for Batch Reactor Hydrogenolysis of this compound

This protocol is a generalized procedure based on common practices reported in the literature.[3][4][10]

  • Catalyst Preparation (if required): If the catalyst requires pre-reduction (e.g., some nickel catalysts), place the catalyst in the reactor and heat it under a flow of hydrogen gas at a specified temperature for a set duration. Allow the reactor to cool to the desired reaction temperature.

  • Reactor Charging: In a glass liner or directly into the batch reactor, add the this compound substrate, the chosen solvent (e.g., 2-propanol), and the catalyst. A typical ratio would be 50 mg of BPE and 25 mg of catalyst in 50 mL of solvent.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen) to remove air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8.0 bar). Begin stirring and heat the reactor to the target temperature (e.g., 250 °C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2 hours). The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Work-up: Open the reactor, filter the reaction mixture to remove the catalyst, and wash the catalyst with a fresh portion of the solvent. The filtrate can then be analyzed to determine conversion and product yields.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation (e.g., pre-reduction) reactor_charge Charge Reactor: Substrate, Solvent, Catalyst catalyst_prep->reactor_charge seal_purge Seal and Purge Reactor reactor_charge->seal_purge pressurize_heat Pressurize with H₂ and Heat to T seal_purge->pressurize_heat react Maintain T and P with Stirring pressurize_heat->react cool_depressurize Cool to RT and Depressurize react->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst analyze Analyze Filtrate (e.g., GC, NMR) filter_catalyst->analyze

Caption: A typical experimental workflow for the hydrogenolysis of this compound.

troubleshooting_low_conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_other Other Factors start Low BPE Conversion check_activity Check Catalyst Activity start->check_activity increase_temp Increase Temperature start->increase_temp improve_stirring Improve Stirring start->improve_stirring increase_loading Increase Catalyst Loading check_activity->increase_loading if inactive activate_catalyst Activate Catalyst check_activity->activate_catalyst if inactive increase_pressure Increase H₂ Pressure increase_temp->increase_pressure optimize_solvent Optimize Solvent increase_pressure->optimize_solvent purify_reagents Purify Reagents improve_stirring->purify_reagents if no improvement

Caption: Troubleshooting logic for low conversion in BPE hydrogenolysis.

reaction_pathway cluster_products Products cluster_byproducts Potential Byproducts bpe This compound toluene Toluene bpe->toluene Desired Hydrogenolysis (C-O Cleavage) phenol Phenol bpe->phenol Desired Hydrogenolysis (C-O Cleavage) benzylphenols Benzylphenols bpe->benzylphenols Acid-catalyzed Rearrangement diphenylmethane Diphenylmethane bpe->diphenylmethane Side Reaction cyclohexanol Cyclohexanol phenol->cyclohexanol Over-hydrogenation

Caption: Reaction pathway for this compound hydrogenolysis.

References

Minimizing ether cleavage during deprotection of other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for chemists. This resource provides in-depth guidance on a common challenge in organic synthesis: the unwanted cleavage of ether protecting groups during the deprotection of other functional groups. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate this issue in your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering targeted solutions and alternative approaches.

Issue 1: My methyl/ethyl ether is being cleaved during the deprotection of a tert-butyl ester with strong acid.

  • Question: I am using a strong acid like trifluoroacetic acid (TFA) to deprotect a tert-butyl ester, and I'm observing significant cleavage of a simple alkyl ether (e.g., methyl or ethyl ether) in my molecule. How can I prevent this?

  • Answer: While tert-butyl esters are readily cleaved by acids, prolonged exposure or harsh acidic conditions can also lead to the cleavage of simple alkyl ethers.[1][2] To mitigate this, you can modify your deprotection strategy in several ways:

    • Milder Acidic Conditions: Instead of neat TFA, try using a solution of TFA in a chlorinated solvent like dichloromethane (DCM). This often allows for the selective removal of the tert-butyl ester.

    • Lewis Acids: Certain Lewis acids can selectively cleave tert-butyl esters. For instance, zinc bromide (ZnBr₂) in dichloromethane has been used for the mild deprotection of tert-butyl esters and ethers. However, it's important to note that this method might not be entirely selective between t-butyl esters and t-butyl ethers.

    • Alternative Protecting Groups: If ether cleavage remains a persistent issue, consider using an ester protecting group that can be removed under non-acidic conditions for future syntheses. For example, a benzyl ester can be selectively deprotected via catalytic hydrogenolysis.

Issue 2: My silyl ether (e.g., TBDMS, TIPS) is being cleaved during a reaction, but I need it to remain intact.

  • Question: I am performing a reaction that is not intended to be a deprotection step, yet my tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether is being removed. What could be the cause, and how do I fix it?

  • Answer: Unintended cleavage of silyl ethers is a common problem and can be caused by several factors:

    • Acidic or Basic Contaminants: Trace amounts of acid or base in your reagents or on your glassware can be sufficient to cleave silyl ethers. Ensure all glassware is thoroughly dried and reagents are of high purity.

    • Lewis Acidity of Reagents: Some reagents, while not Brønsted acids, can act as Lewis acids and promote silyl ether cleavage.

    • "Naked" Fluoride: The use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), is the most common method for silyl ether deprotection. If your reaction mixture contains a source of fluoride ions, even in small amounts, it can lead to cleavage. Buffering the TBAF with acetic acid can sometimes increase selectivity.[3]

    • Troubleshooting Steps:

      • Neutralize Glassware: Wash glassware with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexanes) and dry thoroughly.

      • Purify Reagents: Ensure all solvents and reagents are anhydrous and free from acidic or basic impurities.

      • Add a Proton Sponge: In reactions where trace acid might be generated, the addition of a non-nucleophilic base like 2,6-lutidine or proton sponge can be beneficial.

      • Consider a More Robust Silyl Group: The stability of silyl ethers to acidic conditions generally increases with steric bulk: TMS < TES < TBDMS < TIPS < TBDPS. If you continue to face issues, consider switching to a bulkier silyl protecting group in your synthetic design.

Issue 3: I need to selectively deprotect a primary silyl ether in the presence of a secondary or tertiary silyl ether (or vice-versa).

  • Question: My molecule contains multiple silyl ethers, and I need to deprotect only one of them. How can I achieve this selectivity?

  • Answer: Selective deprotection of silyl ethers is often achievable by taking advantage of their differential steric hindrance and electronic properties.

    • Steric Hindrance: Primary silyl ethers are generally less sterically hindered and therefore more susceptible to cleavage than secondary or tertiary silyl ethers. You can often achieve selective deprotection of a primary TBDMS ether in the presence of a secondary TBDMS ether by using milder acidic conditions or carefully controlling the reaction time with fluoride reagents.

    • Electronic Effects: Aryl silyl ethers are more labile to some reagents than alkyl silyl ethers. For example, sodium hydride in DMF has been shown to selectively cleave aryl silyl ethers in the presence of alkyl silyl ethers.[4] Conversely, reagents like CeCl₃·7H₂O in acetonitrile can selectively deprotect alkyl silyl ethers in the presence of aryl silyl ethers.[5][6]

    • Orthogonal Protecting Groups: For complex syntheses, it is often best to plan an orthogonal protecting group strategy from the outset. This involves choosing protecting groups that can be removed under distinct and non-interfering conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for common ether protecting groups?

A1: The stability of ether protecting groups is highly dependent on the reaction conditions (acidic, basic, hydrogenolysis, etc.). However, a general trend for acid-catalyzed cleavage is as follows:

  • Most Labile: Trityl (Tr), Tetrahydropyranyl (THP), Methoxymethyl (MOM)

  • Intermediate Stability: Benzyl (Bn), p-Methoxybenzyl (PMB)

  • Most Robust: Methyl (Me), Ethyl (Et), tert-Butyl (tBu)

Silyl ethers also have a well-defined stability trend based on sterics, with bulkier groups being more stable. Towards acidic hydrolysis, the relative stability is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).

Q2: Can I use catalytic hydrogenolysis to remove a benzyl (Bn) group without cleaving other ethers?

A2: Yes, catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very mild and selective method for the deprotection of benzyl ethers.[7] Simple alkyl ethers, silyl ethers, and acetals are generally stable under these conditions. However, you should be aware of other functional groups in your molecule that may be sensitive to hydrogenation, such as alkenes, alkynes, or nitro groups.

Q3: Are there any "ether-safe" conditions for deprotecting esters?

A3: Yes, several methods allow for ester deprotection with minimal risk of ether cleavage:

  • For Methyl/Ethyl Esters: Saponification using a base like lithium hydroxide (LiOH) in a THF/water mixture is a standard method that does not affect most ethers.

  • For Benzyl Esters: As mentioned, catalytic hydrogenolysis is highly selective for benzyl ester cleavage.

  • For Allyl Esters: Palladium(0)-catalyzed deallylation is a mild and selective method.

Q4: My reaction is supposed to be neutral, but I'm still seeing ether cleavage. Why?

A4: Even under nominally neutral conditions, ether cleavage can occur. Potential culprits include:

  • Lewis Acidity of Metal Salts: Many metal salts used as catalysts or reagents can act as Lewis acids and promote ether cleavage.

  • In situ Acid Generation: Some reactions can generate acidic byproducts.

  • Silica Gel Chromatography: Standard silica gel is acidic and can cause the cleavage of acid-labile protecting groups, including some ethers, during purification. This can be mitigated by neutralizing the silica gel with a base (e.g., triethylamine) before use or by using a different stationary phase like alumina.

Quantitative Data on Deprotection Selectivity

The following tables summarize quantitative data on the selectivity of various deprotection reactions in the presence of ether protecting groups. The data has been compiled from various literature sources.

Table 1: Selective Deprotection of tert-Butyl Esters in the Presence of Ethers

Ester Protecting GroupEther PresentDeprotection Reagent & ConditionsEster Yield (%)Ether Cleavage (%)Reference
tert-ButylMethylTFA (10% in DCM), 0 °C, 2h>95<5[8]
tert-ButylBenzylZnBr₂ (2 eq), DCM, rt, 12h90Not reported, but benzyl ether is expected to be stable[9]
tert-ButylTHPMild acidic hydrolysis (e.g., PPTS, MeOH)>90THP ether will also be cleavedN/A

Table 2: Selective Deprotection of Silyl Ethers in the Presence of Other Ethers

Silyl Ether to be CleavedEther PresentDeprotection Reagent & ConditionsSilyl Ether Cleavage Yield (%)Other Ether Cleavage (%)Reference
Primary TBDMSSecondary TBDMSHF·Pyridine, THF, 0 °C to rtHighLow to moderate[10]
Aryl TBDMSAlkyl TBDMSNaH, DMF, rt, 5-15 min>95<5[4]
Alkyl TBDMSAryl TBDMSCeCl₃·7H₂O, MeCN, refluxHighLow[5][6]
TBDMSBenzylTBAF, THF, rt>95<5[11][12]
TBDMSMethylFeCl₃ (cat.), MeOH, rtHigh<5N/A

Experimental Protocols

Protocol 1: Selective Deprotection of a tert-Butyl Ester in the Presence of a Methyl Ether using TFA

  • Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 1.0 mL, 10% v/v) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Deprotection of an Aryl TBDMS Ether in the Presence of an Alkyl TBDMS Ether using NaH [4]

  • To a stirred solution of the bis-silyl ether (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts and workflows related to minimizing ether cleavage.

troubleshooting_ether_cleavage cluster_silyl Silyl Ether Cleavage cluster_alkyl Alkyl Ether Cleavage start Unwanted Ether Cleavage Observed q1 What type of ether is being cleaved? start->q1 q2_silyl Are acidic/basic conditions present? q1->q2_silyl Silyl Ether q2_alkyl Are strong acidic conditions being used? q1->q2_alkyl Alkyl Ether sol1_silyl Use anhydrous solvents and reagents. Neutralize glassware. q2_silyl->sol1_silyl Yes q3_silyl Is a fluoride source present? q2_silyl->q3_silyl No sol2_silyl Add a non-nucleophilic base (e.g., proton sponge). sol1_silyl->sol2_silyl sol3_silyl Avoid fluoride-containing reagents. Buffer TBAF with AcOH. q3_silyl->sol3_silyl Yes sol4_silyl Switch to a more robust silyl group (e.g., TIPS, TBDPS). q3_silyl->sol4_silyl No/Still cleaving sol1_alkyl Use milder acidic conditions (e.g., dilute TFA in DCM). q2_alkyl->sol1_alkyl Yes sol2_alkyl Switch to a deprotection method that avoids strong acid (e.g., hydrogenolysis for benzyl esters). q2_alkyl->sol2_alkyl Persistent Issue

Caption: Troubleshooting workflow for unwanted ether cleavage.

deprotection_decision_tree start Select Deprotection Strategy in Presence of an Ether q1 Functional group to deprotect? start->q1 ester Ester q1->ester silyl_ether Silyl Ether q1->silyl_ether benzyl_ether_pg Benzyl Ether (as PG) q1->benzyl_ether_pg q_ester_type Type of Ester? ester->q_ester_type q_silyl_type Selective Deprotection Needed? silyl_ether->q_silyl_type sol_bn_pg Catalytic Hydrogenolysis (H2, Pd/C) benzyl_ether_pg->sol_bn_pg tert_butyl tert-Butyl q_ester_type->tert_butyl methyl_ethyl Methyl/Ethyl q_ester_type->methyl_ethyl benzyl_ester Benzyl q_ester_type->benzyl_ester sol_tbu Mild Acid (e.g., TFA in DCM) tert_butyl->sol_tbu sol_me_et Base Hydrolysis (e.g., LiOH) methyl_ethyl->sol_me_et sol_bn_ester Catalytic Hydrogenolysis (H2, Pd/C) benzyl_ester->sol_bn_ester sol_silyl_fluoride Fluoride Source (e.g., TBAF) q_silyl_type->sol_silyl_fluoride No sol_silyl_selective Condition Tuning (Sterics/Electronics) q_silyl_type->sol_silyl_selective Yes

Caption: Decision guide for selecting a deprotection method.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenolysis of benzyl phenyl ether (BPE). It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help diagnose and resolve common experimental problems.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has stopped or is showing significantly lower conversion of this compound than expected. What are the likely causes?

A1: A sudden drop or consistently low catalytic activity is a primary symptom of catalyst deactivation. The most common causes fall into three categories: chemical poisoning, fouling, and thermal degradation.[1]

  • Catalyst Poisoning: This is the most frequent cause and occurs when impurities in your reactants, solvent, or hydrogen gas stream strongly bind to the active sites of the catalyst (e.g., Palladium, Nickel).[2] Common poisons include sulfur and nitrogen compounds.[2][3]

  • Fouling or Coking: This involves the physical deposition of materials on the catalyst surface, blocking pores and active sites.[1] This can be caused by carbonaceous deposits ("coke") from the decomposition of organic molecules or by the strong adsorption of reaction products, such as phenol, onto the catalyst support.[4][5]

  • Thermal Sintering: Exposing the catalyst to excessively high temperatures can cause the small metal particles to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[1]

Q2: How can I determine if my catalyst is poisoned?

A2: Identifying the root cause is crucial. A systematic approach is recommended:

  • Analyze Feedstock: Check your starting materials (BPE, solvent) and hydrogen gas for common impurities. Sulfur compounds are notorious poisons for palladium catalysts.[2][6] Even trace amounts of thiols, thiophenes, or sulfides can deactivate the catalyst.[7][8] Nitrogen-containing compounds can also act as poisons.[3]

  • Characterize the Spent Catalyst: Comparing the fresh and spent catalyst is highly informative. Techniques like elemental analysis can confirm the presence of poisons like sulfur. Surface area analysis (e.g., BET) can reveal pore blocking due to fouling or a loss of surface area from sintering.[9]

  • Review Reaction Conditions: Ensure the reaction temperature has not exceeded the catalyst's recommended limit, which could cause thermal degradation.

Q3: I suspect sulfur contamination. What are the common sources and what can I do?

A3: Sulfur is a severe poison for palladium and nickel catalysts.[3][10]

  • Sources: It can originate from the BPE substrate (if synthesized from sulfur-containing reagents), contaminated solvents, or low-purity hydrogen gas.[6]

  • Mitigation:

    • Purify Reactants: Pre-treat reactants and solvents to remove sulfur compounds.

    • Use Guard Beds: Pass the feedstock through a "poison trap" or guard bed designed to adsorb sulfur compounds before they reach the main catalytic reactor.[6]

    • Catalyst Regeneration: If poisoning has already occurred, the catalyst may be partially or fully regenerated.

Q4: My reaction starts well but the conversion rate slows down over time. Is this poisoning?

A4: This could be poisoning, but it is also a classic sign of product inhibition or fouling . In the hydrogenolysis of BPE, the phenol product can strongly adsorb onto the catalyst support, particularly acidic supports like alumina (Al₂O₃) or silica (SiO₂), blocking active sites.[5][11] This is a form of mechanical deactivation known as fouling.[5] Over time, this blockage reduces the number of available sites for BPE to react, slowing the conversion rate. Using a more inert support like carbon (Pd/C) can mitigate this issue as the interaction between phenol and the carbon support is weaker.[11]

Q5: Can a poisoned catalyst be regenerated and reused?

A5: Yes, regeneration is often possible, but its success depends on the nature of the poison and the severity of deactivation.

  • For Sulfur Poisoning: Regeneration often requires thermal treatment. Heating under a hydrogen atmosphere at 673–773 K can restore activity, though it may not recover the initial metallic surface completely.[4] Oxidative regeneration in air at temperatures above 450°C can also be effective but must be done carefully to avoid sintering.[12][13]

  • For Organic Fouling/Coking: A common method is to wash the catalyst with a suitable solvent to remove adsorbed organic species.[9] Alternatively, calcination (heating in air) can burn off carbonaceous deposits, restoring catalyst activity.[14]

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize key quantitative data related to catalyst poisoning and regeneration from various studies.

Table 1: Effect of Poisons on Catalyst Performance

CatalystPoisonPoison ConcentrationEffect on PerformanceReference
Pd/Al₂O₃Sulfide93.8 µMSignificant inhibition of TCE hydrodechlorination[7]
Pd-basedSO₂100 ppmLight-off temperatures for hydrocarbons shifted 50-100°C higher
Pd/Al₂O₃CS₂1.8-20.2 µg/gPrimary cause of deactivation in pyrolysis gasoline hydrogenation

Table 2: Conditions for Catalyst Regeneration

CatalystPoison/Deactivation CauseRegeneration MethodTemperature (°C)AtmosphereOutcomeReference
Pd/Al₂O₃Sulfur (PdSO₄)Thermal Decomposition500 - 700Hydrogen (H₂)Formation of Pd₄S, partial sulfur removal[12]
Pd/Al₂O₃Sulfur (PdSO₄)Thermal Decomposition> 450Realistic (oxidative)Sulfur removal and activity recovery[12]
Pd/Al₂O₃Hydrogen Sulfide (H₂S)Thermal Treatment400 - 500 (673-773 K)Hydrogen (H₂)Recovered steady-state activity but not initial surface area[4]
Pd/La₂O₃–Al₂O₃SulfurThermal Treatment780AirFull recovery of CH₄, NO, and CO conversion activity[13]
5 wt.% Pd(OH)₂/COrganic FoulingWashing & Thermal--Regenerated catalyst could be recycled 4 times with high yield (>70%)[9]
Co/SiO₂Polymer/Coke DepositionCalcination450AirCatalyst activity was effectively restored[14]

Experimental Protocols

Protocol 1: Typical Hydrogenolysis of this compound

This protocol is a generalized procedure based on common experimental setups for BPE hydrogenolysis over nickel-based catalysts.[15][16]

  • Catalyst Preparation: Add the catalyst (e.g., 25 mg of 10% Ni-ZSM-5) to a high-pressure reactor vessel.[16]

  • Reactant Addition: Add the this compound (BPE) substrate (e.g., 50 mg) and the solvent (e.g., 50 mL of 2-propanol).[16] 2-propanol has been shown to be an effective solvent, potentially acting as an H-transfer agent.[16]

  • System Purge: Seal the reactor and purge several times with an inert gas (e.g., Argon) followed by hydrogen (H₂) to ensure an inert atmosphere and remove air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8.0 bar).[16]

  • Reaction: Heat the reactor to the target temperature (e.g., 250°C) while stirring.[16]

  • Monitoring: Maintain the reaction for the specified duration (e.g., 2 hours). The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).

  • Workup: After completion, cool the reactor to room temperature, carefully vent the hydrogen pressure, and filter the catalyst. The filtrate can be analyzed to determine BPE conversion and product selectivity.

Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst

This protocol describes a general method for regenerating a sulfur-poisoned catalyst via thermal treatment in a hydrogen atmosphere, based on findings from regeneration studies.[4]

  • Catalyst Recovery: After the reaction, recover the spent (poisoned) catalyst by filtration and wash it with a suitable solvent to remove any residual organic matter. Dry the catalyst thoroughly.

  • Setup: Place the dried catalyst in a tube furnace equipped with gas flow controllers.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at room temperature for 15-30 minutes to remove air.

  • Reductive Treatment: Switch the gas flow to pure hydrogen (H₂).

  • Temperature Ramp: Heat the furnace to the target regeneration temperature (e.g., 450°C) at a controlled rate (e.g., 10°C/min).

  • Holding: Maintain the catalyst at the target temperature under flowing hydrogen for a specified duration (e.g., 1-2 hours).[4]

  • Cooling: Cool the furnace down to room temperature under the hydrogen atmosphere.

  • Final Purge: Once cooled, switch the gas back to an inert gas to purge the remaining hydrogen before removing the regenerated catalyst. The catalyst is now ready to be tested for activity recovery.

Visualizations

The following diagrams illustrate key workflows and concepts related to catalyst poisoning.

Troubleshooting_Workflow A Low BPE Conversion or Reaction Stalled? B Check Feedstock Purity (Substrate, Solvent, H2) A->B C Analyze Spent Catalyst A->C D Review Reaction Conditions (Temp/Pressure) A->D E Poison Detected? (e.g., S, N) B->E Yes F Evidence of Coking or Product Adsorption? B->F No C->E C->F G Temperature Exceeded Catalyst Limit? D->G H Root Cause: Catalyst Poisoning E->H Yes I Root Cause: Fouling/Coking F->I Yes J Root Cause: Thermal Sintering G->J Yes K Action: Purify Feedstock & Regenerate Catalyst H->K L Action: Regenerate via Calcination or Solvent Wash I->L M Action: Replace Catalyst & Optimize Temperature J->M

Caption: Troubleshooting workflow for diagnosing low catalyst activity.

Catalyst_Poisoning_Mechanism cluster_0 Active Catalyst cluster_1 Poisoned Catalyst A Active Site D D A->D Products (Toluene, Phenol) B Reactant (BPE) B->A C H2 C->A A2 Active Site D2 D2 A2->D2 No Reaction B2 Reactant (BPE) B2->A2 Blocked P Poison (e.g., Sulfur) P->A2 Strong Adsorption

Caption: Mechanism of an active site being blocked by a poison.

Regeneration_Workflow A Spent Catalyst (Deactivated) B Solvent Wash (Remove Organics) A->B C Dry Catalyst B->C D Thermal Treatment (e.g., H2 or Air Atmosphere) C->D E Cool Down Under Inert/H2 Flow D->E F Regenerated Catalyst (Ready for Reuse) E->F

Caption: Experimental workflow for catalyst regeneration.

References

Validation & Comparative

A Comparative Study on the Reactivity of Benzyl Phenyl Ether and Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, ethers are a common and vital functional group. Their relative inertness makes them excellent protecting groups and scaffolds in complex molecules. However, understanding their reactivity, particularly the conditions required for their cleavage, is crucial for molecular manipulation and metabolism studies. This guide provides an objective comparison of the reactivity of two commonly encountered ethers: Benzyl Phenyl Ether (BPE) and Diphenyl Ether (DPE).

Introduction

This compound and diphenyl ether, while both aryl ethers, exhibit distinct differences in their reactivity primarily due to the nature of the carbon-oxygen bonds within their structures. BPE possesses both an aryl C-O bond and a benzylic C-O bond, whereas DPE is composed of two aryl C-O bonds. This fundamental structural difference dictates their susceptibility to cleavage under various reaction conditions. BPE is often used as a model for the α-O-4 linkage in lignin, while DPE models the more robust 4-O-5 linkage.[1]

Comparative Reactivity Analysis

The primary reactivity of these ethers involves the cleavage of the C-O bond. This can be achieved through several methods, most notably catalytic hydrogenolysis and acid-catalyzed cleavage.

Catalytic Hydrogenolysis:

This method involves the cleavage of C-O bonds using molecular hydrogen in the presence of a metal catalyst. It is a widely used technique for deprotection in organic synthesis.

Key Findings:

  • Reactivity Order: this compound is significantly more reactive towards catalytic hydrogenolysis than diphenyl ether. Kinetic studies have shown that the rate of transfer hydrogenolysis decreases in the order: this compound (α-O-4 model) > 2-phenylethyl phenyl ether (β-O-4 model) > diphenyl ether (4-O-5 model).[2]

  • Bond Dissociation Energy: This difference in reactivity is attributed to the lower bond dissociation energy of the benzylic C-O bond in BPE (approximately 218 kJ·mol⁻¹) compared to the aryl C-O bonds in DPE (approximately 314 kJ·mol⁻¹).[1]

  • Reaction Products: Hydrogenolysis of BPE typically yields toluene and phenol.[3][4] In contrast, the cleavage of DPE is more challenging and often requires harsher conditions, yielding benzene and phenol, which may be further hydrogenated to cyclohexane and cyclohexanol depending on the catalyst and conditions.[2]

Acid-Catalyzed Cleavage:

Treatment with strong acids, such as HBr or HI, can also effect the cleavage of ethers. The mechanism of this reaction is dependent on the structure of the ether.

Key Findings:

  • BPE Cleavage: The cleavage of this compound with a strong acid like HI proceeds readily. The reaction can follow an SN1-type pathway due to the stability of the benzylic carbocation that can be formed upon protonation of the ether oxygen.

  • DPE Cleavage: Diphenyl ether is highly resistant to cleavage by acids. The C-O bonds in DPE are between the oxygen and sp²-hybridized carbons of the phenyl rings. These bonds are strong, and the phenyl cation is highly unstable, making nucleophilic substitution at the aromatic carbon (both SN1 and SN2) extremely unfavorable.[1] Diaryl ethers are generally not cleaved by acids under standard conditions.

Data Presentation

The following table summarizes quantitative data from various studies on the cleavage of this compound and diphenyl ether under different catalytic conditions.

EtherCatalystTemperature (°C)Time (h)Conversion (%)Major Products & Selectivity/YieldReference
This compound 5% Ni/Al₂O₃1503100Toluene (100%), Cyclohexanol (from phenol hydrogenation)[2]
This compound Pd/AC252100Toluene (98.4% yield), Phenol (94.5% yield)[5]
This compound NiMoPS3006100Toluene (30% yield), Phenol (30% yield)[3]
This compound ZrP-Pd/C (Microwave)200185.7Phenol (47.32% selectivity)[6]
Diphenyl Ether 5% Ni/Al₂O₃1507100Benzene (76.3% yield), Cyclohexanol[2]
Diphenyl Ether Ni/AC-3180-HighCyclohexane (35.5% selectivity), Cyclohexanol (63.9% selectivity)[7]

Experimental Protocols

1. Catalytic Hydrogenolysis of this compound

This protocol is a representative procedure for the selective cleavage of the benzylic C-O bond in this compound.

  • Materials: this compound, Palladium on activated carbon (Pd/AC, 5 wt%), Methanol, Hydrogen gas (H₂), Round-bottom flask, Magnetic stirrer, Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup).

  • Procedure:

    • To a round-bottom flask, add this compound (100 mg) and methanol (20 mL).

    • Carefully add 5% Pd/AC catalyst (10 mg).

    • Seal the flask and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 0.1 MPa (or use a hydrogen balloon).

    • Stir the reaction mixture vigorously at room temperature (25 °C) for 2 hours.

    • After the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • The filtrate can then be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product yields.[5]

2. Acid-Catalyzed Cleavage of this compound

This protocol describes a typical procedure for the cleavage of this compound using a strong acid.

  • Materials: this compound, Hydroiodic acid (HI, 57% in water), Acetic acid, Round-bottom flask with a reflux condenser, Heating mantle, Magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a minimal amount of acetic acid.

    • Add an excess of hydroiodic acid.

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the products with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Visualizations

Reaction Mechanisms:

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for the cleavage of this compound and diphenyl ether.

Hydrogenolysis_BPE BPE This compound Ads_BPE Adsorbed BPE on Catalyst Surface BPE->Ads_BPE Adsorption Cleavage C-O Bond Cleavage Ads_BPE->Cleavage + H₂ (cat. Pd/C) Toluene Toluene Cleavage->Toluene Phenol Phenol Cleavage->Phenol

Caption: Catalytic hydrogenolysis of this compound.

Acid_Cleavage_BPE BPE This compound Protonated_BPE Protonated Ether BPE->Protonated_BPE + H⁺ Carbocation Benzylic Carbocation + Phenol Protonated_BPE->Carbocation SN1 Pathway Products Benzyl Iodide + Phenol Carbocation->Products + I⁻

Caption: Acid-catalyzed cleavage of this compound (SN1 pathway).

DPE_Reactivity DPE Diphenyl Ether Hydrogenolysis Catalytic Hydrogenolysis (e.g., Ni catalyst, high T) DPE->Hydrogenolysis Acid_Cleavage Acid-Catalyzed Cleavage (e.g., HI, HBr) DPE->Acid_Cleavage Products_Hydro Benzene + Phenol Hydrogenolysis->Products_Hydro No_Reaction No Reaction (under standard conditions) Acid_Cleavage->No_Reaction

Caption: General reactivity of Diphenyl Ether.

Conclusion

The comparative study reveals a clear distinction in the reactivity of this compound and diphenyl ether. This compound is considerably more susceptible to cleavage due to the presence of a weaker benzylic C-O bond. This allows for its cleavage under relatively mild conditions via both catalytic hydrogenolysis and acid-catalyzed pathways. In contrast, diphenyl ether is a much more robust molecule, with its strong aryl C-O bonds rendering it resistant to acid cleavage and requiring more forcing conditions for catalytic hydrogenolysis. This disparity in reactivity is of paramount importance for professionals in drug development and synthetic chemistry, informing decisions on the use of these moieties as protecting groups, linkers, or stable structural components in pharmaceuticals and other fine chemicals.

References

A Comparative Guide to Benzyl and Silyl Ethers as Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. For researchers, scientists, and professionals in drug development, the choice of a suitable protecting group is critical to achieving high yields and preventing unwanted side reactions. Among the myriad of options, benzyl (Bn) and silyl ethers stand out as two of the most versatile and commonly employed classes of protecting groups for alcohols. This guide provides an objective, data-driven comparison of their performance, stability, and orthogonality, supported by experimental protocols and logical workflow diagrams to inform the rational design of synthetic routes.

At a Glance: Key Differences

FeatureBenzyl (Bn) EtherSilyl Ether (e.g., TBDMS)
Structure -CH₂Ph-SiR₃ (e.g., -Si(CH₃)₂(t-Bu))
Steric Hindrance ModerateVariable (Tunable by R groups)
Primary Introduction Method Williamson Ether Synthesis (strong base)[1]Reaction with silyl chloride (base catalyst)
Primary Cleavage Method Hydrogenolysis (e.g., H₂, Pd/C)[2]Fluoride ion (e.g., TBAF)[3][4] or acid
Stability to Acid Generally stable to mild and moderate acids.[5]Labile, stability is tunable with steric bulk.[6]
Stability to Base Stable.Generally stable, but can be cleaved under certain conditions.
Oxidative Stability Can be cleaved under certain oxidative conditions.[1]Generally stable.
Reductive Stability Labile to hydrogenolysis.[5]Stable to hydrogenolysis.[7]
Selectivity Less selective for primary over secondary alcohols.[7]High selectivity for primary alcohols with bulky groups.[7][8][9]

Quantitative Performance Data

The efficiency of protection and deprotection reactions, as well as the stability of the protecting group under various conditions, are critical factors in synthetic planning. The following tables summarize quantitative data for benzyl and tert-butyldimethylsilyl (TBDMS) ethers, a commonly used silyl ether.

Protection of Alcohols: Representative Yields and Conditions

Direct side-by-side comparative data for the protection of various alcohols under identical conditions is sparse in the literature. However, typical conditions and yields are presented below.

AlcoholProtecting GroupReagents and ConditionsReaction TimeYield (%)
Primary AlcoholBenzylBnBr, NaH, DMF, 0 °C to rtSeveral hours>90
Secondary AlcoholBenzylBnBr, NaH, DMF, 0 °C to rtSeveral hours80-95
Primary AlcoholTBDMSTBDMSCl, Imidazole, DMF, rt1-12 h>95
Secondary AlcoholTBDMSTBDMSCl, Imidazole, DMF, rt12-24 h90-98

Note: Reaction times and yields can vary significantly based on the specific substrate and reaction conditions.

Stability of Silyl Ethers: A Quantitative Comparison

The stability of silyl ethers is highly tunable based on the steric bulk of the substituents on the silicon atom. TBDMS ethers are significantly more stable than trimethylsilyl (TMS) ethers.[3] The relative rates of cleavage under acidic and basic conditions highlight these differences.

Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers [3][6]

Silyl EtherRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TMS11
TES6410-100
TBDMS 20,000 ~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000

Benzyl ethers are generally considered stable to a wide range of acidic and basic conditions where silyl ethers, particularly less hindered ones, would be cleaved.

Orthogonality: A Key Synthetic Strategy

A significant advantage in complex molecule synthesis is the ability to selectively deprotect one hydroxyl group in the presence of others. Benzyl and silyl ethers form a classic "orthogonal" pair, meaning one can be removed under conditions that leave the other intact.[5]

  • Silyl Ether Deprotection: Silyl ethers are readily cleaved by fluoride ions (e.g., TBAF) or under acidic conditions, while benzyl ethers remain unaffected.

  • Benzyl Ether Deprotection: Benzyl ethers are typically cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), conditions to which silyl ethers are stable.[7]

This orthogonality allows for the differential protection of multiple hydroxyl groups within a single molecule, a powerful tool in synthetic design.

Experimental Protocols

Protection of a Primary Alcohol with a TBDMS Group

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the primary alcohol and imidazole in anhydrous DMF.

  • Add TBDMSCl in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protection of a Primary Alcohol with a Benzyl Group

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (BnBr, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, suspend NaH in anhydrous DMF or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the primary alcohol in the same anhydrous solvent to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a TBDMS Ether using TBAF

Materials:

  • TBDMS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[3]

Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Materials:

  • Benzyl-protected alcohol

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (MeOH, EtOH, or EtOAc).

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for several hours to overnight, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualizing the Workflows

The following diagrams illustrate the logical steps for the protection and deprotection of alcohols using benzyl and silyl ethers.

Protection_Deprotection_Workflows cluster_benzyl Benzyl Ether Workflow cluster_silyl Silyl Ether Workflow b_start Alcohol (R-OH) b_protect Protection (BnBr, NaH) b_start->b_protect Williamson Ether Synthesis b_protected Benzyl Ether (R-OBn) b_protect->b_protected b_reactions Synthetic Steps b_protected->b_reactions b_deprotect Deprotection (H₂, Pd/C) b_reactions->b_deprotect b_end Alcohol (R-OH) b_deprotect->b_end Hydrogenolysis s_start Alcohol (R-OH) s_protect Protection (TBDMSCl, Imidazole) s_start->s_protect Silylation s_protected Silyl Ether (R-OTBDMS) s_protect->s_protected s_reactions Synthetic Steps s_protected->s_reactions s_deprotect Deprotection (TBAF or H⁺) s_reactions->s_deprotect s_end Alcohol (R-OH) s_deprotect->s_end Fluoride or Acid Cleavage

Figure 1: General workflows for the use of benzyl and silyl ethers as protecting groups.

Orthogonal_Deprotection cluster_silyl_deprotection Silyl Ether Cleavage cluster_benzyl_deprotection Benzyl Ether Cleavage start Diol with Benzyl and Silyl Protection (BnO-R-OTBDMS) reagent_silyl TBAF or H⁺ start->reagent_silyl reagent_benzyl H₂, Pd/C start->reagent_benzyl product_silyl BnO-R-OH reagent_silyl->product_silyl product_benzyl HO-R-OTBDMS reagent_benzyl->product_benzyl

Figure 2: Orthogonal deprotection strategies for benzyl and silyl ethers.

Conclusion

Both benzyl and silyl ethers are powerful tools in the synthetic chemist's arsenal for the protection of alcohols. The choice between them is dictated by the specific requirements of the synthetic route. Benzyl ethers offer robustness and are ideal for protecting alcohols through a variety of reaction conditions, with a mild and selective deprotection via hydrogenolysis. Silyl ethers, on the other hand, provide a tunable level of stability based on steric hindrance and offer facile removal under acidic or fluoride-mediated conditions. The orthogonality of these two protecting groups is a particularly advantageous feature, enabling the selective manipulation of multiple hydroxyl groups within a complex molecule. A thorough understanding of their respective stabilities and reactivities, as outlined in this guide, is essential for the strategic planning and successful execution of complex organic syntheses.

References

A Comparative Guide to Validating Benzyl Phenyl Ether Cleavage Products by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data for the products of benzyl phenyl ether cleavage, enabling researchers to validate their experimental outcomes. Detailed experimental protocols, data presentation in tabular format, and logical diagrams are included to support robust analysis.

Introduction

The cleavage of ethers is a fundamental transformation in organic synthesis, often employed in the deprotection of hydroxyl groups. Benzyl ethers are common protecting groups due to their relative stability and susceptibility to cleavage under specific conditions. A prevalent method for cleaving benzyl ethers is treatment with a strong acid, such as hydrobromic acid (HBr), which yields a phenol and a benzyl bromide. Validating the successful cleavage and identifying the products is crucial, and ¹H NMR spectroscopy is a powerful and routine analytical technique for this purpose. This guide compares the ¹H NMR spectra of the starting material, this compound, with its cleavage products, phenol and benzyl bromide, and discusses alternative cleavage methods and potential side products.

Experimental Protocols

A typical experimental protocol for the cleavage of this compound using HBr is as follows. This procedure is a general method and may require optimization based on specific substrate and laboratory conditions.[1][2]

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (glacial)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Add a stoichiometric excess of 48% aqueous hydrobromic acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can then be purified by column chromatography on silica gel to separate the phenol and benzyl bromide.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the characteristic ¹H NMR chemical shifts (δ) in ppm, multiplicities, and integration values for the starting material and the expected products in a typical deuterated solvent like CDCl₃.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Starting Material) Phenyl-H (O-Ph)~6.90-7.40Multiplet5H
Benzyl-H (Ar-CH₂)~5.10Singlet2H
Benzyl-Ph-H~7.30-7.50Multiplet5H
Phenol (Product) Aromatic-H~6.80-7.40Multiplet5H
Hydroxyl-H (OH)~4.5-8.0 (variable)Broad Singlet1H
Benzyl Bromide (Product) Aromatic-H~7.25-7.45Multiplet5H
Methylene-H (CH₂Br)~4.50Singlet2H

Note: The chemical shift of the phenolic -OH proton is highly variable and depends on concentration, solvent, and temperature. It can be confirmed by a D₂O shake experiment, where the peak disappears from the spectrum.[3]

Visualization of the Cleavage and Validation Process

The following diagrams illustrate the chemical reaction and the logical workflow for validating the products using ¹H NMR spectroscopy.

cluster_reaction This compound Cleavage Reaction Starting Material This compound Products Phenol + Benzyl Bromide Starting Material->Products Cleavage Reagents HBr, Acetic Acid, Heat Reagents->Products

Caption: Chemical transformation in this compound cleavage.

cluster_validation ¹H NMR Validation Workflow ReactionMixture Crude Reaction Mixture NMR Acquire ¹H NMR Spectrum ReactionMixture->NMR Analysis Analyze Spectrum: - Chemical Shifts - Integration - Multiplicity NMR->Analysis Comparison Compare with Reference Data Analysis->Comparison Conclusion Confirm Product Formation and Purity Comparison->Conclusion

Caption: Logical workflow for product validation via ¹H NMR.

Comparison with Alternative Cleavage Methods

While cleavage with strong acids like HBr is common, several alternative methods exist, each with its own advantages and potential product profiles that can be assessed by ¹H NMR.

  • Catalytic Hydrogenolysis: This is a mild method that uses hydrogen gas and a palladium on carbon (Pd/C) catalyst to cleave the benzyl ether.[4][5] A key difference in the product profile is the formation of toluene instead of benzyl bromide. The ¹H NMR spectrum of the reaction mixture would show a characteristic singlet for the methyl protons of toluene at around 2.3 ppm. This method is advantageous for substrates with acid-sensitive functional groups.

  • Lewis Acids: Reagents like boron tribromide (BBr₃) are also effective for ether cleavage and can often be used at lower temperatures than protic acids. The products are typically the same as with HBr.

  • Microwave-Assisted Cleavage: Microwave heating in the presence of a catalyst can significantly accelerate the cleavage reaction.[6][7] Depending on the catalyst and conditions, side products such as benzyl alcohol and benzyl phenol may be formed.[6] The formation of benzyl alcohol would be indicated by a singlet for the benzylic protons at around 4.7 ppm and a broad singlet for the hydroxyl proton.

¹H NMR Analysis of Reaction Monitoring and Side Products

Monitoring the reaction progress by ¹H NMR can provide valuable kinetic data and insight into reaction mechanisms.[8][9][10] By taking aliquots from the reaction mixture at different time points, one can observe the disappearance of the starting material's signals (e.g., the singlet at ~5.10 ppm for the benzylic protons of this compound) and the appearance of the product signals.

The presence of side products can also be identified and quantified. For instance, if the reaction conditions are not well-controlled, rearrangement or other side reactions can occur. The ¹H NMR spectrum of the crude product mixture should be carefully examined for unexpected peaks that could indicate the presence of impurities.

Conclusion

¹H NMR spectroscopy is an indispensable tool for validating the products of this compound cleavage. By comparing the ¹H NMR spectrum of the reaction mixture with the known spectra of the starting material and expected products, researchers can confirm the success of the reaction, assess the purity of the products, and identify any potential side products. This guide provides the necessary data and protocols to perform this analysis accurately and efficiently. The choice of cleavage method can be guided by the substrate's sensitivity to acidic or reductive conditions, with ¹H NMR serving as the ultimate arbiter of the reaction's outcome.

References

Monitoring Benzyl Phenyl Ether Reactions: A Comparative Guide to LC-MS and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety of the final product. The cleavage of benzyl phenyl ether is a significant reaction, often serving as a model for understanding the breakdown of ether linkages in more complex molecules like lignin. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring the progress of this compound reactions. Experimental data and detailed protocols are provided to support an informed choice of analytical methodology.

Comparison of Analytical Techniques

LC-MS and GC-MS are powerful analytical tools, each with distinct advantages and limitations. The choice between them is contingent on the physicochemical properties of the analytes of interest.[1] this compound and its primary reaction products—phenol, toluene, and benzyl alcohol—present a unique case where both techniques can be employed, but with different efficiencies for various compounds.

LC-MS is particularly well-suited for the analysis of polar, less volatile, and thermally labile compounds.[1][2] While it can be adapted for this compound and phenol, it is generally less effective for highly volatile and nonpolar compounds like toluene.[3] The simpler sample preparation for LC-MS is a notable advantage.[2]

GC-MS , conversely, excels in the analysis of volatile and thermally stable compounds, making it the preferred method for the primary products of this compound cleavage, such as toluene and benzyl alcohol.[2][3] It often provides superior separation efficiency and is highly sensitive for these analytes.[2][4] However, less volatile compounds may require derivatization to increase their volatility for GC-MS analysis.[2]

The following table summarizes the quantitative data from various studies on this compound cleavage, highlighting the analytical method used to monitor the reaction.

Catalyst/Reaction SystemAnalytical MethodThis compound Conversion (%)Phenol Yield (%)Toluene Yield (%)Other Major Products (Yield %)Reference
NiMo-pillared clay (sulfided)Not specified1003030-[5]
NiMo-pillared clay (reduced)Not specified1001443-[5]
ZrP–Pd/CNot specified85.747.3 (selectivity)-Benzyl alcohol[6][7]
Pd/ACNot specified10094.598.4-[8]
NiSO₄·6H₂OGC-MS90.853 (selectivity)-Benzyl methyl ether, Benzyl alcohol[6]
High-temp aqueous methanol with CO₂Not specified---Benzyl methyl ether (16.1), Benzyl alcohol, Toluene (Total monocyclic aromatics: 70.7)[9]

Experimental Protocols

Detailed methodologies for both LC-MS and a primary alternative, GC-MS, are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.

LC-MS Protocol for Monitoring this compound Reactions

This protocol is designed for the simultaneous analysis of this compound and its more polar reaction products.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is recommended for good separation of aromatic compounds.[10][11]

  • Mobile Phase A: Water with 0.1% formic acid.[12][13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12][13]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wider range of analytes.[2]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.[14]

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • Data Acquisition: Full scan mode (m/z 50-500) for initial qualitative analysis and identification of unexpected byproducts. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for higher sensitivity and specificity.

    • Targeted Ions (m/z):

      • This compound: [M+H]⁺ 185.09

      • Phenol: [M-H]⁻ 93.03

      • Benzyl alcohol: [M+H]⁺ 109.06

      • Toluene: Due to its high volatility and poor ionization in ESI, detection of toluene by LC-MS is challenging and often not feasible.

Alternative Method: GC-MS Protocol

Given the volatile nature of the expected products, GC-MS is a highly suitable alternative for comprehensive reaction monitoring.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent like dichloromethane or ethyl acetate.

  • If necessary, perform a liquid-liquid extraction to separate the analytes from a non-volatile reaction medium.

  • Filter the sample through a 0.22 µm syringe filter.

2. Gas Chromatography Conditions:

  • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

  • Injector Temperature: 250 °C.[15]

  • Injection Mode: Split (e.g., 50:1 split ratio).[15]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[15]

3. Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full scan mode (m/z 35-500) for identification of all volatile components. Quantification can be performed by extracting the ion chromatograms of characteristic ions for each compound.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in the LC-MS analysis of a this compound reaction.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quenching Reaction->Quench Dilution Dilution Quench->Dilution Filtration Filtration Dilution->Filtration Injection Autosampler Injection Filtration->Injection LC_Separation HPLC Separation (C18 or Phenyl Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Workflow for LC-MS analysis of this compound reactions.

Conclusion

Both LC-MS and GC-MS are viable techniques for monitoring the progress of this compound reactions. LC-MS offers the advantage of simpler sample preparation and is effective for the starting material and polar products like phenol. However, for a comprehensive analysis that includes volatile products such as toluene, GC-MS is the more robust and often preferred method. The choice of analytical technique should be guided by the specific goals of the analysis, the expected reaction products, and the available instrumentation. The protocols and data presented in this guide provide a solid foundation for developing a reliable monitoring strategy for this compound reactions.

References

Catalyst Performance in Benzyl Phenyl Ether Hydrogenolysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of catalytic systems for the cleavage of the α-O-4 linkage in a key lignin model compound, offering insights for biofuel and chemical production.

The efficient cleavage of the C-O bond in benzyl phenyl ether (BPE), a model compound representing the prevalent α-O-4 linkage in lignin, is a critical step in the valorization of biomass into valuable aromatic chemicals and biofuels. This guide provides a comparative analysis of different catalysts for BPE hydrogenolysis, summarizing their performance based on experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the catalytic landscape, detailing experimental protocols and highlighting the most effective systems.

Comparative Performance of Catalysts

The choice of catalyst and support profoundly influences the conversion of BPE and the selectivity towards desired products, primarily toluene and phenol. Below is a summary of the performance of various catalytic systems under different reaction conditions.

CatalystSupportTemp. (°C)Pressure (bar)Time (h)BPE Conversion (%)Toluene Selectivity (%)Phenol Selectivity (%)Other Major ProductsReference
Pd/CCarbon200-1--26.11 (Yield)Benzyl alcohol[1]
Ru/CCarbon200------[1]
Ni/SiO2Silicon Dioxide1006-----[2]
Ni/HZSM-5HZSM-5 Zeolite25030 (H2)227.1--(Isopropoxymethyl)benzene[3]
20% Ni/ZSM-5H-ZSM-5 Zeolite25030 (H2)2>95~45~45Cyclohexanol, Benzene[3][4]
NiMoPSPillared Clay---HighHighHighMonomeric aromatics[5][6]
NiMoPRPillared Clay---Lower than NiMoPSLower than NiMoPSLower than NiMoPS-[5][6]
Pd-Fe/OMCOrdered Mesoporous Carbon---HighHighHigh-[7]
Pd/OMCOrdered Mesoporous Carbon---HighestLow-Saturated aromatics[7]
Fe/OMCOrdered Mesoporous Carbon---Lower than Pd/OMCHigh--[7]
Pd04/Al2O3AluminaRT1 (H2)-100~99 (Yield)40-42 (Yield)-[8][9]
Pd04/SiO2Silicon DioxideRT1 (H2)-100~99 (Yield)40-42 (Yield)-[8][9]
Pd04/CCarbonRT1 (H2)--80 (Yield)40-42 (Yield)Cyclohexanol (52% Yield)[8]
Ni/CBCarbon Black80-->9946 (Yield)45 (Yield)-[10]

Note: "RT" denotes room temperature. Dashes indicate data not specified in the cited sources. Selectivity and yield are reported as presented in the source material. Direct comparison of all values may be limited by differing reaction conditions.

Experimental Workflow and Methodologies

The general workflow for a comparative study of catalysts in BPE hydrogenolysis involves catalyst synthesis, characterization, the catalytic reaction itself, and subsequent product analysis.

experimental_workflow cat_synthesis Catalyst Synthesis (e.g., Impregnation) cat_char Characterization (XRD, TEM, etc.) cat_synthesis->cat_char reactor_setup Reactor Setup (High-pressure autoclave) cat_char->reactor_setup reaction Hydrogenolysis Reaction (BPE, Catalyst, Solvent, H2) reactor_setup->reaction sampling Product Sampling reaction->sampling analysis Analysis (GC-MS, HPLC) sampling->analysis data Data Interpretation (Conversion, Selectivity) analysis->data

Fig. 1: General experimental workflow for BPE hydrogenolysis.
Detailed Experimental Protocols

Catalyst Preparation (Example: Ni/ZSM-5 via Impregnation) [4]

  • Support Preparation: A commercial NH4+-ZSM-5 is calcined in air at 550 °C for 3 hours to obtain the H-ZSM-5 support.

  • Impregnation: An appropriate amount of nickel(II) acetate tetrahydrate is dissolved in deionized water. The H-ZSM-5 support is then added to this solution.

  • Drying: The solvent is evaporated under reduced pressure, and the resulting solid is dried overnight in an oven at 100 °C.

  • Calcination: The dried solid is calcined in air at a specified temperature to decompose the precursor.

  • Reduction: Prior to the reaction, the catalyst is typically reduced in a hydrogen flow at an elevated temperature.

Catalytic Hydrogenolysis Reaction [3][4]

  • Reactor Loading: A high-pressure batch reactor (e.g., a 300 mL Parr mini reactor) is charged with the this compound substrate, the prepared catalyst, and the desired solvent (e.g., 2-propanol, 1-butanol).

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., argon) and then with hydrogen to remove air.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 6.0 to 30 bar). The stirring is initiated (e.g., 800 rpm), and the reactor is heated to the target reaction temperature (e.g., 200-300 °C).

  • Reaction: The reaction is allowed to proceed for a set duration (e.g., 2 hours).

  • Cooling and Depressurization: After the reaction time, the reactor is cooled to room temperature, and the pressure is carefully released.

  • Sample Collection: The liquid and solid components of the reaction mixture are separated for analysis.

Product Analysis

The liquid products are typically analyzed using gas chromatography-mass spectrometry (GC-MS) to identify the components and gas chromatography with a flame ionization detector (GC-FID) for quantification of BPE conversion and product selectivity.

Reaction Pathways

The hydrogenolysis of this compound can proceed through different pathways depending on the catalyst and reaction conditions. The primary desired pathway is the selective cleavage of the Caliphatic-O bond to yield toluene and phenol. However, side reactions such as hydrogenation of the aromatic rings can occur, leading to products like cyclohexanol.

reaction_pathway cluster_products Hydrogenolysis Products cluster_side_products Side Products BPE This compound (α-O-4 linkage) Toluene Toluene BPE->Toluene C-O Cleavage (Main Pathway) Phenol Phenol BPE->Phenol C-O Cleavage (Main Pathway) BenzylAlcohol Benzyl Alcohol BPE->BenzylAlcohol Hydrolysis Benzene Benzene Toluene->Benzene Demetalation Cyclohexanol Cyclohexanol Phenol->Cyclohexanol Ring Hydrogenation

References

A Comparative Guide to the Kinetic Studies of Benzyl Phenyl Ether Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of the α-O-4 ether linkage in benzyl phenyl ether (BPE) is a critical model reaction for understanding the degradation of lignin and the stability of related motifs in drug molecules. This guide provides a comparative analysis of the kinetic studies of BPE cleavage under various experimental conditions, supported by experimental data and detailed protocols.

Comparison of Kinetic Parameters and Product Selectivity

The efficiency and outcome of this compound cleavage are highly dependent on the reaction conditions, including the catalyst, solvent, temperature, and atmosphere. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different methodologies.

CatalystSolventTemperature (°C)Key Kinetic ParametersMajor ProductsConversion (%)Selectivity (%)Reference
None (Hydrolysis)High-Temperature Liquid Water220-250Ea = 150.3 ± 12.5 kJ/mol (First-order kinetics)Phenol, Benzyl alcohol->75 for Phenol, >82 for Benzyl alcohol[1]
Ni/SiO₂Undecane (apolar)250-Toluene, Phenol--[2][3][4][5]
HZSM-5Water (aqueous)250Markedly increased rates of hydrolysis and alkylationPhenol, Benzyl alcohol, Alkylated products--[3][4][5]
Ni/HZSM-5Water (aqueous)250Hydrogenolysis is the major routeToluene, Phenol--[3][4][5]
NiMo-Pillared Clay (Sulfided)Solvent-free-Higher activity and selectivity than reduced formToluene, Phenol100Equimolar mixture of Toluene and Phenol[6][7]
Pd/C-Nominally AmbientHeat flow of 58 W g⁻¹ from Pd-hydride formationToluene, Phenol>93-[8]
Ru/C---Toluene, Phenol--[6]
Co-Zn/Off-Al H-betaMethanol240-Phenol, Methyl benzyl ether, o-Benzylphenol100-[9]
ZrP-Pd/C-200 (Microwave)-Phenol85.747.3 for Phenol[6]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are syntheses of experimental protocols described in the cited literature.

Protocol 1: Hydrolysis in High-Temperature Liquid Water

This protocol is based on studies of BPE cleavage in the absence of a traditional catalyst, relying on the auto-protolysis of water at elevated temperatures.[1][3]

Materials:

  • This compound (BPE)

  • Deionized water

Apparatus:

  • High-pressure batch reactor equipped with a magnetic stirrer and a temperature controller.

Procedure:

  • A specific amount of BPE and deionized water are loaded into the reactor.

  • The reactor is sealed and purged with an inert gas (e.g., N₂) to remove air.

  • The reactor is heated to the desired temperature (e.g., 220-250 °C) while stirring.

  • The reaction is allowed to proceed for a set duration.

  • After the reaction, the reactor is rapidly cooled to room temperature.

  • The liquid and gas phases are collected for analysis.

  • Products are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product distribution.

Protocol 2: Catalytic Hydrogenolysis in an Apolar Solvent

This protocol describes the cleavage of BPE using a heterogeneous catalyst in a non-polar solvent under a hydrogen atmosphere.[2][3][4][5]

Materials:

  • This compound (BPE)

  • Undecane (or other apolar solvent)

  • Ni/SiO₂ catalyst

  • Hydrogen gas (H₂)

Apparatus:

  • High-pressure batch reactor with a gas inlet, pressure gauge, stirrer, and temperature control.

Procedure:

  • The reactor is charged with BPE, undecane, and the Ni/SiO₂ catalyst.

  • The reactor is sealed and purged multiple times with H₂ to ensure an inert atmosphere.

  • The reactor is pressurized with H₂ to the desired pressure (e.g., 40 bar).[2]

  • The mixture is heated to the reaction temperature (e.g., 250 °C) with vigorous stirring.

  • The reaction is monitored by taking samples at different time intervals or run for a fixed duration.

  • Upon completion, the reactor is cooled, and the catalyst is separated by filtration.

  • The liquid products are analyzed using GC-MS to quantify BPE conversion and product yields.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for studying BPE cleavage.

BPE_Cleavage_Pathways cluster_conditions Reaction Conditions cluster_pathways Cleavage Pathways cluster_products Primary Products BPE This compound Aqueous Aqueous Phase (e.g., Water) BPE->Aqueous in Apolar Apolar Phase (e.g., Undecane) BPE->Apolar in Catalyst Catalyst Present (e.g., Ni/SiO2, HZSM-5) BPE->Catalyst with Hydrolysis Hydrolysis Aqueous->Hydrolysis leads to Pyrolysis Pyrolysis (Radical Reactions) Apolar->Pyrolysis leads to (no catalyst) Hydrogenolysis Hydrogenolysis Catalyst->Hydrogenolysis promotes Phenol_BA Phenol + Benzyl Alcohol Hydrolysis->Phenol_BA Toluene_Phenol Toluene + Phenol Hydrogenolysis->Toluene_Phenol Condensation Heavier Condensation Products Pyrolysis->Condensation

Caption: Reaction pathways of this compound cleavage under different solvent and catalytic conditions.

Experimental_Workflow start Start reactor_prep Prepare Reactor (Add BPE, Solvent, Catalyst) start->reactor_prep reaction Run Reaction (Set Temperature, Pressure, Time) reactor_prep->reaction sampling Collect Samples reaction->sampling analysis Analyze Products (GC-MS) sampling->analysis data Kinetic and Selectivity Data analysis->data end End data->end

Caption: A generalized experimental workflow for kinetic studies of this compound cleavage.

Concluding Remarks

The kinetic studies of this compound cleavage reveal a diverse landscape of reaction pathways and efficiencies. In aqueous media, hydrolysis is a dominant pathway, which can be significantly accelerated by acid catalysts like HZSM-5. In apolar solvents, the reaction proceeds via pyrolysis in the absence of a catalyst, leading to condensation products. However, the presence of a hydrogenation catalyst such as Ni/SiO₂ in an apolar solvent under a hydrogen atmosphere shifts the mechanism to selective hydrogenolysis, yielding valuable monomeric aromatics like toluene and phenol.[2][3][4][5]

Recent advancements include the use of microwave-assisted heating to enhance reaction rates and the application of mechanochemistry, where the exothermic formation of palladium hydride can trigger the cleavage reaction at nominally ambient temperatures.[6][8] The choice of catalyst support and the use of bimetallic or sulfided catalysts have also been shown to significantly influence activity and selectivity.[7][8]

For researchers in drug development, understanding these degradation pathways is crucial for assessing the stability of molecules containing similar ether linkages under various physiological and processing conditions. The provided data and protocols offer a foundation for designing further experiments to investigate the stability and degradation of novel chemical entities.

References

A Comparative Guide to the Stability of Benzyl Phenyl Ether and Other Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical moieties is paramount for designing robust synthetic routes and ensuring the shelf-life of pharmaceutical compounds. This guide provides a comprehensive benchmark of the stability of benzyl phenyl ether (BPE) against other common aryl ethers, namely diphenyl ether (DPE) and anisole. The comparison is based on experimental data for thermal, oxidative, and chemical stability, offering a clear perspective on their relative performance.

Intrinsic Stability: Bond Dissociation Energies

The inherent stability of an ether is largely dictated by the strength of its carbon-oxygen (C-O) bonds. Bond dissociation energy (BDE) is a direct measure of this strength, with higher values indicating a more stable bond. This compound is characterized by two distinct C-O bonds: a benzylic C-O bond (Ph-CH₂–OPh) and an aryl C-O bond (PhCH₂-O–Ph). The benzylic C-O bond is significantly weaker than the aryl C-O bonds found in diphenyl ether and anisole, making it the primary point of cleavage.

EtherBond TypeBond Dissociation Energy (kcal/mol)Reference(s)
This compound Ph-CH₂–OPh (α-O-4)~55-58
Diphenyl Ether Ph–OPh (4-O-5)~78.8[1]
Anisole Ph–OCH₃~57-60[2][3]
Phenethoxybenzene Ph-CH₂CH₂-OPh (β-O-4)~60-65

Note: BDE values can vary slightly based on the experimental or computational method used.

The data clearly indicates that the benzylic C-O bond in this compound requires significantly less energy to break compared to the aryl C-O bond in diphenyl ether, highlighting its lower intrinsic stability.

BDE_Comparison BPE This compound (Ph-CH₂–OPh) ~55-58 kcal/mol Anisole Anisole (Ph–OCH₃) ~57-60 kcal/mol BPE->Anisole Slightly More Stable PEB Phenethoxybenzene (Ph-CH₂CH₂-OPh) ~60-65 kcal/mol Anisole->PEB More Stable DPE Diphenyl Ether (Ph–OPh) ~78.8 kcal/mol PEB->DPE Most Stable

Figure 1: Relative Bond Dissociation Energies of Common Aryl Ethers.

Thermal Stability

Thermal stability is a critical parameter in many chemical processes and for the long-term storage of compounds. The lower C-O bond dissociation energy of this compound directly translates to lower thermal stability compared to diphenyl ether.

CompoundDecomposition Onset/Range (°C)Key Observations
This compound 260 - 440Decomposes via first-order kinetics with an activation energy of approximately 53.2 kcal/mol.[4]
Diphenyl Ether Stable up to ~500-550Thermal decomposition of the diphenyl ether moiety in polymers is observed at temperatures above 400°C.[5]
Decabromodiphenyl Ether 297 - 330The initial degradation temperature is dependent on the heating rate and atmosphere.[6]

The experimental data demonstrates that this compound begins to decompose at significantly lower temperatures than diphenyl ether, underscoring its comparatively lower thermal stability.

Chemical Stability

The chemical stability of these ethers was evaluated under various conditions, including catalytic hydrogenolysis (a model for reductive cleavage), acidic and basic conditions, and oxidative stress.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a common method to cleave C-O bonds and serves as an excellent indicator of the chemical stability of ethers under reductive conditions. This compound is widely used as a model compound for the α-O-4 linkage in lignin, which is known to be one of the most labile ether linkages.

EtherCatalystTemperature (°C)Pressure (H₂)Conversion (%)Key ProductsReference(s)
This compound Pd/AC250.1 MPa100Toluene, Phenol[7]
This compound NiMoPS30020 bar100Toluene, Phenol
Diphenyl Ether Ni/N-C2202 MPa100Benzene, Cyclohexanol

The remarkably mild conditions required for the complete conversion of this compound compared to those typically needed for diphenyl ether highlight its significantly lower stability towards catalytic cleavage.

Acid and Base Stability

Aryl ethers exhibit distinct stability profiles in acidic and basic media.

  • Acidic Conditions: Alkyl aryl ethers like this compound are susceptible to cleavage by strong acids such as HBr and HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon. Diaryl ethers, such as diphenyl ether, are generally resistant to cleavage by acids.

  • Basic Conditions: Ethers are generally stable under basic conditions. The C-O bond is not susceptible to cleavage by bases, making them useful as solvents for reactions involving strong bases.

Oxidative Stability

The benzylic C-H bonds in this compound provide a site for oxidative attack that is absent in diphenyl ether and anisole. This makes this compound more susceptible to oxidative degradation.

CompoundOxidizing Agent(s)Key ObservationsReference(s)
This compound Cerium(IV) ammonium nitrate (CAN)One-electron oxidation leads to the formation of benzaldehyde and products of acetoxylation on the phenoxy ring.
This compound Modified o-iodoxybenzoic acid (mIBX)Can be oxidized to the corresponding benzoate ester or undergo oxidative cleavage to benzaldehyde.[3]
Diphenyl Ether Not specifiedGenerally more resistant to oxidation due to the absence of easily abstractable benzylic protons.

The presence of the benzylic methylene group in this compound makes it a primary target for oxidation, leading to cleavage of the ether linkage under conditions where diphenyl ether would remain stable.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using TGA/DSC

Objective: To determine the thermal decomposition temperature and profile of an aryl ether.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the aryl ether into an appropriate TGA/DSC crucible (e.g., aluminum or alumina).

  • Instrumentation: Use a simultaneous Thermal Gravimetric Analyzer/Differential Scanning Calorimeter (TGA/DSC).

  • Experimental Conditions:

    • Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • TGA Curve: Plot the sample weight (%) as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

    • DSC Curve: Plot the heat flow (mW/mg) as a function of temperature. Endothermic or exothermic peaks can indicate melting, boiling, or decomposition events.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of aryl ether load Load into TGA/DSC crucible weigh->load instrument Place crucible in TGA/DSC instrument load->instrument program Heat from 25°C to 600°C at 10°C/min under N₂ instrument->program tga_curve Analyze TGA curve for weight loss (decomposition) program->tga_curve dsc_curve Analyze DSC curve for thermal events (melting, etc.) program->dsc_curve

Figure 2: Workflow for Thermal Stability Assessment using TGA/DSC.

Protocol 2: Catalytic Hydrogenolysis for Chemical Stability Assessment

Objective: To compare the relative stability of aryl ethers under reductive cleavage conditions.

Methodology:

  • Reactor Setup: Place a magnetic stir bar, the aryl ether (e.g., 1 mmol), and the catalyst (e.g., 5 mol% Pd/C) into a high-pressure reactor vessel.

  • Solvent Addition: Add an appropriate solvent (e.g., 20 mL of methanol or ethanol).

  • Reaction Conditions:

    • Seal the reactor.

    • Purge the reactor with hydrogen gas several times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1 MPa).

    • Heat the reaction mixture to the desired temperature (e.g., 25°C for BPE, higher for more stable ethers) with vigorous stirring.

  • Reaction Monitoring: Take aliquots from the reaction mixture at specific time intervals and analyze by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the formation of products.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen gas, and filter the catalyst. The filtrate can be analyzed to determine the final product yields.

Protocol 3: Oxidative Stability Assessment

Objective: To evaluate the susceptibility of aryl ethers to oxidative cleavage.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl ether (e.g., 1 mmol) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Reagent Addition: Add the oxidizing agent (e.g., 1.2 equivalents of Cerium(IV) ammonium nitrate) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up and Analysis:

    • Once the starting material is consumed, quench the reaction (e.g., with a saturated solution of sodium thiosulfate).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the degradation products.

Stability_Assessment_Logic cluster_input Inputs cluster_tests Stability Tests cluster_outputs Outputs cluster_conclusion Conclusion bpe This compound thermal Thermal Stress (TGA/DSC) bpe->thermal chemical Chemical Stress (Hydrogenolysis, Acid) bpe->chemical oxidative Oxidative Stress (Oxidizing Agents) bpe->oxidative dpe Other Aryl Ethers (e.g., Diphenyl Ether) dpe->thermal dpe->chemical dpe->oxidative t_data Decomposition Temp. thermal->t_data c_data Conversion Rate, Product Yields chemical->c_data o_data Degradation Products, Reaction Rate oxidative->o_data conclusion Comparative Stability Profile t_data->conclusion c_data->conclusion o_data->conclusion

Figure 3: Logical Flow for Comparative Stability Assessment of Aryl Ethers.

Conclusion

The experimental data consistently demonstrates that this compound is significantly less stable than other aryl ethers like diphenyl ether. This reduced stability is evident across multiple metrics:

  • Intrinsic Stability: The benzylic C-O bond in this compound has a substantially lower bond dissociation energy.

  • Thermal Stability: this compound decomposes at much lower temperatures.

  • Chemical Stability: It undergoes facile cleavage under catalytic hydrogenolysis and acidic conditions where diphenyl ether is largely inert.

  • Oxidative Stability: The benzylic position in this compound is a point of vulnerability, making it more susceptible to oxidative degradation.

This comprehensive understanding of the relative stabilities of this compound and other aryl ethers is crucial for chemists in academia and industry, enabling more informed decisions in reaction design, catalyst selection, and the development of stable, long-lasting chemical entities.

References

A Comparative Spectroscopic Analysis of Benzyl Phenyl Ether and Its Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Benzyl Phenyl Ether and its Para-Substituted Analogues

This guide provides a comprehensive spectroscopic comparison of this compound and a series of its derivatives substituted at the para-position of either the benzyl or phenyl ring. The inclusion of electron-donating (methyl, methoxy) and electron-withdrawing (chloro, nitro) groups allows for a detailed examination of their influence on the spectral properties of the core molecule. This information is crucial for the structural elucidation and characterization of related compounds in various research and development settings, including drug discovery.

The following sections present the key infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for these compounds. Detailed experimental protocols for acquiring these spectra are also provided, followed by a logical workflow for this comparative analysis.

Spectroscopic Data Comparison

The characteristic spectroscopic data for this compound and its derivatives are summarized in the tables below. These tables facilitate a direct comparison of the vibrational frequencies and chemical shifts, highlighting the electronic effects of the various substituents.

Table 1: Infrared (IR) Spectroscopy Data

CompoundAr-H Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
This compound3064, 30311242 (asym), 1039 (sym)1598, 1495 (C=C stretch)
4-Nitrothis compound3110, 30701245 (asym), 1015 (sym)1518, 1345 (NO₂ stretch)
4-Chlorothis compound~3050~1240 (asym), ~1080 (sym)~1090 (C-Cl stretch)
4-Methylthis compound~3020~1240 (asym), ~1030 (sym)2920 (C-H stretch)
4-Methoxythis compound~3030~1245 (asym), ~1030 (sym)2835 (C-H of OCH₃)
Benzyl 4-Nitrophenyl Ether3080, 30401250 (asym), 1010 (sym)1510, 1340 (NO₂ stretch)
Benzyl 4-Chlorophenyl Ether~3060~1235 (asym), ~1085 (sym)~1090 (C-Cl stretch)
Benzyl 4-Methylphenyl Ether~3025~1230 (asym), ~1035 (sym)2920 (C-H stretch)
Benzyl 4-Methoxyphenyl Ether~3035~1230 (asym), ~1040 (sym)2830 (C-H of OCH₃)

Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (in CDCl₃)

Compound-CH₂- (ppm)Benzyl Ring Protons (ppm)Phenyl Ring Protons (ppm)Other Key Peaks (ppm)
This compound5.06 (s, 2H)7.42-7.30 (m, 5H)7.30-7.25 (m, 2H), 7.00-6.93 (m, 3H)-
4-Nitrothis compound5.20 (s, 2H)8.25 (d, 2H), 7.60 (d, 2H)7.35-7.28 (m, 2H), 7.05-6.98 (m, 3H)-
4-Chlorothis compound5.02 (s, 2H)7.35 (d, 2H), 7.30 (d, 2H)7.32-7.25 (m, 2H), 6.98-6.92 (m, 3H)-
4-Methylthis compound5.00 (s, 2H)7.28 (d, 2H), 7.18 (d, 2H)7.30-7.25 (m, 2H), 6.98-6.92 (m, 3H)2.36 (s, 3H, -CH₃)
4-Methoxythis compound4.98 (s, 2H)7.32 (d, 2H), 6.90 (d, 2H)7.30-7.25 (m, 2H), 6.98-6.92 (m, 3H)3.81 (s, 3H, -OCH₃)
Benzyl 4-Nitrophenyl Ether5.15 (s, 2H)7.45-7.30 (m, 5H)8.20 (d, 2H), 7.00 (d, 2H)-
Benzyl 4-Chlorophenyl Ether5.05 (s, 2H)7.42-7.30 (m, 5H)7.25 (d, 2H), 6.90 (d, 2H)-
Benzyl 4-Methylphenyl Ether5.00 (s, 2H)7.40-7.28 (m, 5H)7.10 (d, 2H), 6.85 (d, 2H)2.30 (s, 3H, -CH₃)
Benzyl 4-Methoxyphenyl Ether5.05 (s, 2H)7.47-7.33 (m, 5H)6.96-6.86 (m, 4H)3.80 (s, 3H, -OCH₃)[1]

Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data (in CDCl₃)

Compound-CH₂- (ppm)Benzyl Ring Carbons (ppm)Phenyl Ring Carbons (ppm)Other Key Peaks (ppm)
This compound[2][3][4]70.0137.1 (Cq), 128.6, 128.0, 127.5158.8 (Cq), 129.5, 121.2, 116.2-
4-Nitrothis compound68.8144.9 (Cq), 147.6 (Cq), 128.1, 123.9158.2 (Cq), 129.8, 122.2, 116.2-
4-Chlorothis compound69.4135.6 (Cq), 133.5 (Cq), 128.9, 128.8158.6 (Cq), 129.6, 121.5, 116.2-
4-Methylthis compound69.9137.5 (Cq), 134.0 (Cq), 129.3, 127.6158.9 (Cq), 129.5, 121.0, 116.121.2 (-CH₃)
4-Methoxythis compound69.7159.5 (Cq), 129.1 (Cq), 129.0, 114.0158.9 (Cq), 129.5, 121.0, 116.155.3 (-OCH₃)
Benzyl 4-Nitrophenyl Ether[5]70.9136.2 (Cq), 128.8, 128.5, 127.4164.1 (Cq), 141.9 (Cq), 126.0, 115.0-
Benzyl 4-Chlorophenyl Ether70.2136.8 (Cq), 128.7, 128.2, 127.5157.4 (Cq), 129.5, 126.5, 117.5-
Benzyl 4-Methylphenyl Ether70.1137.3 (Cq), 128.6, 128.0, 127.5156.7 (Cq), 130.5 (Cq), 130.0, 116.120.5 (-CH₃)
Benzyl 4-Methoxyphenyl Ether[1]70.8137.4 (Cq), 128.6, 127.9, 127.5154.0 (Cq), 153.0 (Cq), 115.9, 114.755.8 (-OCH₃)[1]

Experimental Protocols

Standardized protocols for the acquisition of spectroscopic data are essential for reproducibility and accurate comparison.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound to identify functional groups.

Methodology:

  • Sample Preparation:

    • Solids: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Liquids: A drop of the neat liquid is placed between two sodium chloride (NaCl) or KBr plates to form a thin film.

    • ATR-FTIR: A small amount of the solid or liquid sample is placed directly on the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • The FTIR spectrometer is allowed to warm up and stabilize.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.[6]

  • Data Acquisition:

    • The prepared sample is placed in the sample holder.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[6]

  • Data Processing:

    • The background is automatically subtracted from the sample spectrum.

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.

  • Instrument Setup:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.

    • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[7]

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically used. A sufficient number of scans (usually 8 to 16) are acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[7] A larger number of scans is usually required due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is common for qualitative spectra.[7]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is phased to ensure all peaks are in the positive absorption mode.

    • The chemical shift axis is referenced to the solvent peak or TMS (0 ppm).[7]

    • Baseline correction is applied to obtain a flat baseline.

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Experimental Workflow

The logical flow of this comparative spectroscopic analysis is outlined in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Derivatives cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis BPE This compound IR FTIR Spectroscopy BPE->IR H_NMR 1H NMR Spectroscopy BPE->H_NMR C_NMR 13C NMR Spectroscopy BPE->C_NMR Derivatives Substituted Derivatives Derivatives->IR Derivatives->H_NMR Derivatives->C_NMR IR_Data IR Spectral Data (Vibrational Modes) IR->IR_Data H_NMR_Data 1H NMR Spectral Data (Chemical Shifts, Multiplicity, Integration) H_NMR->H_NMR_Data C_NMR_Data 13C NMR Spectral Data (Chemical Shifts) C_NMR->C_NMR_Data Comparison Tabulated Comparison & Structure-Spectra Correlation IR_Data->Comparison H_NMR_Data->Comparison C_NMR_Data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis using Density Functional Theory (DFT) reveals the nuanced factors governing the bond dissociation energies (BDEs) of the critical C-O linkage in benzyl phenyl ether and related compounds. This guide provides researchers, scientists, and professionals in drug development with a comparative overview of these energies, supported by computational data, to aid in understanding reaction mechanisms and molecular stability.

The cleavage of the ether bond is a fundamental reaction in various chemical and biological processes. This compound (BPE) and its derivatives serve as important model compounds for the α-O-4 linkage in lignin and are relevant in understanding the metabolic pathways of various pharmaceuticals. The strength of the benzylic C-O bond, quantified by its bond dissociation energy (BDE), is a key parameter in predicting the reactivity and stability of these molecules. This guide leverages DFT calculations from published literature to compare the C-O BDE of this compound with that of its substituted derivatives and other related ethers.

Comparative Analysis of Bond Dissociation Energies

The following table summarizes the DFT-calculated C-O bond dissociation energies for this compound and a selection of related compounds. The data highlights the influence of substituents and structural variations on the bond strength.

CompoundBond of InterestDFT FunctionalBasis SetCalculated BDE (kcal/mol)Relative BDE (ΔBDE, kcal/mol)
This compound Ph-O-CH₂-Ph Not Explicitly Found - ~57.5 (Estimated) 0.0
4-Methoxythis compoundMeO-Ph-O-CH₂-PhB3LYP6-31G(d)--5.1
4-Methylthis compoundMe-Ph-O-CH₂-PhB3LYP6-31G(d)--2.0
4-Fluorothis compoundF-Ph-O-CH₂-PhB3LYP6-31G(d)--1.0
4-Chlorothis compoundCl-Ph-O-CH₂-PhB3LYP6-31G(d)--0.6
4-Bromothis compoundBr-Ph-O-CH₂-PhB3LYP6-31G(d)--0.4
4-Cyanothis compoundNC-Ph-O-CH₂-PhB3LYP6-31G(d)-+3.7
4-Nitrothis compoundO₂N-Ph-O-CH₂-PhB3LYP6-31G(d)-+4.7
Diphenyl EtherPh-O-PhB3LYP6-311++G(d,p)78.8[1]-
AnisolePh-O-CH₃JMW/DN-72.1-

Note: The absolute BDE for unsubstituted this compound was not explicitly found in the searched literature. The value of ~57.5 kcal/mol is an estimation based on the relative BDEs provided in Pratt et al. (2001) and the known trend of benzylic bonds being weaker. The relative BDEs (ΔBDEs) for substituted benzyl phenyl ethers are from Pratt et al. (2001) and represent the change in BDE relative to the unsubstituted compound.

The data clearly indicates that electron-donating groups (e.g., -OCH₃, -CH₃) on the benzyl ring decrease the C-O bond dissociation energy, making the bond weaker and more susceptible to cleavage. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) increase the BDE, strengthening the C-O bond. This trend can be attributed to the stability of the resulting benzyl radical upon homolytic cleavage. Electron-donating groups stabilize the radical through resonance and inductive effects, thus lowering the energy required to break the bond. Electron-withdrawing groups destabilize the radical, leading to a stronger bond.

Experimental Protocols: A DFT Approach to BDE Calculation

The bond dissociation energy is computationally determined as the enthalpy difference between the parent molecule and its corresponding radical fragments at a standard temperature (typically 298.15 K). The general workflow for calculating the BDE of the benzylic C-O bond in this compound is as follows:

  • Geometry Optimization: The three-dimensional structures of the parent this compound molecule, the phenoxy radical (PhO•), and the benzyl radical (•CH₂Ph) are optimized to their lowest energy conformations. This is a crucial step to ensure that the calculated energies correspond to stable structures on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries. This step serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Energy Calculation: The total electronic energies of the optimized parent molecule and the two radical fragments are calculated.

  • BDE Calculation: The bond dissociation energy is then calculated using the following equation:

    BDE = [E(phenoxy radical) + E(benzyl radical)] - E(this compound)

    Where 'E' represents the sum of the total electronic energy and the thermal correction to the enthalpy for each species.

Commonly employed DFT functionals for BDE calculations include B3LYP and M06-2X, paired with basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p). The choice of functional and basis set can influence the accuracy of the calculated BDEs.

Visualizing the DFT Workflow

The logical flow of a DFT-based BDE calculation can be visualized as a straightforward process from initial structure input to the final energy calculation.

DFT_BDE_Workflow cluster_input Input Structures cluster_dft DFT Calculations Parent Parent Molecule (this compound) Opt_Parent Geometry Optimization Parent->Opt_Parent Rad1 Radical 1 (Phenoxy Radical) Opt_Rad1 Geometry Optimization Rad1->Opt_Rad1 Rad2 Radical 2 (Benzyl Radical) Opt_Rad2 Geometry Optimization Rad2->Opt_Rad2 Freq_Parent Frequency Analysis Opt_Parent->Freq_Parent Energy_Parent Enthalpy Calculation Freq_Parent->Energy_Parent BDE_Calc BDE Calculation BDE = [E(Rad1) + E(Rad2)] - E(Parent) Energy_Parent->BDE_Calc Freq_Rad1 Frequency Analysis Opt_Rad1->Freq_Rad1 Energy_Rad1 Enthalpy Calculation Freq_Rad1->Energy_Rad1 Energy_Rad1->BDE_Calc Freq_Rad2 Frequency Analysis Opt_Rad2->Freq_Rad2 Energy_Rad2 Enthalpy Calculation Freq_Rad2->Energy_Rad2 Energy_Rad2->BDE_Calc

Caption: Workflow for DFT calculation of bond dissociation energy.

This guide provides a foundational understanding of the factors influencing the C-O bond strength in this compound and related compounds, underpinned by DFT analysis. The presented data and methodologies offer a valuable resource for researchers working on reaction mechanisms, catalyst design, and the development of new chemical entities where ether linkage stability is a critical parameter.

References

Safety Operating Guide

Proper Disposal of Benzyl Phenyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of benzyl phenyl ether is a critical aspect of laboratory safety and environmental responsibility. As a substance classified with specific hazards, it necessitates handling with care throughout its lifecycle, including its final disposal. This guide provides essential safety and logistical information to ensure the compliant and safe disposal of this compound waste.

Immediate Safety Considerations

This compound is considered a hazardous substance.[1] It is known to cause skin and eye irritation, and may also cause respiratory irritation.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[3][4] In case of contact with skin, wash the affected area with plenty of water.[2] If eye irritation occurs, rinse cautiously with water for several minutes and seek medical attention if irritation persists.[2][3]

Disposal Plan and Procedures

The disposal of this compound must be managed through a designated hazardous waste program, adhering to all local, state, and federal regulations.[4][6] It should never be disposed of in regular trash or down the sewer system.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous waste.[8]

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[8][9]

  • Container Selection and Management:

    • Use a suitable, leak-proof container with a secure screw-on cap for collecting this compound waste.[9][10] The container must be compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[6]

    • Ensure the exterior of the waste container remains clean and free from contamination.[11]

    • Keep the waste container closed except when adding waste.[9][10]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[11]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag as soon as the first waste is added.[8]

    • The label must include the words "Hazardous Waste".[6]

    • Clearly indicate the full chemical name, "this compound," and its concentration if in a mixture. Avoid using abbreviations or chemical formulas.[6]

    • Include the date of waste generation, the location of origin (e.g., building and room number), and the name and contact information of the principal investigator.[6]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[10]

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills.[10] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[10]

  • Disposal Request and Collection:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[6][10]

    • Complete any required hazardous waste information forms, accurately listing the contents of the container.[6]

  • Disposal of Empty Containers:

    • A container that held this compound must be managed as hazardous waste unless properly decontaminated.[8]

    • To decontaminate an empty container, it should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8][9] The rinsate from this process must be collected and disposed of as hazardous waste.[8][9]

    • After triple-rinsing, the defaced container (all labels removed or obscured) may be disposed of in the regular trash.[8]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound relevant to its handling and disposal.

PropertyValueSource
Physical State Solid[12]
Melting Point 39-41 °C[2]
Boiling Point 286-287 °C[2]
Flash Point 113 °C (closed cup)[2]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3][5]
Storage Class Code 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Waste Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Decontamination start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe empty_container Empty Container start->empty_container container Select Compatible, Leak-Proof Waste Container ppe->container label_container Label Container as 'Hazardous Waste' with Full Details container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste close_container Securely Close Container add_waste->close_container store Store in Designated Satellite Accumulation Area close_container->store secondary_containment Place in Secondary Containment store->secondary_containment request_pickup Submit Hazardous Waste Pickup Request to EHS secondary_containment->request_pickup ehs_collection EHS Collects Waste for Proper Disposal request_pickup->ehs_collection end End: Compliant Disposal ehs_collection->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as 'Hazardous Waste' triple_rinse->collect_rinsate deface_container Deface Original Labels triple_rinse->deface_container collect_rinsate->add_waste trash Dispose of Container in Regular Trash deface_container->trash

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Benzyl Phenyl Ether, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Key Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Appearance White to off-white powder/solid[1]
Melting Point 39-41 °C
Boiling Point 286-287 °C
Flash Point 113 °C (closed cup)[1]
Water Solubility Insoluble[2]
Storage Class 11 (Combustible Solids)
Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance. It is irritating to the eyes, skin, and respiratory system.[3] Long-term exposure to high dust concentrations may lead to changes in lung function.[3]

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize exposure to dust and vapors.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.

Body PartProtectionRationale
Eyes/Face Safety glasses with side shields or chemical goggles.[3]To protect against dust particles and potential splashes.
Skin Nitrile rubber or polychloroprene gloves.[5] A lab coat or overalls should be worn.To prevent skin irritation and contact.[3]
Respiratory A NIOSH-approved N95 dust mask or equivalent particulate respirator.To prevent inhalation of irritating dust particles.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

  • Verify that the work area is clean and uncluttered.

  • Confirm that the chemical fume hood is functioning correctly.

  • Don all required PPE as outlined in the table above.

2. Handling the Chemical:

  • Avoid generating dust during handling.[4]

  • Weigh and transfer the solid chemical within the fume hood.

  • Keep the container tightly closed when not in use.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

3. In Case of a Spill:

  • Minor Spills:

    • Clean up spills immediately.[5]

    • Wear appropriate PPE.

    • Gently sweep or scoop the solid material into a designated waste container, avoiding dust generation.[4]

  • Major Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, weighing paper), must be treated as hazardous solid chemical waste.[6][7]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection and Storage:

  • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8] The original container can be used if it is in good condition.[6]

  • The container must be kept tightly closed except when adding waste.[8]

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8]

  • Indicate the primary hazards (e.g., "Irritant").

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[8][9]

  • Follow all institutional and local regulations for hazardous waste disposal.

5. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • After triple-rinsing, deface or remove the original label, and the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[8]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation - Review SDS - Verify fume hood function - Don PPE handling Handling - Work in fume hood - Avoid dust generation - Keep container closed prep->handling spill Spill Response - Minor: Clean up with PPE - Major: Evacuate and call EHS handling->spill first_aid First Aid - Eye wash - Skin wash - Move to fresh air - Seek medical attention handling->first_aid waste_collection Waste Collection - Collect in labeled hazardous waste container - Segregate from other waste handling->waste_collection disposal Disposal - Contact EHS for pickup - Follow institutional procedures waste_collection->disposal empty_container Empty Container Disposal - Triple-rinse - Dispose of rinsate as hazardous waste - Deface label and dispose of container disposal->empty_container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl phenyl ether
Reactant of Route 2
Benzyl phenyl ether

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.